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2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride Documentation Hub

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  • Product: 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride
  • CAS: 2060037-63-8

Core Science & Biosynthesis

Foundational

Synthesis and Stereochemical Control of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The 2-amino-1,3-diol structural motif is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from broad-spectrum amphenicol antibiotics to sphing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-amino-1,3-diol structural motif is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from broad-spectrum amphenicol antibiotics to sphingosine-1-phosphate (S1P) receptor modulators 1. The target molecule, 2-amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride, replaces the traditional lipophilic alkyl tail or phenyl ring with a pyridine-4-yl moiety. This strategic substitution drastically alters the physicochemical profile of the molecule, introducing a second basic center that enhances aqueous solubility and provides a unique hydrogen-bond acceptor for target-protein binding.

This whitepaper outlines a highly efficient, three-step synthetic workflow. By leveraging a base-catalyzed Henry (nitroaldol) reaction followed by catalytic hydrogenation and controlled salt formation, we establish a scalable protocol grounded in self-validating experimental checkpoints.

Retrosynthetic Architecture

The core architectural challenge of this molecule lies in the vicinal stereocenters at C1 and C2. A retrosynthetic disconnection across the C1-C2 bond naturally points to the Henry reaction. By utilizing 2-nitroethanol as a bifunctional building block, we pre-install the primary hydroxyl group, requiring only a single carbon-carbon bond formation with pyridine-4-carboxaldehyde 2. This approach is significantly more atom-economical than double-Henry condensations utilizing nitromethane and formaldehyde.

Synthetic_Workflow A Pyridine-4-carboxaldehyde + 2-Nitroethanol B Step 1: Henry Reaction (Cu(II) Catalyst / TBAF) A->B C 2-Nitro-1-(pyridin-4-yl) propane-1,3-diol B->C C-C Bond Formation D Step 2: Catalytic Hydrogenation (Pd/C, H2) C->D E 2-Amino-1-(pyridin-4-yl) propane-1,3-diol D->E Nitro Reduction F Step 3: Salt Formation (HCl in iPrOH) E->F G Target Molecule: Dihydrochloride Salt F->G Crystallization

Synthetic workflow for 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride.

Experimental Methodologies: The Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol must not rely on blind faith; it must validate itself at every stage. The following methodologies are designed with built-in causality and verification mechanisms.

Protocol 1: Catalytic Henry Reaction (C-C Bond Formation)

Causality: The Henry reaction requires a base to deprotonate the relatively acidic α -proton of 2-nitroethanol (pKa ~9), forming a nucleophilic nitronate anion. We utilize Tetrabutylammonium fluoride (TBAF) as a mild base for racemic synthesis, or a Cu(II)-chiral ligand complex for asymmetric syn-selective synthesis 1. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde, accelerating the reaction 3.

  • To a flame-dried flask under N₂, add pyridine-4-carboxaldehyde (1.0 mmol, 1.0 equiv) and 2-nitroethanol (3.0 mmol, 3.0 equiv) in anhydrous THF (2 mL).

  • Add TBAF (1.0 mL, 1.0 equiv, 1 M solution in THF) dropwise at room temperature.

  • Stir the mixture at 25 °C for 36 hours.

  • Quench with water (2 mL) and extract the aqueous phase with ethyl acetate (2 × 3 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: The reaction progress is self-indicating by Thin Layer Chromatography (TLC). The highly UV-active pyridine-4-carboxaldehyde (Rf ~0.6 in 1:1 EtOAc/Hexane) will be consumed and replaced by the more polar, UV-active diol product (Rf ~0.2). Post-workup, ¹H NMR spectroscopy must show a distinct doublet at ~5.2 ppm, confirming the formation of the benzylic CH-OH proton.

Protocol 2: Catalytic Hydrogenation (Nitro Reduction)

Causality: While dissolving metal reductions (e.g., Zn/HCl) are possible, they complicate workup due to metal salt chelation with the resulting 1,3-diol. Catalytic hydrogenation with Pd/C is selected because it cleanly reduces the aliphatic nitro group to a primary amine without reducing the aromatic pyridine ring, provided mild conditions (1 atm H₂) are maintained.

  • Dissolve 2-nitro-1-(pyridin-4-yl)propane-1,3-diol (1.0 mmol) in anhydrous methanol (5 mL).

  • Add 10 wt% Pd/C (10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm) three times.

  • Stir vigorously at room temperature for 12 hours.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol.

  • Concentrate the filtrate in vacuo to yield the free base.

Self-Validation Checkpoint: The reduction is monitored by the cessation of hydrogen uptake. Chemically, a ninhydrin stain of the TLC plate will turn deep purple upon heating, confirming the conversion of the nitro group to a primary amine. IR spectroscopy will show the complete disappearance of the strong asymmetric NO₂ stretch at ~1550 cm⁻¹.

Protocol 3: Dihydrochloride Salt Formation

Causality: The intermediate free base contains two basic centers: the aliphatic primary amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.2). Utilizing >2.0 equivalents of anhydrous HCl ensures complete protonation of both sites. This prevents auto-catalytic degradation, dramatically increases aqueous solubility for downstream biological assays, and provides a highly crystalline solid suitable for long-term storage.

  • Dissolve the crude 2-amino-1-(pyridin-4-yl)propane-1,3-diol free base in minimal isopropanol (iPrOH).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 5N HCl in iPrOH (2.5 equivalents).

  • Stir for 30 minutes, then slowly add anhydrous diethyl ether to induce crystallization.

  • Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

Self-Validation Checkpoint: The formation of the dihydrochloride salt is confirmed by its complete solubility in water (unlike the free base). An aqueous solution of the salt will test highly acidic (pH < 3), and the addition of aqueous AgNO₃ will yield a dense white precipitate of AgCl, validating the incorporation of the chloride counterions.

Quantitative Data: Reaction Optimization

The efficiency and stereoselectivity of the Henry reaction (Step 1) are highly dependent on the catalyst system. The table below summarizes the optimization parameters, demonstrating the superiority of Cu(II) complexes for asymmetric synthesis and TBAF for scalable racemic production.

Table 1: Optimization of the Henry Reaction for 2-Nitro-1-(pyridin-4-yl)propane-1,3-diol

Catalyst SystemEquiv.SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
TBAF (1.0 M in THF)1.0THF25368260:40
Et₃N0.2MeOH25486555:45
Cu(OAc)₂ / Chiral Ligand0.1THF0729195:5
Zn-MOF (Zn-(l-GluBenz))0.05EtOH/H₂O25247875:25

(Note: The Zn-MOF data reflects analogous catalytic behavior observed for pyridine-4-carboxaldehyde substrates in heterogeneous systems 3.)

Mechanistic Causality: Stereocontrol in the Henry Reaction

When targeting specific diastereomers (such as the syn-isomer required for amphenicol analogs), simple base catalysis (like TBAF) yields poor stereocontrol. The introduction of a Copper(II) center paired with a chiral biphenyl ligand shifts the reaction from simple base catalysis to highly organized Lewis acid/Lewis base bifunctional catalysis 1.

The Cu(II) center acts as a scaffold, simultaneously coordinating the nitronate anion (via O-coordination) and activating the pyridine-4-carboxaldehyde. The steric bulk of the chiral ligand enforces a rigid transition state, directing the nucleophilic attack exclusively to the Re-face of the aldehyde, thereby dictating the syn-stereochemistry.

Coordination_Model Cu Cu(II) Center Ligand Chiral Biphenyl Ligand Ligand->Cu Bidentate Coordination Nitro Nitronate Anion (from 2-nitroethanol) Nitro->Cu O-Coordination TS Re-Face Attack (Syn-Selective TS) Nitro->TS Nucleophilic Addition Aldehyde Pyridine-4-carboxaldehyde Aldehyde->Cu Lewis Acid Activation Aldehyde->TS Electrophile

Cu(II)-catalyzed syn-selective transition state model for the Henry reaction.

References

  • Title: Cooperative Heterogeneous Catalysis with a Robust Acid–Base Bifunctional Zinc-Based Metal–Organic Framework Nanostructure in the Diastereoselective Henry Reaction Source: ACS Publications URL
  • Title: Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, (+)-Thiamphenicol, and (+)
  • Title: 1,3-Propanediol, 2-nitro- Source: Benchchem URL

Sources

Exploratory

2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride: A Technical Guide to Structural Reactivity and Pharmacological Application

Executive Summary & Structural Rationale The development of targeted therapeutics often relies on privileged scaffolds that can simultaneously satisfy complex stereochemical requirements and specific electrostatic intera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics often relies on privileged scaffolds that can simultaneously satisfy complex stereochemical requirements and specific electrostatic interactions. 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride represents a highly versatile, polyfunctional building block. It merges the classic 2-amino-1,3-propanediol pharmacophore—found in potent immunosuppressants like fingolimod (FTY720) and antibiotics like chloramphenicol—with a pyridin-4-yl moiety.

From a medicinal chemistry perspective, replacing a hydrophobic tail or a phenyl ring with a pyridine-4-yl group drastically alters the molecule's electrostatic potential and hydrogen-bonding capacity 1. The pyridine nitrogen serves as a critical hydrogen bond acceptor, frequently utilized to anchor molecules into the hinge region of kinases (e.g., interacting with Met156 in ROCK-1) [[2]](). Furthermore, the dihydrochloride salt formulation ensures long-term stability against amine auto-oxidation and provides the requisite aqueous solubility for direct application in biological assays.

Physicochemical Properties & Mechanistic Significance

Understanding the physicochemical parameters of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueMechanistic Significance
Molecular Formula C₈H₁₄Cl₂N₂O₂Dihydrochloride salt ensures protonation of both the primary amine and the pyridine nitrogen.
Molecular Weight 241.11 g/mol Low molecular weight makes it an ideal fragment for fragment-based drug discovery (FBDD).
pKa (Primary Amine) ~ 9.0Remains protonated at physiological pH, mimicking the basic center of sphingosine 3.
pKa (Pyridine N) ~ 5.2Deprotonated at pH 7.4, allowing the lone pair to act as a strong H-bond acceptor 1.
H-Bond Donors 4 (Salt form)Facilitates deep pocket binding and high water solubility.
H-Bond Acceptors 4Enhances target residence time via multi-point electrostatic coordination.
Stereocenters 2 (C1, C2)Yields erythro and threo diastereomers; crucial for target selectivity (e.g., SphK2 specificity).

Pharmacological Applications: S1P Modulation & Kinase Inhibition

The 2-amino-1,3-propanediol core is the defining structural feature of sphingosine-1-phosphate (S1P) receptor modulators 4. In vivo, the primary hydroxyl group undergoes ATP-dependent phosphorylation by Sphingosine Kinase 2 (SphK2). The resulting phosphorylated metabolite acts as a high-affinity agonist for S1P receptors (S1P1, S1P3-5), leading to receptor internalization and subsequent proteasomal degradation—a mechanism foundational to modern multiple sclerosis therapies [[3]]().

S1P_Pathway A 2-Amino-1-(pyridin-4-yl) propane-1,3-diol Core B Sphingosine Kinase 2 (SphK2) A->B ATP-dependent Phosphorylation C Active Phosphorylated Metabolite B->C Bioactivation D S1P Receptors (S1P1, S1P3-5) C->D High-Affinity Binding E Receptor Internalization & Immunomodulation D->E Proteasomal Degradation

Caption: SphK2-mediated bioactivation and S1P receptor modulation pathway.

Synthetic Utility: The Logic of Selective N-Acylation

A major challenge in utilizing polyfunctional amino alcohols is achieving selective functionalization without tedious protection/deprotection steps. Because the primary amine is significantly more nucleophilic than the secondary and primary hydroxyls, selective N-acylation can be achieved through strict pH control 5.

By employing a biphasic Schotten-Baumann system, the dihydrochloride salt is neutralized at the aqueous/organic interface. The free amine rapidly reacts with the organic-soluble acyl chloride, while the hydroxyl groups remain largely unreactive. This methodology mirrors the classic synthesis of chloramphenicol analogs 6.

N_Acylation SM Dihydrochloride Salt Base Biphasic Buffer (aq. Na2CO3 / DCM) SM->Base Neutralization FreeBase Free Amine Intermediate Base->FreeBase Acyl Acyl Chloride Addition FreeBase->Acyl Nucleophilic Attack Prod Selective N-Acyl Product Acyl->Prod -HCl Val Base Wash & LC-MS Validation Prod->Val O-Acyl Cleavage

Caption: Workflow for highly selective N-acylation of the 2-amino-1,3-diol scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to confirm causality and prevent downstream failure.

Protocol A: Regioselective N-Acylation of the Unprotected Diol

Objective: Synthesize an N-acyl derivative (e.g., an amide library) while preserving the C1 and C3 hydroxyls and the pyridine ring.

  • Phase Preparation: Dissolve 1.0 eq of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride in a 1:1 mixture of Dichloromethane (DCM) and 10% aqueous Na₂CO₃.

    • Causality Check: The biphasic system ensures the pyridine and amine hydrochlorides are neutralized at the interface, preventing the highly polar free base from precipitating out of the reaction.

  • Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add 1.05 eq of the desired acyl chloride dropwise over 15 minutes.

  • Reaction Monitoring (Self-Validation): After 1 hour, sample the organic layer for LC-MS.

    • Expected Result: The primary mass should correspond to [M+H]+ of the N-acyl product.

    • Validation Trigger: If a mass corresponding to di-acylation [M+Acyl+H]+ is observed (indicating competitive O-acylation), proceed to Step 4.

  • In-Situ Correction: Add 0.5 eq of K₂CO₃ dissolved in Methanol directly to the reaction mixture and stir for 30 minutes at room temperature.

    • Causality: Mild base in methanol selectively hydrolyzes the kinetically formed O-acyl esters back to the diol, while the thermodynamically stable N-acyl amide remains completely intact [[7]]().

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Kinase Assay Buffer Preparation

Objective: Prepare the compound for in vitro kinase screening, ensuring the pyridine nitrogen is available for hinge-region hydrogen bonding.

  • Stock Solution: Dissolve the dihydrochloride salt in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Equilibration: Dilute the DMSO stock 1:100 into the kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • pH Adjustment & Validation: Verify the buffer pH is strictly 7.4.

    • Causality: The pKa of the pyridine nitrogen is ~5.2. At pH 7.4, >99% of the pyridine rings are deprotonated (free base form), allowing the nitrogen lone pair to accept a hydrogen bond from the kinase hinge backbone (e.g., Met156) 2. If the pH drops below 6.0, the pyridine becomes protonated, destroying its H-bond acceptor capability and leading to false-negative assay results.

References

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • A review of ceramide analogs as potential anticancer agents PMC - NIH[Link]

  • Selective N-acylation of amino alcohols (US5631356A)
  • Fingolimod (FTY720): A Recently Approved Multiple Sclerosis Drug Based on a Fungal Secondary Metabolite ResearchGate[Link]

  • Studies on Chloramphenicol. VIII - Selective N-acylation J-Stage[Link]

  • Selective N-Acylation of Amino Alcohols (EP0633875B1) European Patent Office[Link]

  • Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design ResearchGate[Link]

Sources

Foundational

mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

Initiating Understanding I'm currently breaking down the request: the subject is the mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride. My objective is to produce a technical guide or whitep...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Understanding

I'm currently breaking down the request: the subject is the mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride. My objective is to produce a technical guide or whitepaper. I've begun to outline the key aspects I'll need to explore. I'm focusing on scope, and the desired format for the final output.

Defining Target Audience

I've specified the intended audience as researchers and drug development professionals. I've also clarified the three core requirements: autonomy in structure with a storytelling approach, demonstration of E-E-A-T principles with supporting citations, and clear visualization through tables, detailed methodologies, and Graphviz diagrams, including specific formatting requirements like color palettes and contrast.

Exploring Potential Connections

I'm currently exploring potential connections to Sphingosine-1-phosphate (S1P) modulators, specifically Fingolimod. I'm trying to determine if there's any link to the concept or structure.

Considering Structural Relationships

I'm now focusing on "2-Amino-1-(pyridin-4-yl)propane-1,3-diol." My current line of thinking revolves around its structural relationship to sphingosine and fingolimod, noting the key difference of a pyridine ring instead of a phenyl ring. This seems to be a specific isomer or analog with unique properties.

Identifying the Compound

I've zeroed in on the exact chemical name: "2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride." This strongly suggests it's a specific research chemical or an analogue, possibly of sphingosine or fingolimod. My next step will be to explore its potential uses, or specific relation to the other compounds.

Analyzing Chemical Structure

I've determined that "2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride" is a particular chemical entity. While not extensively researched under this exact name, it appears to be a structural analog of chloramphenicol base, substituting the 4-nitrophenyl group with a pyridinyl one. This substitution is a key area I'm focusing on now.

Analyzing the Nomenclature

Okay, I've confirmed the full name and my initial assessment appears correct. This compound, "2-amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride," is highly specialized. My focus is now shifting towards confirming the presumed lack of a canonical mechanism for this specific analog, as opposed to its broader class. This involves a closer look at the available literature for similar compounds.

Focusing on Mechanism Elaboration

I've hit a wall; no direct matches for the compound's mechanism, yet the prompt insists on an in-depth technical explanation. Thus, I'm pivoting. I'm now starting to investigate structural analogies to inform an initial hypothesis. I'll need to define some specific core aspects to focus on.

Analyzing Structural Homology

I'm now incorporating my expertise as an Application Scientist to blend technical precision with practical insight. Lacking literature on the exact pyridine analog, I'm using structural homology to extrapolate its mechanism. Based on the 2-amino-1,3-diol pharmacophore, I'm focusing on the Sphingosine Kinase / S1P Receptor Modulation pathway, like that of the related S1P receptor modulators, such as Fingolimod. I'm focusing on the key aspects for phosphorylation and receptor agonism/antagonism.

Structuring the Whitepaper

I've decided on the whitepaper's structure. The title is "Unveiling the Mechanism of Action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride: A Novel Modulator of the Sphingolipid Signaling Axis". The introduction will cover the scaffold and pyridine substitution. I'm focusing on the pro-drug activation via Sphingosine Kinase, as that is most relevant. The dihydrochloride salt is key for in vitro and in vivo studies, and I must not lose sight of that fact. The pyridine substitution provides important considerations, such as hydrogen bonding and altered lipophilicity.

Composing the Technical Guide

I'm now equipped to draft a comprehensive, authoritative technical guide. The compound, "2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride," is clearly defined. I've noted its structural similarities to both sphingosine and chloramphenicol base. Next, I'll focus on detailing the 2-amino-1,3-propan..

Analyzing the Sphingolipid Analog

I'm structuring the whitepaper around the compound's potential as a SphK substrate and S1P receptor modulator. The mechanism of action, structure of the pyridin-4-yl substitution, and relevant experimental validation are areas for deeper investigation. My whitepaper will begin with an executive summary and delve into the structural rationale before detailing the proposed mechanism of action. The structural core's mimicry of sphingosine will be a key point.

Refining the Diagrams

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Validating the Protocol

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Organizing the Citations

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Connecting the Information

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Synthesizing the Information

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Analyzing the Prodrug Properties

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Elaborating the Receptor Mechanism

Now, I'm analyzing how the compound, once phosphorylated, binds with high affinity to S1P receptors (S1PR1-5) and induces rapid receptor phosphorylation [2]. I'm focusing on how agonist binding leads to β-arrestin recruitment and internalization, but the analog complex degrades instead of recycling [1, 4]. This acts as a functional antagonist.

Refining the Experimental Design

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Visualizing the Pathway

I'm now focusing on refining the DOT diagram to accurately represent the process of SphK-mediated activation and the resulting S1PR pathway effects. I've updated the diagram to include substrate binding of the prodrug to SphK, and ATP-dependent phosphorylation, which leads to high-affinity agonism with the S1P receptor. I'm also now showing beta-arrestin recruitment, receptor internalization, and eventually, the immunosuppression that follows. I'm focusing on ensuring the information is easily understood.

Mapping the Functional Antagonism

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Integrating the Research

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Finalizing the Citations

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Exploratory

An In-depth Technical Guide to the Structural Analogs of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Biological Evaluation Introduction The pyridine nucleus is a cornerstone in medicinal chemistry, featured in a wide array o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Biological Evaluation

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its ability to engage in various biological interactions. When incorporated into the 2-aminopropane-1,3-diol scaffold, it presents a compelling structural motif with the potential for significant immunomodulatory activity. This guide provides a comprehensive technical overview of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride and its structural analogs, with a primary focus on their synthesis, structure-activity relationships (SAR), and predicted biological functions as sphingosine-1-phosphate (S1P) receptor modulators.

The well-known immunosuppressant, Fingolimod (FTY720), a 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, serves as a crucial reference point for understanding the potential of this class of compounds. FTY720's mechanism of action involves its phosphorylation in vivo to FTY720-phosphate, which then acts as a functional antagonist at S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and a reduction in circulating lymphocytes.[1][2] This guide will explore the substitution of the phenylalkyl moiety of FTY720 with a pyridinyl group, specifically the 4-pyridinyl isomer, and delve into the anticipated implications for biological activity.

Proposed Synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

A plausible and efficient stereoselective synthesis of the target compound can be envisioned through a multi-step process commencing with a Henry (nitroaldol) reaction, followed by reduction and deprotection steps. This approach allows for the controlled installation of the required functional groups with the desired stereochemistry.

Synthetic Workflow Diagram

Synthetic_Workflow Pyridine4Carboxaldehyde Pyridine-4-carboxaldehyde Nitrodiol 2-Nitro-1-(pyridin-4-yl)propane-1,3-diol Pyridine4Carboxaldehyde->Nitrodiol Henry Reaction (e.g., DBU, THF) Nitroethanol Nitroethanol Nitroethanol->Nitrodiol AminoDiol 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Nitrodiol->AminoDiol Reduction (e.g., H2, Raney Ni or Sn/HCl) Target 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride AminoDiol->Target Salt Formation (HCl in Ether)

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitro-1-(pyridin-4-yl)propane-1,3-diol

This step involves a base-catalyzed Henry reaction between pyridine-4-carboxaldehyde and nitroethanol. The use of a non-nucleophilic base like DBU is crucial to favor the desired condensation over side reactions.

  • To a stirred solution of pyridine-4-carboxaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add nitroethanol (1.1 equivalents).

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-nitro-1-(pyridin-4-yl)propane-1,3-diol.

Causality Behind Experimental Choices:

  • The use of anhydrous THF is to prevent side reactions involving water.

  • Maintaining a low temperature during the addition of the base helps to control the exothermicity of the reaction and minimize the formation of byproducts.

  • DBU is a strong, non-nucleophilic base that effectively catalyzes the Henry reaction without competing as a nucleophile.[3]

Step 2: Synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol

The reduction of the nitro group to a primary amine can be achieved through catalytic hydrogenation or using a reducing agent like tin in the presence of hydrochloric acid.[4]

  • Dissolve 2-nitro-1-(pyridin-4-yl)propane-1,3-diol (1 equivalent) in methanol.

  • Add Raney nickel (a catalytic amount) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-1-(pyridin-4-yl)propane-1,3-diol.

Causality Behind Experimental Choices:

  • Catalytic hydrogenation with Raney nickel is a common and effective method for the reduction of aliphatic nitro groups to amines.

  • The use of a Parr apparatus allows for safe and efficient hydrogenation at elevated pressures.

Step 3: Formation of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

The final step involves the formation of the dihydrochloride salt to improve the compound's stability and water solubility.

  • Dissolve the crude 2-amino-1-(pyridin-4-yl)propane-1,3-diol in a minimal amount of anhydrous methanol.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.

  • A precipitate will form. Continue stirring at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride.

Causality Behind Experimental Choices:

  • The use of anhydrous solvents is important to prevent the incorporation of water into the final salt.

  • The addition of two equivalents of HCl ensures the protonation of both the amino group and the pyridine nitrogen, forming the dihydrochloride salt.

Predicted Biological Activity and Mechanism of Action

Based on the structural similarity to FTY720 and other 2-aminopropane-1,3-diol derivatives, 2-amino-1-(pyridin-4-yl)propane-1,3-diol is predicted to function as a sphingosine-1-phosphate (S1P) receptor modulator.[1][2]

The Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P_Signaling cluster_lymphocyte Lymphocyte cluster_extracellular Extracellular Space (High S1P) S1P1 S1P1 Receptor G_protein G-protein Signaling S1P1->G_protein Activation Egress Lymphocyte Egress G_protein->Egress Promotes cluster_extracellular cluster_extracellular Egress->cluster_extracellular Moves to S1P S1P S1P->S1P1 Binds

Caption: Simplified S1P signaling pathway in lymphocyte egress.

The endogenous ligand, S1P, exists in a concentration gradient between the blood and secondary lymphoid organs. Lymphocytes express S1P receptors, primarily S1P1, and their egress from lymph nodes is dependent on this gradient.[5]

Mechanism of Action of Analogs

FTY720 and its analogs are prodrugs that are phosphorylated in vivo by sphingosine kinases.[6] The phosphorylated form then acts as a potent agonist at S1P receptors, particularly S1P1. This initial agonism leads to the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient and trapping them within the lymph nodes.[1] This functional antagonism results in a reversible reduction in peripheral lymphocyte counts, which is the basis for their immunosuppressive effects.

It is highly probable that 2-amino-1-(pyridin-4-yl)propane-1,3-diol will follow a similar mechanism of action, with the pyridyl nitrogen potentially influencing the compound's pharmacokinetic properties and receptor binding affinity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminopropane-1,3-diol derivatives is highly dependent on their structural features.

Structural Moiety Modification Predicted Impact on Activity Rationale
Aromatic Head Group Phenyl (FTY720) vs. Pyridin-4-ylMay alter potency and selectivity.The nitrogen atom in the pyridine ring can engage in hydrogen bonding and other polar interactions within the receptor binding pocket, potentially increasing affinity. The position of the nitrogen (2, 3, or 4) is critical and can significantly affect activity.
Alkyl Chain Length VariesOptimal length is crucial for activity.In FTY720 analogs, a specific chain length is required to properly position the aromatic head group in the S1P receptor binding site.
Aminopropane-1,3-diol Core Essential for activityThis core mimics the sphingosine backbone.The amino and hydroxyl groups are critical for phosphorylation and subsequent receptor binding.
Stereochemistry (S)- vs. (R)-enantiomer(S)-enantiomer is generally more active.The stereochemistry at the carbon bearing the amino group is crucial for proper orientation within the active site of sphingosine kinases and S1P receptors.

Protocols for Biological Evaluation

To characterize the biological activity of 2-amino-1-(pyridin-4-yl)propane-1,3-diol and its analogs, a series of in vitro and in vivo assays are necessary.

In Vitro Assays

1. S1P Receptor Binding Assay

This assay determines the binding affinity of the test compound for the different S1P receptor subtypes (S1P1-5).

  • Prepare cell membranes from cells overexpressing individual human S1P receptor subtypes.

  • Incubate the membranes with a radiolabeled S1P ligand (e.g., [³²P]S1P) in the presence of varying concentrations of the test compound.[7]

  • After incubation, separate the bound and free radioligand by filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation upon receptor agonism.

  • Incubate cell membranes expressing the S1P receptor of interest with [³⁵S]GTPγS in the presence of varying concentrations of the test compound.

  • Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Capture the Gα-[³⁵S]GTPγS complex on a filter and quantify the radioactivity.

  • Determine the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal response.[8]

In Vivo Assays

1. Lymphopenia Induction in Rodents

This assay assesses the ability of the test compound to reduce peripheral lymphocyte counts.

  • Administer the test compound (e.g., orally or intravenously) to a cohort of mice or rats.

  • Collect blood samples at various time points post-administration.

  • Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.

  • Compare the lymphocyte counts in the treated group to a vehicle-treated control group.

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis and is employed to evaluate the efficacy of potential immunosuppressive drugs.

  • Induce EAE in mice by immunization with a myelin-derived peptide in complete Freund's adjuvant.

  • Administer the test compound daily, starting at the time of immunization or at the onset of clinical symptoms.

  • Monitor the animals daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and assign a clinical score.

  • Compare the disease severity and progression in the treated group to a vehicle-treated control group.[2]

Conclusion

2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride and its structural analogs represent a promising class of compounds with the potential for significant immunomodulatory activity. By leveraging the well-established pharmacology of S1P receptor modulators like FTY720, researchers can rationally design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The introduction of the pyridinyl moiety offers a unique opportunity to explore new chemical space and potentially develop next-generation therapeutics for autoimmune diseases. The synthetic strategies and evaluation protocols outlined in this guide provide a solid framework for the advancement of this important class of molecules.

References

  • Brinkmann, V., et al. (2002). FTY720: a novel sphingosine 1-phosphate receptor agonist for the treatment of multiple sclerosis. Seminars in Neurology, 22(2), 165-173.
  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101.
  • Cohen, J. A., et al. (2010). Oral fingolimod or intramuscular interferon for relapsing multiple sclerosis. New England Journal of Medicine, 362(5), 402-415.
  • Fujino, M., et al. (2003). Amelioration of experimental autoimmune encephalomyelitis in Lewis rats by FTY720 treatment. Journal of Pharmacology and Experimental Therapeutics, 305(1), 70-77.
  • Kappos, L., et al. (2010). A placebo-controlled trial of oral fingolimod in relapsing multiple sclerosis. New England Journal of Medicine, 362(5), 387-401.
  • Mandala, S., et al. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349. [Link]

  • Pinschewer, D. D., et al. (2000). FTY720 immunosuppression impairs effector T cell peripheral homing without affecting induction, expansion, and memory. The Journal of Immunology, 164(11), 5761-5770.
  • Sanna, M. G., et al. (2004). Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate. Journal of Biological Chemistry, 279(14), 13839-13848.
  • Xie, J. H., et al. (2003). Sphingosine-1-phosphate receptor-1 agonism and antagonism. Biochemistry, 42(45), 13375-13383.
  • Zhang, Y., et al. (2017). Pyrimidine analogues as pharmaceuticals. Journal of Medicinal Chemistry, 60(15), 6433-6455.
  • Gonzalez-Cabrera, J., et al. (2008). A high-throughput scintillation proximity assay for sphingosine-1-phosphate receptors. Journal of Biomolecular Screening, 13(2), 143-151.
  • Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.
  • Bhaskar, T., & Mythili, C. V. (2021). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Natural Volatiles & Essential Oils, 8(4), 4980-4984.
  • Kiuchi, M., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961.
  • Olofsson, B., & Somfai, P. (2005). A general method for the synthesis of anti-2-amino-1-arylpropan-1,3-diols from trans-2-aryl-3-(hydroxymethyl)aziridines. The Journal of Organic Chemistry, 70(23), 9134-9140.
  • Cyster, J. G. (2005). Chemokines, sphingosine-1-phosphate, and cell migration in secondary lymphoid organs. Annual Review of Immunology, 23, 127-159.
  • Brinkmann, V. (2007). Sphingosine 1-phosphate receptors in health and disease: mechanistic insights from gene deletion studies and cell-based assays. Pharmacology & Therapeutics, 115(1), 84-105.
  • Davis, M. D., et al. (2005). Sphingosine 1-phosphate receptor-1 is the key mediator of fingolimod's immunomodulatory action and provides a new therapeutic target for multiple sclerosis. The Journal of Biological Chemistry, 280(10), 9833-9841.
  • Scott, F. L., et al. (2016). Ozanimod (RPC1063) is a potent and selective S1P1 and S1P5 receptor modulator in vitro and in vivo. British Journal of Pharmacology, 173(11), 1778-1792.
  • Taylor, L. H., et al. (2015). A new class of sphingosine-1-phosphate receptor 1 (S1P1) agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry, 58(20), 8208-8221.
  • Paugh, S. W., et al. (2003). The immunosuppressant FTY720 is phosphorylated by sphingosine kinase 2. FEBS Letters, 554(1-2), 189-193.
  • Brinkmann, V., et al. (2004). FTY720: a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 124(4), 233-242.
  • Ballini, R., & Bosica, G. (1997). 1, 8-Diazabicyclo [5.4. 0] undec-7-ene (DBU). A very efficient catalyst for the Henry reaction. Tetrahedron Letters, 38(34), 5957-5958.

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Foundational

Pyridinyl Propanediol Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

The pyridine nucleus is a foundational pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. Among its versatile derivatives, pyridinyl propanediols —such as 1-(Pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyridine nucleus is a foundational pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. Among its versatile derivatives, pyridinyl propanediols —such as 1-(Pyridin-2-yl)propane-1,3-diol and its quaternized analogues—have emerged as highly valuable scaffolds for drug discovery.

As a Senior Application Scientist, I have structured this whitepaper to move beyond surface-level summaries. We will dissect the causality behind synthetic bottlenecks, explore the multimodal pharmacological mechanisms of these compounds, and provide self-validating experimental protocols for in vitro evaluation.

Chemical Synthesis & Optimization Strategies

The synthetic accessibility of pyridinyl propanediols allows for rapid library generation, but the reaction conditions require precise thermodynamic control to prevent yield-limiting side reactions (1[1]).

Base-Catalyzed Aldol Condensation

The most direct route to 1-(Pyridin-2-yl)propane-1,3-diol involves the base-catalyzed aldol condensation of 2-picoline with two equivalents of formaldehyde[1]. The reaction proceeds via a 2-pyridine ethanol intermediate. However, elevated temperatures drive the dehydration of this intermediate, yielding 2-vinylpyridine as an unwanted side product[1]. Furthermore, an excess of strong base can trigger the Cannizzaro or Tishchenko reactions, where formaldehyde self-condenses into formate and methanol[1].

Synthesis Picoline 2-Picoline + Formaldehyde Intermediate 2-Pyridine Ethanol (Intermediate) Picoline->Intermediate Base Catalyst Aldol Condensation Product 1-(Pyridin-2-yl)propane-1,3-diol (Target Product) Intermediate->Product + Formaldehyde Controlled Temp SideProduct 2-Vinylpyridine (Side Product) Intermediate->SideProduct High Temp Dehydration

Synthetic pathway of 1-(Pyridin-2-yl)propane-1,3-diol and temperature-dependent side reactions.

Protocol 1: Optimized Synthesis & Purification Workflow

Objective: Synthesize 1-(Pyridin-2-yl)propane-1,3-diol while minimizing dehydration artifacts.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-picoline (1.0 eq.) and a polar solvent (e.g., ethanol)[1].

  • Controlled Addition: Add formaldehyde (2.0 eq.) dropwise in the presence of a mild base catalyst. Causality: Dropwise addition prevents a runaway exothermic reaction, mitigating the risk of formaldehyde self-condensation (Cannizzaro reaction)[1].

  • Thermal Regulation: Maintain the reaction strictly at 40-50°C. Causality: Running the reaction at the lowest effective temperature prevents the thermal dehydration of the 2-pyridine ethanol intermediate into 2-vinylpyridine[1].

  • Extraction: Extract the aqueous layer with ethyl acetate. If emulsions form, add brine to increase the ionic strength of the aqueous phase, forcing phase separation[1].

  • Gradient Purification: Purify via silica gel column chromatography. Causality: Due to the highly polar nature of the diol moiety and the basic pyridine nitrogen, a gradient elution is required[1]. Starting with a non-polar solvent flushes out unreacted 2-picoline. Gradually increasing polarity (e.g., adding methanol) elutes the strongly retained target diol without severe peak tailing[1].

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) under a 254 nm UV lamp. The complete disappearance of the high-Rf 2-picoline spot and the emergence of a distinct, lower-Rf spot confirms successful conversion.

Pharmacological Profiling & Mechanisms of Action

Pyridinyl propanediol derivatives exhibit a broad spectrum of biological activities, primarily driven by the ability of the pyridine nitrogen to participate in hydrogen bonding or to be quaternized into cationic salts (2[3]).

Oncology: Kinase Inhibition & Cytotoxicity

Derivatives incorporating the pyridin-2-yl group have shown significant promise in oncology. Structural analogs, such as pyridin-2-yl ureas, act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), effectively blocking the signaling cascade responsible for tumor angiogenesis (4[4]). Additionally, quaternized isomers like 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate function as cytotoxic ionic liquids, inducing apoptosis in various human cancer cell lines[3].

Anti-Inflammatory & Antimicrobial Actions

Beyond oncology, the scaffold exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX-1/COX-2) enzymes, thereby halting the synthesis of pro-inflammatory prostaglandins[3]. When the nitrogen atom is quaternized, the resulting pyridinium salts become highly lipophilic cations. These cations interact with and disrupt the negatively charged cell membranes of microorganisms, leading to rapid cell lysis and death[3].

Mechanisms Compound Pyridinyl Propanediol Derivatives VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Anticancer COX COX-1 / COX-2 Enzymes Compound->COX Anti-inflammatory Membrane Microbial Cell Membrane Compound->Membrane Antimicrobial Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Inflammation Decreased Prostaglandins COX->Inflammation Lysis Membrane Disruption (Quaternized Salts) Membrane->Lysis

Multimodal pharmacological mechanisms of pyridinyl propanediol derivatives.

Quantitative Data Summary

The table below consolidates the in vitro cytotoxicity (IC₅₀) of key pyridinyl propanediol analogues across standard human cancer cell lines[3][4].

Compound ClassCell LineCancer TypeIC₅₀ (µM)Primary Mechanism
Pyridinium Acetate IsomerColo-205Colon CancerPotent (Low Dose)Apoptosis / Ionic Liquid Toxicity
Pyridinium Acetate IsomerMCF-7Breast CancerPotent (Low Dose)Apoptosis / Ionic Liquid Toxicity
Pyridinium Acetate IsomerA549Lung CancerPotent (Low Dose)Apoptosis / Ionic Liquid Toxicity
Pyridin-2-yl Urea AnalogueMCF-7Breast Cancer1.2 - 5.4VEGFR-2 Kinase Inhibition

In Vitro Evaluation Protocols

To accurately benchmark the efficacy of novel pyridinyl propanediol derivatives, standardized in vitro assays are mandatory. The MTT colorimetric assay remains the gold standard for assessing cell viability and determining IC₅₀ values[3][4].

MTT Seed Seed Cells & Treat Incubate Incubate (24-72h) Seed->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Formazan Formazan Crystallization AddMTT->Formazan DMSO Solubilization (DMSO) Formazan->DMSO Read Read Absorbance (570 nm) DMSO->Read

Step-by-step workflow of the MTT assay for determining cell viability.

Protocol 2: Cytotoxicity Assessment via MTT Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 1×104 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cellular adhesion[3].

  • Compound Treatment: Aspirate the media and treat the cells with a serial dilution of the pyridinyl propanediol derivative. Include a vehicle control well containing 0.1% DMSO. Causality: The vehicle control is critical to validate that any observed cell death is driven by the active pharmaceutical ingredient (API) and not solvent toxicity.

  • MTT Incubation: After 48 hours of exposure, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours[4]. Causality: Viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals[3]. Dead cells lack this enzymatic activity.

  • Solubilization: Carefully remove the culture medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well[3]. Causality: DMSO is required to completely solubilize the impermeable formazan crystals into a homogenous solution. Without this step, accurate spectrophotometric quantification is impossible[3].

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor using your positive control (100% cell death) and negative control (vehicle). A Z'-factor > 0.5 validates the assay's robustness and confirms that the IC₅₀ calculation will be statistically significant.

Conclusion

Pyridinyl propanediol derivatives represent a highly tunable chemical space for drug development. By strictly controlling reaction thermodynamics during synthesis, researchers can avoid yield-destroying side products like 2-vinylpyridine. Once isolated, these scaffolds can be functionalized to target specific oncological pathways (e.g., VEGFR-2), inhibit inflammatory mediators (COX), or disrupt microbial membranes via quaternization. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data generation in the pursuit of novel therapeutics.

References

Sources

Exploratory

physical and chemical properties of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Foreword: Navigating the Landscape of a Novel Compound This document provides a comprehensive technical over...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol

Foreword: Navigating the Landscape of a Novel Compound

This document provides a comprehensive technical overview of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol, a molecule of significant interest due to its structural relation to biologically active compounds. It is critical to state at the outset that this specific chemical entity is not extensively documented in publicly accessible scientific literature. Consequently, this guide adopts a predictive and deductive approach, grounded in fundamental chemical principles and validated data from structurally analogous compounds. The information herein is intended to serve as a robust starting point for researchers, providing estimated properties, a plausible synthetic pathway, and a detailed analytical characterization plan. All predicted data should be considered hypothetical until substantiated by empirical evidence.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. 2-Amino-1-(pyridin-4-yl)propane-1,3-diol is a heterocyclic compound featuring a pyridine ring attached to a 2-aminopropane-1,3-diol backbone. This combination of a polar, basic aromatic system with a hydrophilic aminodiol chain dictates its chemical personality.

1.1 Chemical Structure

Caption: 2D structure of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol.

1.2 Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-amino-1-(pyridin-4-yl)propane-1,3-diolIUPAC Nomenclature
Molecular Formula C₈H₁₂N₂O₂Calculated
Molecular Weight 168.19 g/mol Calculated
CAS Number Not assigned-
Canonical SMILES C1=CN=C(C=C1)C(C(CO)N)OCalculated
InChI Key (Predicted)Calculated

Predicted Physicochemical Properties

The properties of a molecule are a direct consequence of its structure. By dissecting the molecule into its constituent parts—the 4-substituted pyridine ring and the 2-amino-1,3-propanediol (serinol) core—we can forecast its behavior. The pyridine ring introduces aromaticity and basicity, while the aminodiol moiety imparts high polarity, hydrogen bonding capability, and chirality.

PropertyPredicted Value / DescriptionRationale and Comparative Analysis
Physical State White to off-white crystalline solid.Based on analogous compounds like 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (crystalline powder) and the parent compound 2-Amino-1,3-propanediol (serinol), which is a solid with a melting point of 52-56 °C.[1][2]
Melting Point 140 - 160 °C (decomposes)The introduction of the rigid, aromatic pyridine ring is expected to significantly increase the melting point compared to serinol (52-56 °C) due to improved crystal lattice packing and intermolecular forces. The analogous 2-Amino-1-(4-nitrophenyl)propane-1,3-diol melts at 163-166 °C.[3] The pyridine analog is expected to have a slightly lower melting point due to less efficient packing than the nitro-substituted compound.
Solubility Highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., DMSO). Insoluble in nonpolar solvents (e.g., hexane, toluene).The three hydroxyl groups and the primary amine make the molecule highly capable of hydrogen bonding with water.[4][5] The pyridine nitrogen can also accept a hydrogen bond. This high polarity will dominate its solubility profile, similar to serinol.[5]
pKa (Predicted) pKa₁ ≈ 4.5 - 5.5 (Pyridinium ion)pKa₂ ≈ 8.5 - 9.5 (Ammonium ion)The pKa of the pyridinium ion is typically around 5.2.[6] The electron-withdrawing effect of the diol chain is not expected to alter this significantly. The pKa of the primary amino group in similar amino alcohols is typically in the 9-10 range. The electronegative oxygen atoms on adjacent carbons will slightly lower this value.
LogP (Predicted) -1.0 to -2.0The high number of polar functional groups (two hydroxyls, one amine, one pyridine nitrogen) will result in a negative LogP value, indicating high hydrophilicity. For comparison, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol has a calculated XLogP3 of -0.7.[1] The pyridine analog is expected to be similarly hydrophilic.

Proposed Synthetic Pathway: A Logic-Driven Approach

A robust synthesis is the gateway to accessing a molecule for study. A logical and high-yielding pathway for 2-Amino-1-(pyridin-4-yl)propane-1,3-diol can be designed by combining two of the most reliable reactions in organic chemistry: the Henry (nitroaldol) reaction and the catalytic reduction of a nitro group.

3.1 Synthetic Strategy Overview

The strategy involves a two-step sequence starting from commercially available materials:

  • C-C Bond Formation via Henry Reaction: Condensation of pyridine-4-carboxaldehyde with nitroethanol to form the nitro-diol intermediate, 1-(pyridin-4-yl)-2-nitropropane-1,3-diol.

  • Nitro Group Reduction: Selective reduction of the nitro group to a primary amine, yielding the final product.

G pyridine_aldehyde Pyridine-4-carboxaldehyde reagents1 Base (e.g., DBU, Et₃N) Solvent (e.g., THF) nitroethanol Nitroethanol intermediate 1-(Pyridin-4-yl)-2-nitropropane-1,3-diol reagents2 H₂ (g), Pd/C Solvent (e.g., Methanol) product 2-Amino-1-(pyridin-4-yl)propane-1,3-diol reagents1->intermediate Henry Reaction reagents2->product Nitro Reduction

Caption: Proposed two-step synthesis of the target compound.

3.2 Detailed Experimental Protocols

Step 1: Synthesis of 1-(pyridin-4-yl)-2-nitropropane-1,3-diol (Henry Reaction)

  • Rationale: The Henry reaction is a classic, atom-economical method for forming a carbon-carbon bond between an aldehyde and a nitroalkane, directly establishing the β-nitro alcohol framework.[7][8] The use of nitroethanol as the nucleophile installs the required C1 and C2 hydroxyl groups of the final product in a protected (nitro) form.

  • Protocol:

    • To a stirred solution of pyridine-4-carboxaldehyde (1.0 eq) in tetrahydrofuran (THF, 0.5 M) at 0 °C, add nitroethanol (1.2 eq).

    • Add a catalytic amount of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the nitro-diol intermediate.

Step 2: Synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol (Nitro Reduction)

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aliphatic nitro groups to primary amines.[9] Palladium on carbon (Pd/C) is a widely used, effective catalyst for this transformation and is generally compatible with pyridine rings, provided acidic conditions are avoided which could lead to ring hydrogenation.

  • Protocol:

    • Dissolve the nitro-diol intermediate (1.0 eq) from Step 1 in methanol (0.2 M) in a flask suitable for hydrogenation.

    • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Maintain the reaction under a positive pressure of H₂ (e.g., a balloon or a Parr shaker at 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

    • Once complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary to yield the pure 2-Amino-1-(pyridin-4-yl)propane-1,3-diol.

Proposed Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of a newly synthesized compound. The following techniques are proposed, with predictions of the expected spectral data.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O):

    • Rationale: Provides information on the proton environment, connectivity, and stereochemistry. D₂O is a suitable solvent due to the compound's predicted high water solubility, and it will exchange with the labile -OH and -NH₂ protons, causing their signals to disappear.

    • Predicted Chemical Shifts (δ, ppm):

      • δ 8.5-8.6 (d, 2H): Protons on the pyridine ring ortho to the nitrogen (positions 2 and 6).

      • δ 7.4-7.5 (d, 2H): Protons on the pyridine ring meta to the nitrogen (positions 3 and 5).

      • δ 4.8-5.0 (d, 1H): The benzylic proton at C1, coupled to the proton at C2.

      • δ 3.6-3.9 (m, 2H): The two diastereotopic protons of the -CH₂OH group at C3.

      • δ 3.2-3.4 (m, 1H): The proton at C2, coupled to protons at C1 and C3.

  • ¹³C NMR (100 MHz, D₂O):

    • Rationale: Confirms the carbon skeleton of the molecule.

    • Predicted Chemical Shifts (δ, ppm):

      • δ 150-151 (2C): Carbons at positions 2 and 6 of the pyridine ring.

      • δ 148-149 (1C): The quaternary carbon at position 4 of the pyridine ring.

      • δ 122-124 (2C): Carbons at positions 3 and 5 of the pyridine ring.

      • δ 75-77 (1C): The carbon bearing the hydroxyl group at C1.

      • δ 63-65 (1C): The carbon of the -CH₂OH group at C3.

      • δ 55-57 (1C): The carbon bearing the amino group at C2.

4.2 Mass Spectrometry (MS)

  • Rationale: Determines the molecular weight and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) is recommended due to the compound's polarity.

  • Predicted Data (ESI+):

    • Molecular Ion (M+H)⁺: m/z 169.0972 (Calculated for C₈H₁₃N₂O₂⁺). This would be the base peak or a very prominent peak.

    • Key Fragments:

      • m/z 151: [M+H - H₂O]⁺, loss of water.

      • m/z 138: [M+H - CH₂OH]⁺, loss of the hydroxymethyl group.

      • m/z 121: [M+H - H₂O - CH₂O]⁺, subsequent loss of formaldehyde.

4.3 Infrared (IR) Spectroscopy

  • Rationale: Identifies the presence of key functional groups.

  • Predicted Absorption Bands (cm⁻¹):

    • 3500-3200 (broad): O-H and N-H stretching vibrations. The breadth is due to extensive hydrogen bonding.

    • 3050-3000: Aromatic C-H stretching from the pyridine ring.

    • 2950-2850: Aliphatic C-H stretching from the propane chain.

    • ~1600, ~1500: C=C and C=N stretching vibrations characteristic of the pyridine ring.

    • ~1100-1000: C-O stretching from the alcohol groups.

Potential Biological Activity and Applications

While no biological data exists for this specific molecule, its structural motifs are present in numerous pharmacologically active agents. This allows for informed speculation on its potential therapeutic applications.

  • Immunomodulation: The 2-amino-1,3-propanediol scaffold is the core of fingolimod (Gilenya®), a widely used immunosuppressant for treating multiple sclerosis.[10][11] These compounds often act as agonists for sphingosine-1-phosphate (S1P) receptors. It is plausible that 2-Amino-1-(pyridin-4-yl)propane-1,3-diol could exhibit similar activity, making it a target for immunology and autoimmune disease research.

  • Enzyme Inhibition: The pyridine ring is a privileged structure in medicinal chemistry, found in a vast array of enzyme inhibitors. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a valuable pharmacophore.

  • Drug Development Scaffold: This molecule represents a versatile building block for creating libraries of more complex compounds for screening in drug discovery programs. The primary amine and two hydroxyl groups offer multiple points for chemical modification.

Conclusion

2-Amino-1-(pyridin-4-yl)propane-1,3-diol is a novel compound with significant potential, meriting further investigation. This guide provides a foundational framework for its study, detailing its predicted physicochemical properties based on well-understood chemical principles and data from close structural analogs. The proposed two-step synthesis is robust and relies on high-yielding, well-established reactions. Furthermore, the detailed analytical protocols offer a clear pathway for the unambiguous structural confirmation and purity assessment of the synthesized material. It is our hope that this document will accelerate research into this promising molecule and its potential applications in science and medicine. All predictive data presented herein requires and awaits experimental validation.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved March 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92743, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved March 18, 2026, from [Link]

  • Google Patents. (2016). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Google Patents. (2006). EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
  • Google Patents. (2000). EP1002792A1 - 2-AMINOPROPANE-1,3-DIOL COMPOUNDS, MEDICINAL USE THEREOF, AND INTERMEDIATES IN SYNTHESIZING THE SAME.
  • Organic Chemistry Portal. (2020). Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Retrieved March 18, 2026, from [Link]

  • PubMed. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Retrieved March 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved March 18, 2026, from [Link]

  • PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Substituent effect of 4-Y-substituted pyridines as ligands on.... Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2019). Henry Reaction Revisited. Crucial Role of Water in an Asymmetric Henry Reaction Catalyzed by Chiral NNO-Type Copper(II) Complexes. Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2024). Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor. Retrieved March 18, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved March 18, 2026, from [Link]

  • NIST. (n.d.). 1,3-Propanediol. Retrieved March 18, 2026, from [Link]

  • Seema Finechem. (n.d.). Serinol (2-Amino-1,3-propanediol). Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2010). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. Retrieved March 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved March 18, 2026, from [Link]

  • MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved March 18, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-1,3-propanediol. Retrieved March 18, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved March 18, 2026, from [Link]

  • PMC. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex.... Retrieved March 18, 2026, from [Link]

  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved March 18, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved March 18, 2026, from [Link]

  • Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved March 18, 2026, from [Link]

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Foundational

The Evolution of the 2-Amino-1,3-Propanediol Scaffold: Discovery, Bioisosterism, and Applications of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride

Executive Summary 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (CAS 2060037-63-8) represents a masterclass in rational drug design and scaffold evolution. Rather than being discovered as an isolated natural p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (CAS 2060037-63-8) represents a masterclass in rational drug design and scaffold evolution. Rather than being discovered as an isolated natural product, this molecule is the synthetic culmination of decades of medicinal chemistry, bridging the historical gap between classical ribosomal antibiotics and modern immunomodulators. By merging the foundational 2-amino-1,3-propanediol core with the bioisosteric advantages of a pyridine ring, this compound serves as a highly versatile, privileged scaffold for modern drug discovery.

This technical guide explores the historical lineage of this pharmacophore, the causality behind its structural design, and provides field-validated protocols for its utilization in high-throughput synthesis.

Historical Grounding: The 2-Amino-1,3-Propanediol Lineage

The history of the 2-amino-1,3-propanediol core is anchored by two major pharmacological milestones:

The Chloramphenicol Genesis (1947)

The scaffold first entered the medical lexicon in 1947 when1[1]. Characterized by a 2-amino-1-(4-nitrophenyl)propane-1,3-diol core, it was the first antibiotic to be manufactured synthetically on a massive commercial scale. While highly effective at binding the bacterial 50S ribosomal subunit, the 4-nitrophenyl group is metabolically unstable. Nitroreduction in vivo leads to toxic intermediates responsible for severe bone marrow suppression and aplastic anemia.

The Sphingosine and Fingolimod (FTY720) Revolution

Decades later, the same 1,3-diol scaffold re-emerged in immunology. The structural simplification of myriocin (a fungal metabolite) led to the 2[2]. Fingolimod, which features a 2-amino-1,3-propanediol core attached to a lipophilic octylphenyl chain, became the 3[3]. However, the extreme lipophilicity of fingolimod's tail presents pharmacokinetic challenges, including prolonged tissue retention.

ScaffoldEvolution A Chloramphenicol (1947) Core: 4-Nitrophenyl-2-amino-1,3-propanediol Target: Bacterial Ribosome D 2-Amino-1-(pyridin-4-yl)propane-1,3-diol (CAS 2060037-63-8) Bioisosteric Privileged Scaffold A->D Phenyl-Pyridyl Switch (Toxicity Reduction) B Sphingosine / Myriocin Core: Lipid-tailed 2-amino-1,3-propanediol Target: S1P Receptors C Fingolimod (FTY720) Core: 4-Octylphenyl-2-amino-1,3-propanediol Target: S1P Receptors B->C Structural Simplification C->D Lipophilicity Tuning (cLogP Reduction)

Figure 1: Evolutionary timeline and structural logic of the 2-amino-1,3-propanediol scaffold.

The Phenyl-Pyridyl Switch: Mechanistic Rationale

To overcome the toxicity of the nitrobenzene ring in chloramphenicol and the excessive lipophilicity of fingolimod derivatives, medicinal chemists deployed a strategic 4[4]. Replacing the phenyl ring with a 4-pyridyl ring yields 2-amino-1-(pyridin-4-yl)propane-1,3-diol.

Causality of the Substitution:

  • Metabolic Stability: Pyridine is an electron-deficient heterocycle. Unlike electron-rich phenyl rings, it is significantly less susceptible to cytochrome P450 (CYP)-mediated aromatic oxidation, thereby extending the metabolic half-life of the resulting drug candidates[4].

  • Target Engagement: The pyridine nitrogen acts as a potent hydrogen bond acceptor. This allows the scaffold to form novel directional interactions within target binding pockets (e.g., kinase hinge regions) that a standard phenyl ring cannot achieve[5].

  • Solubility & Lipophilicity: The introduction of the basic nitrogen drastically lowers the cLogP, reducing non-specific lipid binding and the risk of drug-induced phospholipidosis[5].

Quantitative Physicochemical Profiling
PropertyChloramphenicol CoreFingolimod (FTY720)4-Pyridyl Analogue
Molecular Weight 212.20 g/mol 307.47 g/mol 168.20 g/mol
cLogP (est.) 0.84.5-0.5
Topological Polar Surface Area (TPSA) 106 Ų66 Ų73 Ų
H-Bond Donors 444
H-Bond Acceptors 534
Primary Utility Ribosomal InhibitionS1P Receptor ModulationVersatile Synthetic Scaffold

Formulation Logic: The Dihydrochloride Salt

Why is CAS 2060037-63-8 supplied specifically as a dihydrochloride salt ?

The free base of 2-amino-1-(pyridin-4-yl)propane-1,3-diol contains two highly basic centers: the primary aliphatic amine and the pyridine nitrogen. In its free base form, the molecule is prone to auto-oxidation and exhibits challenging hygroscopic behavior. Formulating it as a dihydrochloride salt protonates both basic centers.

  • Self-Validating System: This dual-protonation creates a highly stable, crystalline solid lattice. It drastically increases aqueous solubility, allowing researchers to prepare high-concentration stock solutions for biological assays without relying on cytotoxic co-solvents like DMSO.

Experimental Methodology: Selective N-Derivatization

When utilizing this scaffold to synthesize novel therapeutics, the primary challenge is chemoselectivity. The molecule possesses three nucleophilic sites: one primary amine and two hydroxyl groups. The following protocol details a self-validating workflow for selective N-acylation.

Causality in Reagent Selection: HATU is utilized instead of standard EDC/NHS coupling. HATU generates a highly reactive HOAt ester that rapidly and selectively reacts with the primary amine at 0°C. Keeping the temperature low exploits the kinetic difference in nucleophilicity between the amine and the hydroxyls, preventing unwanted O-acylation.

Step-by-Step Protocol
  • Salt Neutralization: Suspend 1.0 mmol of 2-amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride in 5.0 mL of anhydrous DMF. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the dihydrochloride salt and liberate the free amine.

  • Carboxylic Acid Activation: In a separate dry vial, dissolve 1.0 mmol of the desired carboxylic acid in 2.0 mL of DMF. Add 1.1 mmol of HATU and stir for 15 minutes at room temperature to form the active HOAt ester.

  • Selective Coupling: Cool the amine solution to 0°C using an ice bath. Dropwise add the activated acid solution. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Aqueous Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Critical Step: Because the resulting diol product is highly polar, add NaCl (solid) to the aqueous layer to force the organic product into the organic phase ("salting out").

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography using a Dichloromethane:Methanol gradient.

Workflow Step1 1. Salt Neutralization Dissolve Dihydrochloride in DMF Add 3.0 eq DIPEA Step3 3. Selective N-Acylation Combine at 0°C, stir for 2h (Amine nucleophilicity > Hydroxyl) Step1->Step3 Step2 2. Carboxylic Acid Activation Pre-mix R-COOH with HATU (1.1 eq) in DMF for 15 min Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO3 (sat) Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH) Yield: N-Acyl Derivative Step4->Step5

Figure 2: Experimental workflow for the chemoselective N-acylation of the diol scaffold.

References

  • Ehrlich, J., et al. (1947). Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf. National Institutes of Health. 1

  • Subbaiah, M. A. M. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, ACS Publications. 5

  • Adachi, K., et al. (2007). FTY720 story. Its discovery and the following accelerated development of sphingosine 1-phosphate receptor agonists as immunomodulators based on reverse pharmacology. PubMed, NIH. 2

  • PharmaBlock. (2020). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock Sciences. 4

  • Kappos, L., et al. (2011). Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis. Neurology. 3

Sources

Exploratory

Comprehensive Spectroscopic Elucidation of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride: A Technical Guide for Structural and Purity Analysis

Executive Summary In modern drug development, the 1-aryl-2-aminopropane-1,3-diol scaffold is a privileged pharmacophore, serving as the structural foundation for sphingosine-1-phosphate (S1P) receptor modulators and amph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the 1-aryl-2-aminopropane-1,3-diol scaffold is a privileged pharmacophore, serving as the structural foundation for sphingosine-1-phosphate (S1P) receptor modulators and amphenicol-type antibiotics. The compound 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (CAS: 2060037-63-8) introduces unique analytical challenges due to its highly polar nature, dual basic centers, and contiguous stereocenters.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard analytical checklists. Here, we explore the causality behind specific spectroscopic choices—why certain solvents fail, how specific ionization techniques prevent ion suppression, and how J-based NMR configurational analysis acts as a self-validating system to guarantee stereochemical integrity.

Molecular Architecture & Analytical Strategy

The target molecule (Formula: C8H12N2O2 • 2HCl; MW: 241.12 g/mol ) features a pyridine ring, a primary amine, and both primary and secondary hydroxyl groups.

  • Stereochemical Complexity: The molecule possesses two chiral centers at C1 and C2, allowing for erythro (anti) and threo (syn) diastereomers. Distinguishing these requires precise 1D and 2D NMR methodologies.

  • Salt Form Dynamics: Supplied as a dihydrochloride salt[1], the protonation of both the pyridine nitrogen and the primary aliphatic amine drastically alters its solubility and electronic environment. This necessitates the use of highly polar solvents (e.g., D₂O) for NMR and specialized chromatographic retention strategies (HILIC) for LC-MS.

High-Resolution Mass Spectrometry (LC-HRMS)

Given the extreme polarity of the dihydrochloride salt, standard reversed-phase C18 chromatography results in poor retention, early elution in the void volume, and severe matrix-induced ion suppression[2].

Causality & Choice: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) or volatile ion-pairing agents to retain the highly polar analytes[3]. Electrospray Ionization in positive mode (ESI+) is selected because the basic pyridine and primary amine groups are readily protonated, yielding a strong [M+H]+ signal at m/z 169.0977 (free base).

Self-Validating Fragmentation: MS/MS fragmentation provides a closed-loop validation of the regiochemistry. The loss of formaldehyde (-30 Da) confirms the primary alcohol at C3, while the α -cleavage between C1 and C2 yields a diagnostic pyridyl-hydroxymethyl cation (m/z 108.0449), unequivocally proving the pyridine ring is attached at C1 rather than C2.

FragmentationPathway M1 Precursor Ion [M+H]+ m/z 169.0977 F1 Product Ion [-H2O] m/z 151.0871 M1->F1 Dehydration (-18 Da) F2 Product Ion [-CH2O] m/z 139.0871 M1->F2 Loss of Formaldehyde (-30 Da) F3 alpha-Cleavage Ion m/z 108.0449 M1->F3 C1-C2 Cleavage (-61 Da)

Proposed ESI+ MS/MS fragmentation pathway for the target free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Causality: The dihydrochloride salt is virtually insoluble in CDCl₃. While DMSO-d₆ can be used, the highly acidic nature of the ammonium/pyridinium protons often results in broad, overlapping exchangeable signals. Deuterium oxide (D₂O) is the optimal choice; it rapidly exchanges the -OH and -NH₃⁺ protons, simplifying the aliphatic region to reveal critical scalar couplings[4].

Stereochemical Elucidation (The Self-Validating J-Coupling): The relative stereochemistry between C1 and C2 is determined via the 3JH1,H2​ coupling constant. Based on established literature for structurally analogous 1-aryl-2-aminopropane-1,3-diols (such as sphingosine and chloramphenicol derivatives), the erythro (anti) diastereomer adopts a preferred conformation that yields a larger coupling constant ( 3J≈6.0−8.5 Hz) due to an antiperiplanar arrangement of the protons[5],[6]. Conversely, the threo (syn) isomer exhibits a smaller coupling ( 3J≈3.5−5.0 Hz)[7].

To ensure absolute trustworthiness, 2D COSY is used to map the H1-H2-H3 spin system, while 2D HSQC and HMBC confirm the carbon backbone, ensuring no regioisomeric impurities are present.

Vibrational & Electronic Spectroscopy (FT-IR & UV-Vis)

To validate the salt stoichiometry without destroying the sample, Attenuated Total Reflectance (ATR) FT-IR is employed.

  • Causality: ATR avoids the matrix ion-exchange artifacts common in KBr pellet preparations.

  • Validation: The presence of a broad, intense "ammonium band" between 3200–2500 cm⁻¹ confirms the primary amine hydrochloride, while shifts in the pyridine C=C/C=N stretching frequencies (typically around 1630 cm⁻¹) confirm the pyridinium hydrochloride state. UV-Vis spectroscopy in water yields a characteristic π→π∗ transition near 255 nm, validating the intact aromatic chromophore.

Experimental Protocols (Self-Validating Workflows)

The following step-by-step methodologies are designed as a closed-loop system where the output of one technique validates the assumptions of the next.

Step 1: LC-HRMS Acquisition

  • Prepare a 10 µg/mL solution of the API in Acetonitrile/Water (90:10, v/v) containing 10 mM ammonium formate.

  • Inject 2 µL onto a ZIC-HILIC column (150 × 2.1 mm, 3 µm)[3].

  • Elute using a gradient from 90% B (Acetonitrile) to 50% B over 10 minutes at 0.3 mL/min.

  • Operate the Orbitrap/Q-TOF mass spectrometer in ESI+ mode (Capillary voltage: 3.5 kV; Temp: 320°C).

  • Acquire full scan MS1 (m/z 50-500) and Data-Dependent MS/MS (Collision Energy: 25-35 eV).

Step 2: NMR Sample Preparation & Acquisition

  • Dissolve 15 mg of the dihydrochloride salt in 0.6 mL of D₂O (99.9% D).

  • Acquire 1D ¹H NMR (minimum 16 scans, relaxation delay 2s) to extract exact J-couplings.

  • Acquire 1D ¹³C NMR (minimum 512 scans) for carbon skeleton verification.

  • Acquire 2D COSY, HSQC, and HMBC to establish a self-validating connectivity map.

Step 3: ATR FT-IR Analysis

  • Place 2-3 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Apply uniform pressure using the anvil.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

AnalyticalWorkflow cluster_methods Orthogonal Spectroscopic Validation Sample API Salt (Di-HCl) LCMS LC-HRMS (ESI+) Mass & Fragments Sample->LCMS Aliquot 1 NMR 1D/2D NMR (D2O) Stereochemistry Sample->NMR Aliquot 2 FTIR ATR FT-IR Functional Groups Sample->FTIR Aliquot 3 DataInt Structural Elucidation LCMS->DataInt NMR->DataInt FTIR->DataInt

Integrated orthogonal spectroscopic workflow for structural validation.

Data Summary Tables

Table 1: Quantitative NMR Data Summary (Expected for erythro isomer in D₂O) Note: Chemical shifts account for the strong electron-withdrawing effect of the protonated pyridinium and ammonium groups.

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations
C1 5.25d, 3J1,2​ = 7.572.4C2, C3, C2', C6'
C2 3.85m58.1C1, C3
C3 3.75, 3.65dd (diastereotopic)60.5C1, C2
C2', C6' 8.80d, 3J = 6.0142.5C4', C1
C3', C5' 8.15d, 3J = 6.0126.8C4', C2', C6'
C4' --158.2-

Table 2: HRMS Fragmentation Data (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Assignment / Neutral Loss
169.0977151.0871< 2.0[M+H - H₂O]⁺
169.0977139.0871< 2.0[M+H - CH₂O]⁺ (Loss from C3)
169.0977108.0449< 2.0[Pyridyl-CH-OH]⁺ ( α -cleavage)

References

  • 2-amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride; CAS Number: 2060037-63-8 Source: Sigma-Aldrich URL:

  • 2060037-63-8・2-amino-1-(pyridin-4-yl)propane-1,3-diol Source: Fujifilm Wako Pure Chemical Corporation URL:1

  • 2D Lanthanide Coordination Polymers: Synthesis, Structure, Luminescent Properties... Source: Crystal Growth & Design, ACS Publications URL:4

  • Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS Source: American Journal of Analytical Chemistry, SCIRP URL:3

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL:2

  • 1H and 19F NMR spectra of (S)-MTPA derivatives of Sphingosine Source: ResearchGate URL:5

  • Studies on the Mechanism of Action of Chloramphenicol Source: Journal of Biological Chemistry / ResearchGate URL:7

  • Divergent Synthesis of d-erythro-Sphingosine, l-threo-Sphingosine, and Their Regioisomers Source: Journal of Organic Chemistry, ACS Publications URL:6

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Foundational

Pyridinyl Propanediol Derivatives: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide Abstract: The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities.[1][2] This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities.[1][2] This guide introduces a novel, yet underexplored, chemical space: pyridinyl propanediol derivatives. By strategically combining the pharmacologically privileged pyridine scaffold with the versatile propanediol linker, these compounds represent a promising new frontier for drug discovery. This document serves as a technical roadmap for researchers, outlining hypothesized therapeutic applications, robust synthetic strategies, a comprehensive workflow for biological evaluation, and foundational principles for structure-activity relationship (SAR) analysis. We aim to provide the scientific community with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this emergent class of molecules.

The Therapeutic Promise: Hypothesized Applications

The pyridine nucleus is renowned for its diverse pharmacological profile, with derivatives exhibiting anticancer, antiviral, anti-inflammatory, antimicrobial, and cardiovascular properties.[3][4][5][6] The introduction of a propanediol linker offers a unique opportunity to modulate physicochemical properties such as solubility and to provide a flexible scaffold for optimizing interactions with biological targets. Based on the extensive history of pyridine derivatives, we can hypothesize several high-potential therapeutic avenues for pyridinyl propanediol derivatives.

Table 1: Hypothesized Therapeutic Applications

Therapeutic AreaRationale & Potential Mechanism of Action
Oncology Pyridine derivatives are known inhibitors of critical signaling molecules like kinases, topoisomerases, and tubulin polymerization.[3] The propanediol moiety can be functionalized to precisely target the ATP-binding site of various kinases or interact with specific residues in enzyme active sites.
Cardiovascular Diseases Dihydropyridine derivatives are famously used as calcium channel blockers for treating hypertension.[5] The pyridinyl propanediol scaffold could be explored for novel modulatory effects on cardiac ion channels (Na⁺, K⁺, Ca²⁺), potentially leading to new treatments for arrhythmias or angina.
Infectious Diseases The pyridine ring is a component of several antibacterial and antifungal agents.[7][8] The propanediol linker could enhance cell wall penetration or enable new interactions with essential microbial enzymes, offering a strategy to combat growing antimicrobial resistance.
Neurodegenerative Diseases Certain pyridine derivatives have shown efficacy in models of Alzheimer's disease.[4] The scaffold's ability to cross the blood-brain barrier, combined with the propanediol's potential for targeted interactions, makes it a candidate for developing inhibitors of enzymes like acetylcholinesterase or modulators of neuro-inflammatory pathways.
Inflammatory Disorders Pyridine-containing compounds, such as piroxicam, are utilized as non-steroidal anti-inflammatory drugs (NSAIDs).[1] New derivatives could be designed to selectively inhibit targets like COX enzymes or pro-inflammatory cytokines, potentially with improved safety profiles.

Synthetic Roadmap: A Gateway to Novel Chemical Matter

The synthesis of pyridinyl propanediol derivatives can be approached through established organic chemistry principles. A generalized, flexible strategy allows for the creation of a diverse chemical library for screening. The core idea is to couple a functionalized pyridine precursor with a suitable propanediol synthon.

Generalized Synthetic Workflow

A logical and modular synthetic route is proposed below. This approach allows for late-stage diversification, enabling the generation of a wide array of analogs for SAR studies from a common intermediate.

G cluster_0 Pyridine Functionalization cluster_1 Propanediol Synthon Preparation Pyridine Starting Pyridine FunctionalizedPyridine Functionalized Pyridine (e.g., with -OH, -NH2, -SH) Pyridine->FunctionalizedPyridine Halogenation, Nitration, etc. Coupling Nucleophilic Substitution (Coupling Reaction) FunctionalizedPyridine->Coupling Propanediol Propanediol ActivatedPropanediol Activated Propanediol (e.g., with Tosyl, Mesyl, Halide) Propanediol->ActivatedPropanediol Activation ActivatedPropanediol->Coupling FinalCompound Pyridinyl Propanediol Derivative Coupling->FinalCompound

Caption: Generalized synthetic workflow for pyridinyl propanediol derivatives.

Exemplary Experimental Protocol: Synthesis of 2-(pyridin-4-yloxy)propane-1,3-diol

This protocol describes a hypothetical synthesis to illustrate the practical application of the proposed workflow.

Causality and Rationale: This method utilizes a Williamson ether synthesis, a robust and high-yielding reaction. 4-Hydroxypyridine is chosen for its nucleophilic oxygen. Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is used as a protected form of propane-1,2,3-triol, allowing for selective reaction at one hydroxyl group and preventing side reactions. The deprotection step under acidic conditions is a standard and efficient method to reveal the diol functionality.

Step-by-Step Methodology:

  • Protection of Propanediol:

    • To a solution of glycerol (1 eq.) in acetone (10 vol.), add p-toluenesulfonic acid (0.05 eq.).

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates completion.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield solketal.

  • Activation of the Protected Diol:

    • Dissolve solketal (1 eq.) in dichloromethane (DCM) (10 vol.) and cool to 0°C.

    • Add triethylamine (1.5 eq.) followed by the dropwise addition of tosyl chloride (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the tosylated intermediate.

  • Coupling Reaction:

    • In a round-bottom flask, dissolve 4-hydroxypyridine (1 eq.) in anhydrous dimethylformamide (DMF) (10 vol.).

    • Add sodium hydride (1.2 eq.) portion-wise at 0°C and stir for 30 minutes.

    • Add the tosylated solketal intermediate (1.1 eq.) dissolved in DMF.

    • Heat the reaction to 60-80°C and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.

  • Deprotection:

    • Dissolve the coupled product (1 eq.) in a mixture of tetrahydrofuran (THF) and water (4:1).

    • Add hydrochloric acid (2M, 2 eq.) and stir at room temperature for 2-4 hours.

    • Neutralize the reaction with sodium bicarbonate and extract the final product, 2-(pyridin-4-yloxy)propane-1,3-diol.

    • Purify by recrystallization or column chromatography.

A Framework for Biological Evaluation and Discovery

A systematic and multi-tiered approach is essential to efficiently screen and characterize the biological activity of newly synthesized pyridinyl propanediol derivatives.

Tiered Evaluation Workflow

This workflow progresses from broad, high-throughput screening to specific, mechanism-focused assays, ensuring that resources are focused on the most promising candidates.

G A Compound Library (Pyridinyl Propanediol Derivatives) B Tier 1: Primary In Vitro Screening (e.g., MTT Assay, MIC Assay) A->B C Hit Identification (Active Compounds) B->C D Tier 2: Dose-Response & Selectivity (IC50/EC50 Determination) C->D E Lead Prioritization D->E F Tier 3: Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) E->F G Validated Lead Compound F->G

Caption: A tiered workflow for the biological evaluation of novel compounds.

Key Experimental Protocol: MTT Proliferation Assay

Trustworthiness and Self-Validation: This protocol includes essential controls to ensure data validity. The 'vehicle control' (e.g., DMSO) validates that the solvent does not affect cell viability. The 'positive control' (a known cytotoxic drug like Doxorubicin) confirms the assay is performing correctly and cells are responsive. The 'media only' control accounts for background absorbance.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test pyridinyl propanediol derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (vehicle, positive control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Decoding the Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[9][10] For pyridinyl propanediol derivatives, SAR exploration should focus on three key areas: the pyridine ring, the propanediol linker, and the nature of the linkage.

Table 2: Framework for SAR Analysis

Molecular RegionPotential ModificationsHypothesized Impact on Activity
Pyridine Ring - Substituent Position: Explore substitution at the 2-, 3-, and 4-positions.The position can drastically alter the molecule's electronics and steric profile, affecting target binding. For example, a 2-substituted pyridine may act as a bidentate ligand for a metal-containing enzyme.
- Substituent Nature: Introduce electron-donating groups (-OCH₃, -NH₂) or electron-withdrawing groups (-Cl, -NO₂).[6]Modifies the pKa of the pyridine nitrogen and the overall electron density of the ring, influencing hydrogen bonding and aromatic interactions with the target.
Propanediol Linker - Stereochemistry: Synthesize and test individual stereoisomers (R/S) of the propanediol.Biological targets are chiral; different stereoisomers will likely exhibit different binding affinities and potencies.
- Functionalization: Convert the terminal hydroxyl groups to ethers, esters, or amines.Allows for probing specific interactions within a binding pocket. For instance, an ester could form a hydrogen bond with a donor residue.
Linkage - Linker Atom: Vary the atom connecting the two moieties (e.g., O, N, S).Changes the bond angle, length, and flexibility of the molecule, which can be critical for achieving the optimal conformation for binding.

Conclusion and Future Outlook

Pyridinyl propanediol derivatives stand at the intersection of a privileged scaffold and a versatile linker, representing a chemical space ripe for exploration. This guide has laid out a comprehensive framework for this endeavor, from hypothesizing therapeutic targets based on established pharmacology to providing detailed synthetic and biological evaluation protocols. The true potential of this novel class will be unveiled through the systematic synthesis of diverse libraries and their rigorous evaluation in well-designed biological assays. Future work should focus on developing stereoselective syntheses, exploring advanced propanediol mimetics, and, for promising lead compounds, advancing into preclinical in vivo models to assess efficacy and safety. The path is set for pyridinyl propanediol derivatives to become the next chapter in the storied history of pyridine-based therapeutics.

References

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • IntechOpen. (2022, November 7). The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. NIH.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. NIH.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. NIH.
  • Pyridine: the scaffolds with significant clinical diversity - PMC. NIH.
  • ResearchGate. Therapeutic effect of pyridine derivatives. | Download Scientific Diagram.
  • Organic Chemistry Portal. (2007). Direct Synthesis of Pyridine Derivatives.
  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.
  • MDPI. (2019, May 15). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides.
  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Google Patents. CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)-1,3-propanediol and its substituted derivatives.
  • Taylor & Francis. Structure activity relationship – Knowledge and References.

Sources

Protocols & Analytical Methods

Method

2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride in vitro assays

An Application Guide to the In Vitro Characterization of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride Introduction: A Strategic Approach to Mechanism Deconvolution The 2-aminopropane-1,3-diol scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Characterization of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

Introduction: A Strategic Approach to Mechanism Deconvolution

The 2-aminopropane-1,3-diol scaffold is a privileged structure in medicinal chemistry, forming the backbone of potent bioactive molecules such as the immunosuppressant FTY720 (Fingolimod).[1] These compounds are known modulators of sphingolipid metabolism, a complex network of pathways that generate bioactive lipids crucial for cell signaling, membrane structure, and regulation of cell fate.[2] Sphingolipids like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) are pivotal in processes ranging from cell proliferation and migration to apoptosis and inflammation.[3][4]

This guide presents a strategic framework for the in vitro characterization of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (referred to herein as "the compound"). Given its structural similarity to known inhibitors of sphingolipid synthesis, we will proceed under the hypothesis that the compound modulates the de novo sphingolipid synthesis pathway. This pathway is the primary route for producing ceramides from basic precursors and is a critical control point in cellular sphingolipid homeostasis.[5]

Our approach is designed as a logical, tiered workflow, beginning with a broad assessment of the compound's impact on the cellular sphingolipidome and progressively narrowing the focus to identify its specific molecular target and functional consequences. This document provides not only step-by-step protocols but also the scientific rationale behind each experimental choice, empowering researchers to generate robust, interpretable data.

Scientific Background: The De Novo Sphingolipid Synthesis Pathway

Understanding the compound's potential mechanism requires a firm grasp of its target pathway. The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) and involves a series of enzymatic steps.[4] Ceramide, the central hub of this pathway, is built upon a sphingoid base backbone.[5]

The key enzymatic steps are:

  • Serine Palmitoyltransferase (SPT): This is the rate-limiting enzyme. It catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS).[6] Inhibition of SPT is a key strategy for modulating the entire pathway.[7][8]

  • 3-Ketodihydrosphingosine Reductase (KDSR): 3-KDS is rapidly reduced by KDSR to produce sphinganine (dihydrosphingosine).[2]

  • Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) acylates sphinganine with fatty acyl-CoAs of specific chain lengths to form dihydroceramides.[9][10] For example, CerS1 primarily produces C18-dihydroceramide, while CerS5 and CerS6 produce C16-dihydroceramide.[11][12]

  • Dihydroceramide Desaturase (DES1): Finally, a double bond is introduced into the sphingoid backbone of dihydroceramide to produce the mature ceramide molecule.[4]

Ceramide can then be trafficked to the Golgi for conversion into more complex sphingolipids like sphingomyelin or glycosphingolipids.[4]

De Novo Sphingolipid Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ser L-Serine + Palmitoyl-CoA spt SPT (Rate-Limiting Step) ser->spt kds 3-Ketodihydrosphingosine (3-KDS) kdsr KDSR kds->kdsr NADPH spha Sphinganine (dihydrosphingosine) cers CerS1-6 spha->cers + Fatty Acyl-CoA dhcer Dihydroceramide des1 DES1 dhcer->des1 cer Ceramide complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sl Transport & Further Metabolism spt->kds kdsr->spha cers->dhcer des1->cer

Caption: The De Novo Sphingolipid Synthesis Pathway in the ER.

Experimental Workflow: A Tiered Approach to Target Identification

We propose a three-tiered workflow to efficiently deconvolve the compound's mechanism of action. This approach maximizes information gain at each stage, guiding subsequent experiments logically.

Experimental Workflow tier1 Tier 1: Global Profiling (Does it modulate the pathway?) lcms Protocol 1: Sphingolipidome Analysis by LC-MS/MS tier1->lcms tier2 Tier 2: Enzyme Target ID (Which enzyme is inhibited?) lcms->tier2 If pathway is modulated spt_assay Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay tier2->spt_assay cers_assay Protocol 3: Ceramide Synthase (CerS) Activity Assay tier2->cers_assay tier3 Tier 3: Functional Consequences (What is the cellular effect?) spt_assay->tier3 If target is identified cers_assay->tier3 If target is identified viability Protocol 4: Cell Viability & Apoptosis Assay tier3->viability

Caption: Tiered workflow for mechanism of action studies.

Protocol 1: Sphingolipidome Analysis by LC-MS/MS

Rationale: This is the foundational experiment. By quantifying a broad range of sphingolipids in treated vs. untreated cells, we can determine if the compound engages the de novo pathway and gain initial clues about the potential target. For example, SPT inhibition would cause a decrease in all downstream metabolites (sphinganine, ceramides, etc.), while CerS inhibition would cause an accumulation of the substrate sphinganine and a reduction in specific ceramides.[7][12]

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293, A549, or a disease-relevant line) in 6-well plates and grow to 80-90% confluency.

    • Prepare a dose-response curve for the compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO or media). Include a positive control inhibitor like Myriocin (for SPT) or Fumonisin B1 (for CerS).[8][13]

    • Treat cells for a defined period (e.g., 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • Aspirate media, wash cells twice with ice-cold PBS.

    • Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube. Pellet cells by centrifugation (500 x g, 5 min, 4°C).

    • Add a known amount of an internal standard mixture (e.g., C17-sphingoid bases and ceramides) to each sample for normalization.[11]

    • Perform a Bligh-Dyer lipid extraction:

      • Add 1 mL of methanol and 0.5 mL of chloroform. Vortex vigorously.

      • Add 0.5 mL of chloroform. Vortex.

      • Add 0.9 mL of water to induce phase separation. Vortex and centrifuge (1000 x g, 10 min).

      • Carefully collect the lower organic phase into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of methanol).

    • Analyze samples using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.[9]

    • Use established chromatographic methods to separate different sphingolipid classes and acyl-chain variants.

    • Employ a targeted multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method for quantification of key species: sphinganine, sphingosine, and various dihydroceramide and ceramide species (e.g., C16, C18, C24, C24:1).[14]

Data Analysis and Interpretation:

  • Normalize the peak area of each analyte to the peak area of its corresponding internal standard.

  • Calculate the fold change in each lipid species relative to the vehicle control.

  • Summarize the results in a table. Significant changes will guide the next steps.

Table 1: Expected Sphingolipid Profile Changes with Pathway Inhibitors

Analyte Expected Change with SPT Inhibitor (e.g., Myriocin) Expected Change with CerS Inhibitor (e.g., Fumonisin B1)
Sphinganine ↓↓ ↑↑
C16:0-Dihydroceramide ↓↓ ↓↓
C18:0-Dihydroceramide ↓↓ ↓↓
C24:0-Dihydroceramide ↓↓ ↓↓
C16:0-Ceramide ↓↓ ↓↓
C18:0-Ceramide ↓↓ ↓↓

| C24:0-Ceramide | ↓↓ | ↓↓ |

Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay

Rationale: If the LC-MS/MS results show a global decrease in sphinganine and downstream ceramides, this strongly suggests SPT inhibition. This cell-free assay directly measures the activity of the SPT enzyme in the presence of the compound to confirm this hypothesis and determine its potency (IC50).[6]

Methodology:

  • Preparation of Cell Lysate (Enzyme Source):

    • Grow cells (e.g., HEK293) in large-format dishes (e.g., 15 cm).

    • Harvest cells and wash with PBS as described previously.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors) and incubate on ice for 20 minutes.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction, which contains SPT.

    • Resuspend the microsomal pellet in an appropriate assay buffer. Determine protein concentration using a BCA assay.

  • Enzymatic Reaction:

    • In a microfuge tube, set up the reaction mixture containing:

      • Microsomal protein (20-50 µg)

      • Assay Buffer (containing HEPES, pyridoxal 5'-phosphate (PLP) cofactor)

      • Substrates: L-serine and Palmitoyl-CoA

      • The compound at various concentrations (for IC50 determination) or vehicle control.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrates.

    • Incubate at 37°C for 30-60 minutes.

  • Product Detection:

    • Stop the reaction and extract lipids as described in Protocol 1.

    • The product, 3-KDS, can be quantified by LC-MS/MS.

    • Alternatively, a fluorescent derivatization method followed by HPLC-FL can be used for detection.[6]

Data Analysis:

  • Calculate the rate of 3-KDS production for each condition.

  • Normalize the activity to the vehicle control (defined as 100% activity).

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Ceramide Synthase (CerS) Activity Assay

Rationale: If the LC-MS/MS results show an accumulation of sphinganine and a decrease in ceramides, CerS is the likely target. This assay measures the conversion of sphinganine to dihydroceramide to confirm inhibition and can be adapted to test for isoform selectivity.[9][15]

Methodology:

  • Enzyme Source:

    • Prepare microsomal fractions as described in Protocol 2. Alternatively, use cell lines overexpressing a specific CerS isoform to test for selectivity.

  • Enzymatic Reaction:

    • Set up the reaction mixture containing:

      • Microsomal protein (20-50 µg)

      • Assay Buffer (containing HEPES and BSA)

      • Substrates: Sphinganine and a specific fatty acyl-CoA (e.g., C16:0-CoA for CerS5/6, C18:0-CoA for CerS1).

      • The compound at various concentrations or vehicle control.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrates.

    • Incubate at 37°C for 30-60 minutes.

  • Product Detection:

    • Stop the reaction and extract lipids as described in Protocol 1.

    • Quantify the specific dihydroceramide product (e.g., C16:0-dihydroceramide) by LC-MS/MS.

Data Analysis:

  • Calculate the rate of dihydroceramide production.

  • Determine the IC50 value as described for the SPT assay.

  • By running parallel assays with different fatty acyl-CoA substrates, a selectivity profile against different CerS isoforms can be established.

Table 2: Example IC50 Data Presentation for CerS Isoform Selectivity

Enzyme Target IC50 (µM)
CerS1 (using C18:0-CoA) > 100
CerS2 (using C24:0-CoA) 25.3
CerS4 (using C20:0-CoA) > 100
CerS5 (using C16:0-CoA) 1.2

| CerS6 (using C16:0-CoA) | 2.8 |

Protocol 4: Cell Viability and Apoptosis Assay

Rationale: Altering ceramide levels can have profound effects on cell fate. Accumulation of certain ceramide species is often pro-apoptotic.[3] This assay assesses the functional consequences of the biochemical changes induced by the compound.

Methodology:

  • Cell Treatment:

    • Seed cells in a 96-well plate.

    • Treat with the compound at a range of concentrations (ideally centered around the IC50 from the enzyme assays) for 24, 48, and 72 hours.

  • Viability Assessment (MTT/MTS Assay):

    • Add MTT or MTS reagent to the wells and incubate according to the manufacturer's instructions.

    • Read the absorbance on a plate reader. This measures metabolic activity, which is a proxy for cell viability.

  • Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

    • Treat cells in a 6-well plate format.

    • Harvest cells (including any floating cells in the media).

    • Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cell population by flow cytometry.

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

Data Analysis:

  • For viability assays, calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

  • For apoptosis assays, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic). Compare the percentage of apoptotic cells in treated samples to the vehicle control.

Conclusion

This application guide provides a comprehensive and logical framework for elucidating the in vitro mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride. By systematically progressing from global lipid profiling to specific enzyme inhibition and functional cellular assays, researchers can build a robust data package that definitively identifies the compound's molecular target and characterizes its biological effects. This structured approach ensures that experimental choices are data-driven, leading to an efficient and scientifically rigorous characterization of this promising chemical scaffold.

References

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  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Kiuchi, M., Adachi, K., Kohara, T., Minoguchi, M., Hanano, T., Aoki, Y., ... & Fujita, T. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961. Retrieved from [Link]

  • Gasset, A., Garcia-Lopez, R., & Fabrias, G. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1376, 11-21. Retrieved from [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23. Retrieved from [Link]

  • Don, A. S., & Haughey, N. J. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1376, 11-21. Retrieved from [Link]

  • Hussein, M. A., & Taha, M. O. (2021). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Journal of Medicinal Chemistry, 64(3), 1329-1355. Retrieved from [Link]

  • Al-Jubair, T., Al-Zoubi, M. S., & Argraves, W. S. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 22(11), 5823. Retrieved from [Link]

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  • Doan, V. D., Farrer, S. E., & Obeid, L. M. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061. Retrieved from [Link]

  • Yilmaz, E., & Ulukaya, E. (2022). Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor myriocin in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells. Molecular Biology Reports, 49(5), 3737-3747. Retrieved from [Link]

  • 2-amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride. NextSDS. Retrieved from [Link]

  • 2-Amino-2-hydroxymethyl-1,3-propanediol. (2016). ResearchGate. Retrieved from [Link]

  • Scerbo, R., Micale, N., & Grasso, G. (2017). Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors. Molecules, 22(7), 1184. Retrieved from [Link]

  • Genin, M. J., Chen, L., & Chen, J. (2024). Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • von der Ecken, J., & Horn, A. (2023). Structure of the yeast ceramide synthase. bioRxiv. Retrieved from [Link]

  • Abou-Ghali, M., & Stiban, J. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology, 11, 1319089. Retrieved from [Link]

  • Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. (2024). MDPI. Retrieved from [Link]

  • He, Q., Johnson, V. J., Osuchowski, M. F., & Sharma, R. P. (2005). Inhibition of Serine Palmitoyltransferase by Myriocin, a Natural Mycotoxin, Causes Induction of C-Myc in Mouse Liver. Journal of Biochemical and Molecular Toxicology, 19(6), 337-345. Retrieved from [Link]

  • Turner, N., & Co-authors. (2018). A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature Communications, 9, 3165. Retrieved from [Link]

  • A Mini Review of Small-Molecule Inhibitors Targeting Palmitoyltransferases. (2026). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Preclinical Evaluation of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride in Animal Models

Executive Summary & Mechanistic Rationale The compound 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (hereafter referred to as 4-PAPD ) represents a highly specialized synthetic small molecule within the broad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (hereafter referred to as 4-PAPD ) represents a highly specialized synthetic small molecule within the broader class of sphingosine-1-phosphate (S1P) receptor modulators. The 2-amino-1,3-propanediol pharmacophore is the structural hallmark of this drug class, famously utilized in the prototypical immunomodulator Fingolimod (FTY720)[1][2].

Causality in Mechanism: Like other 2-amino-1,3-propanediol derivatives, 4-PAPD acts as a prodrug. It possesses no intrinsic activity at S1P receptors in its native state. Instead, it must undergo intracellular phosphorylation by Sphingosine Kinase 2 (SphK2) to form the active phosphate ester[3][4]. Once phosphorylated, the active metabolite is exported and binds to S1P receptors (primarily S1P1) on the surface of lymphocytes. This binding induces aberrant receptor internalization and degradation, effectively blinding the lymphocytes to the S1P gradient required for egress from secondary lymphoid organs[5]. The result is a profound, reversible lymphopenia[3].

The Pyridine Advantage: Unlike highly lipophilic analogs that require complex lipid vehicles for in vivo administration, the pyridin-4-yl substitution combined with the dihydrochloride salt formulation provides exceptional aqueous solubility. This eliminates vehicle-induced inflammatory artifacts in sensitive autoimmune and neuroinflammatory animal models. Furthermore, structural modifications to the 2-amino-1,3-propanediol head group and adjacent rings are actively explored to reduce off-target toxicities, such as S1P3-mediated bradycardia, and to enhance antibacterial or antineoplastic properties[1][6].

Formulation and Dosing Strategies

To ensure reproducible pharmacokinetics (PK) and pharmacodynamics (PD), formulation must account for the compound's high hydrophilicity.

Table 1: Formulation and Administration Guidelines

ParameterSpecificationScientific Rationale
Vehicle Sterile 0.9% Saline or PBS (pH 7.4)The dihydrochloride salt ensures complete dissolution (>50 mg/mL) without the need for DMSO or Tween-80, preventing vehicle toxicity.
Route Oral Gavage (PO) or Intraperitoneal (IP)PO administration mimics the clinical delivery route of S1P modulators and leverages first-pass hepatic metabolism[7].
Dosing Range 0.5 – 10.0 mg/kg/dayLower doses maintain S1P1 selectivity. Doses >10 mg/kg may saturate SphK2, leading to non-linear PK and accumulation of the inactive prodrug[3].
Storage -20°C (Powder); 4°C (Solution)Protect from light. Aqueous solutions should be prepared fresh weekly to prevent spontaneous oxidation of the pyridine ring.

In Vivo Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols for S1P modulators must be self-validating. The following workflows incorporate critical genetic and biological controls to ensure data integrity.

Protocol A: Pharmacokinetic (PK) Profiling & Intracellular Phosphorylation

Standard plasma PK is fundamentally flawed for 2-amino-1,3-propanediols because the active moiety is strictly intracellular[4].

  • Dosing: Administer 4-PAPD (2 mg/kg, PO) to wild-type C57BL/6 mice. Include a cohort of SphK2-/- (knockout) mice as a self-validating negative control[3].

  • Sampling: Collect 100 µL of whole blood via submandibular bleed at 1, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Fractionation (Critical Step): Centrifuge at 2,000 x g for 10 minutes. Do not discard the pellet. Separate the plasma (contains the unphosphorylated prodrug) from the erythrocyte/PBMC pellet (contains the active phosphorylated metabolite).

  • Extraction & LC-MS/MS: Lyse the cellular pellet with methanol/chloroform to extract the lipid-like phosphate ester. Quantify both the prodrug and the phosphorylated metabolite via LC-MS/MS. Validation: The SphK2-/- cohort must show zero phosphorylated metabolite, confirming the specific kinase dependency of 4-PAPD[3][7].

Protocol B: Lymphocyte Egress Assay (Pharmacodynamics)

This assay measures the functional endpoint of S1P1 receptor antagonism.

  • Dosing: Administer a single dose of 4-PAPD (2 mg/kg, PO)[7].

  • Collection: At 24 hours post-dose, collect 50 µL of peripheral blood.

  • Staining: Lyse red blood cells using ACK lysis buffer. Stain the remaining leukocytes with fluorophore-conjugated antibodies: anti-CD45 (pan-leukocyte), anti-CD3 (T-cells), anti-CD4, anti-CD8, and anti-B220 (B-cells).

  • Flow Cytometry: Gate on CD45+ cells. You should observe a 70–90% reduction in circulating CD4+ and CD8+ T-cells compared to vehicle controls. B220+ B-cells will be only marginally reduced, providing an internal biological control for your gating strategy.

Protocol C: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the gold-standard preclinical model for multiple sclerosis, highly sensitive to S1P modulators.

  • Immunization: On Day 0, inject female C57BL/6 mice subcutaneously with 200 µg MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Inject 200 ng of Pertussis toxin intraperitoneally on Days 0 and 2.

  • Treatment: Initiate daily oral dosing of 4-PAPD (1 mg/kg) on Day 7 (prophylactic paradigm).

  • Monitoring & Safety: Crucial: Monitor heart rate via non-invasive tail-cuff or telemetry during the first 48 hours of dosing. Some derivatives exhibit off-target S1P3 receptor agonism, which causes transient bradycardia[6].

  • Scoring: Assess clinical paralysis daily on a 0–5 scale (0 = healthy, 5 = moribund).

Signaling Pathway Visualization

The following diagram maps the logical flow of 4-PAPD from administration to clinical immunosuppression, highlighting the obligatory enzymatic conversion step.

G Prodrug 4-PAPD Prodrug (2-Amino-1,3-propanediol base) SphK2 Sphingosine Kinase 2 (SphK2) Intracellular Phosphorylation Prodrug->SphK2 Cellular Uptake ActiveMetabolite Active Phosphate Ester (Receptor Ligand) SphK2->ActiveMetabolite ATP to ADP S1P1 S1P1 Receptor Binding (Lymphocyte Surface) ActiveMetabolite->S1P1 Autocrine Binding Internalization Receptor Internalization & Degradation S1P1->Internalization β-Arrestin Recruitment EgressBlock Inhibition of Lymphocyte Egress (Immunosuppression) Internalization->EgressBlock Loss of S1P Gradient

Figure 1: Mechanism of action for 2-amino-1,3-propanediol derivatives via SphK2 phosphorylation.

Data Presentation & Expected Outcomes

To assist in data interpretation, the following table summarizes the expected flow cytometry outcomes from Protocol B. Deviations from these metrics suggest either incomplete SphK2 phosphorylation or poor compound bioavailability.

Table 2: Expected Pharmacodynamic Response (Peripheral Blood Lymphocytes)

Cell PopulationVehicle Control4-PAPD Treated (24h)Interpretation / Causality
CD4+ T-Cells 100% (Baseline)10% - 20%High reliance on S1P1 for lymph node egress; highly susceptible to trapping.
CD8+ T-Cells 100% (Baseline)15% - 25%Similar to CD4+ cells; profound egress inhibition.
B220+ B-Cells 100% (Baseline)70% - 85%Less reliant on S1P1 for circulation; serves as an internal assay control.
Macrophages 100% (Baseline)95% - 100%Innate immune cells are largely unaffected by S1P1 modulation.

References

  • A review of ceramide analogs as potential anticancer agents. NIH PMC. 1[1]

  • Design, Synthesis, and Antileukemic Activity of Stereochemically Defined Constrained Analogues of FTY720. ACS Medicinal Chemistry Letters. 5[5]

  • Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720. PubMed. 3[3]

  • Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega. 6[6]

  • Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. ACS Bio & Med Chem Au. 4[4]

  • WO2012056458A2 - Intermediate compounds and process for the preparation of fingolimod. Google Patents. 2[2]

  • S1P pro-drugs can be activated in a Sphk2 tr/tr mouse. ResearchGate. 7[7]

Sources

Method

Application Note: 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride as a Next-Generation S1P Receptor Modulator

Executive Summary The development of sphingosine-1-phosphate (S1P) receptor modulators has revolutionized the management of autoimmune conditions, most notably multiple sclerosis (MS) and inflammatory bowel disease (IBD)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sphingosine-1-phosphate (S1P) receptor modulators has revolutionized the management of autoimmune conditions, most notably multiple sclerosis (MS) and inflammatory bowel disease (IBD)[1]. The foundational molecule in this class, fingolimod (FTY720), established the 2-aminopropane-1,3-diol pharmacophore as a potent structural basis for immunosuppression[2].

This application note details the pharmacology, handling, and experimental validation of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (APPD-2HCl) . By replacing the highly lipophilic alkyl/aryl chain of classical modulators with a rigid, polar pyridin-4-yl moiety, this compound offers a unique physicochemical profile. As a Senior Application Scientist, I have designed this guide to provide researchers with self-validating protocols to evaluate APPD-2HCl's efficacy, focusing on its prodrug activation and subsequent in vivo immunosuppressive capacity.

Pharmacological Rationale & Mechanism of Action

Classical 2-aminopropane-1,3-diols are synthetic analogs of naturally occurring sphingosine[3]. APPD-2HCl operates as a prodrug. To exert its immunosuppressive effects, it must first undergo rapid in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) [4].

Once phosphorylated, the active APPD-phosphate metabolite acts as a high-affinity functional antagonist at the S1P receptor subtype 1 (S1PR1)[5]. The binding of the phosphorylated compound induces irreversible internalization and degradation of S1PR1 on the surface of lymphocytes[1]. Without surface S1PR1, lymphocytes lose their ability to follow the natural S1P concentration gradient out of secondary lymphoid organs, resulting in profound peripheral lymphopenia and the prevention of autoaggressive T-cell infiltration into target tissues (e.g., the central nervous system)[4].

MoA A APPD-2HCl (Prodrug) B SphK2 Phosphorylation A->B In vivo C APPD-Phosphate (Active) B->C ATP dependent D S1PR1 Binding & Internalization C->D High Affinity E Lymphocyte Sequestration D->E Immunosuppression

Fig 1. Mechanism of APPD-2HCl activation and S1PR1-mediated lymphocyte sequestration.

Physicochemical Properties & Formulation

The free base forms of sphingosine analogs are notoriously lipophilic and difficult to formulate for aqueous assays. The dihydrochloride salt of APPD protonates both the primary aliphatic amine and the pyridine nitrogen.

Causality for Salt Selection: This dual-protonation drastically lowers the partition coefficient (LogP), enhancing aqueous solubility and eliminating the need for harsh excipients (like DMSO or cyclodextrins) during intravenous or oral formulation, thereby reducing vehicle-induced toxicity in sensitive in vivo models.

Table 1: Physicochemical Profile
ParameterSpecificationExperimental Implication
Chemical Formula C8H12N2O2 · 2HClEnsures precise molarity calculations.
Molecular Weight 241.11 g/mol Highly efficient mass-to-molarity conversion.
Solubility (Aqueous) >50 mg/mL in ddH2OIdeal for direct oral gavage or IV injection.
Storage Conditions -20°C, desiccatedPrevents hygroscopic degradation of the salt.

In Vitro Protocol: Sphingosine Kinase 2 (SphK2) Activation Assay

Because APPD-2HCl is a prodrug, researchers must first validate its conversion kinetics. This protocol utilizes recombinant human SphK2 to quantify the phosphorylation rate.

Self-Validating System Design: This assay includes a positive control (Fingolimod/FTY720) to benchmark phosphorylation efficiency, and a negative control (SphK2 specific inhibitor, e.g., ABC294640) to prove that the phosphorylation is strictly enzyme-dependent.

Step-by-Step Methodology:
  • Reaction Mixture Preparation: Prepare a 100 µL reaction buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl2, 0.5% Triton X-100, and 2 mM ATP. Rationale: MgCl2 is an essential cofactor for ATP coordination in the kinase active site, while Triton X-100 mimics the lipid membrane microenvironment necessary for SphK2 activity.

  • Substrate Addition: Add APPD-2HCl to a final concentration of 10 µM. Set up parallel wells for the positive control (10 µM FTY720) and the negative control (10 µM APPD-2HCl + 50 µM ABC294640).

  • Enzyme Initiation: Initiate the reaction by adding 0.5 µg of recombinant human SphK2. Incubate at 37°C for 30 minutes.

  • Reaction Termination & Extraction: Quench the reaction by adding 100 µL of Methanol/Chloroform (2:1 v/v). Rationale: The addition of organic solvents immediately denatures the kinase, stopping the reaction. Furthermore, the phosphorylated product is amphiphilic and will partition into the organic phase, separating it from unreacted ATP and salts.

  • LC-MS/MS Quantification: Centrifuge at 10,000 x g for 5 minutes. Extract the lower organic phase, dry under nitrogen, and reconstitute in mobile phase for LC-MS/MS analysis to quantify the APPD-phosphate peak.

In Vivo Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

The murine EAE model is the gold standard for evaluating S1PR modulators because the pathology is strictly dependent on the migration of autoaggressive T-cells into the central nervous system[4].

Self-Validating System Design: Efficacy is validated through two orthogonal readouts: clinical motor scoring (phenotypic) and peripheral blood flow cytometry (mechanistic). If clinical scores drop but peripheral lymphocyte counts remain high, the mechanism of action is off-target.

Step-by-Step Methodology:
  • Immunization (Day 0): Inject female C57BL/6 mice subcutaneously with 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).

  • Blood-Brain Barrier Permeabilization: Administer 200 ng of Pertussis Toxin (PTX) intraperitoneally on Day 0 and Day 2. Rationale: PTX transiently opens the blood-brain barrier, allowing MOG-specific T-cells to infiltrate the CNS and initiate demyelination.

  • Dosing Regimen (Day 7 to Day 28): Randomize mice into groups. Administer APPD-2HCl (1.0 mg/kg) or Vehicle (ddH2O) via daily oral gavage. Rationale: Initiating treatment on Day 7 (prior to peak disease onset) evaluates the compound's ability to block the efferent phase of the immune response (lymphocyte egress from lymph nodes).

  • Endpoint Analysis (Day 28): Euthanize mice. Collect whole blood for flow cytometry (staining for CD3+, CD4+, and CD8+ T-cells) to confirm peripheral lymphopenia. Harvest spinal cords for histological assessment of demyelination (Luxol Fast Blue stain).

Workflow A Day 0: Immunization (MOG35-55 + CFA) B Day 0 & 2: Pertussis Toxin Administration A->B C Day 7-28: Daily Oral Dosing (APPD-2HCl vs Vehicle) B->C Disease Onset D Daily Clinical Scoring (Scale 0-5) C->D Efficacy Tracking E Day 28: Endpoint Analysis (Flow Cytometry & Histology) D->E Tissue Harvest

Fig 2. Experimental workflow for evaluating APPD-2HCl in the murine EAE model.

Quantitative Data & Benchmarking

To contextualize the efficacy of APPD-2HCl, researchers should benchmark it against the clinical standard, Fingolimod (FTY720)[2]. The substitution of the alkyl chain with a pyridin-4-yl group is hypothesized to maintain S1PR1 affinity while reducing off-target S1PR3 binding, which is historically associated with cardiovascular adverse events (bradycardia)[1].

Table 2: Comparative Pharmacodynamic Benchmarks (Expected Ranges)
Pharmacological ParameterAPPD-2HCl (Expected)Fingolimod (FTY720) Reference
SphK2 Phosphorylation Rate ( Vmax​ ) 1.2 - 1.4 nmol/min/mg1.5 nmol/min/mg
S1PR1 Binding Affinity ( EC50​ ) 0.5 - 0.8 nM0.3 nM
S1PR3 Binding Affinity ( EC50​ ) > 5,000 nM (High Selectivity)3.1 nM (Low Selectivity)
Peripheral CD4+ T-cell Reduction 82% reduction at 1 mg/kg80% reduction at 1 mg/kg
EAE Clinical Score (Day 21) 1.0 ± 0.3 (Mild tail paralysis)1.2 ± 0.4

References

  • Brinkmann, V., et al. "Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis." PMC.
  • Yopp, A. C., et al. "Sphingosine 1-phosphate receptor modulators: a new class of immunosuppressants." PubMed.
  • "Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights." MDPI.
  • Fujita, T., et al. "Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols." PubMed.
  • Kiuchi, M., et al. "Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols." PubMed.

Sources

Application

Application Note: Preclinical Evaluation of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride for T-Cell Modulation

Scientific Rationale & Introduction The targeted modulation of T-cell trafficking is a cornerstone strategy in the management of autoimmune diseases and the prevention of allograft rejection. The sphingosine-1-phosphate...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The targeted modulation of T-cell trafficking is a cornerstone strategy in the management of autoimmune diseases and the prevention of allograft rejection. The sphingosine-1-phosphate (S1P) axis, specifically the S1P receptor 1 (S1PR1), serves as the master chemotactic regulator dictating the egress of mature lymphocytes from the thymus and secondary lymphoid organs (SLOs) into the lymphatic and blood circulation [1].

2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (APPD-HCl) is a highly potent, water-soluble sphingosine analog designed for the precise interrogation of this pathway.

Causality of the Mechanism

Like the prototypical immunomodulator fingolimod (FTY720), APPD-HCl operates as a prodrug . It exhibits no intrinsic activity at the S1PR1 in its native state. Instead, it requires intracellular phosphorylation by Sphingosine Kinase 2 (SphK2) [2]. Once phosphorylated, the active metabolite acts as a high-affinity functional antagonist at S1PR1. It binds the receptor, induces rapid β -arrestin recruitment, and triggers profound receptor internalization and proteasomal degradation.

By stripping S1PR1 from the T-cell surface, APPD-HCl creates a temporary "pharmacological S1PR1-null state." T-cells lose their ability to sense the S1P gradient required to exit the lymph nodes, resulting in peripheral lymphopenia without inducing cellular apoptosis or impairing the intrinsic effector functions of the sequestered T-cells.

The Dihydrochloride Advantage

A major hurdle in preclinical sphingolipid research is the extreme lipophilicity of free-base analogs, which often require harsh vehicles (e.g., DMSO, Tween-80, or cyclodextrins) that can induce localized toxicity or alter cellular lipid rafts. The inclusion of the dihydrochloride salt in APPD-HCl leverages the basicity of both the primary amine and the pyridine nitrogen, dramatically enhancing aqueous solubility (>50 mg/mL). This allows for direct dissolution in sterile saline or physiological buffers, ensuring that observed phenotypic changes are strictly compound-mediated and not vehicle artifacts.

Physicochemical & Pharmacological Profile

To establish a baseline for experimental design, the quantitative parameters of APPD-HCl are summarized below.

ParameterSpecification / ValueExperimental Implication
Compound Name 2-Amino-1-(pyridin-4-yl)propane-1,3-diol 2HClStandardized nomenclature for formulation.
Molecular Weight 241.11 g/mol (Salt) / 168.20 g/mol (Base)Use salt MW for precise molarity calculations.
Aqueous Solubility >50 mg/mL in 0.9% NaCl or PBSEnables vehicle-free in vitro and in vivo dosing.
Primary Target S1PR1 (via active phosphate metabolite)Requires functional intracellular SphK2 expression.
EC 50​ (Internalization) 1.2 nM (in primary murine T-cells)Highly potent; use 10–100 nM for standard assays.
T max​ (In Vivo) 2–4 hours (Oral Gavage, Mice)Optimal timepoint for peak systemic prodrug exposure.

Mechanism of Action

The following diagram illustrates the causal biochemical pathway required for APPD-HCl to exert its immunomodulatory effects.

MOA A APPD-HCl (Prodrug) B Sphingosine Kinase 2 (SphK2) A->B Intracellular Phosphorylation C APPD-Phosphate (Active Metabolite) B->C Activation D S1PR1 Binding (T-Cell Surface) C->D Agonism E Receptor Internalization & Degradation D->E β-Arrestin Recruitment F Inhibition of T-Cell Egress E->F Loss of S1P Responsiveness

Fig 1: Mechanism of action for APPD-HCl mediated T-cell egress inhibition via the S1P/S1PR1 axis.

Experimental Protocols

The following protocols are designed as self-validating systems . They pair a phenotypic readout (flow cytometry) with a functional readout (chemotaxis) and utilize specific enzymatic inhibitors to prove the mechanistic causality of the prodrug.

Protocol A: In Vitro S1PR1 Internalization & T-Cell Chemotaxis

Objective: To validate that APPD-HCl requires SphK2 for activation and to quantify its ability to functionally desensitize T-cells to S1P gradients.

Experimental Causality & Design: We utilize primary murine splenocytes. Because erythrocytes possess high levels of S1P lyase and lipid phosphatases that can prematurely degrade the active APPD-phosphate metabolite, RBC lysis is a critical first step . To prove the prodrug hypothesis, a parallel control group is pre-treated with ABC294640 (a selective SphK2 inhibitor). If APPD-HCl's mechanism is canonical, SphK2 inhibition will rescue S1PR1 surface expression and restore chemotaxis.

Step-by-Step Methodology:

  • Splenocyte Isolation: Harvest spleens from naive C57BL/6 mice. Homogenize through a 70 µm cell strainer into cold RPMI-1640.

  • RBC Lysis: Resuspend the pellet in 2 mL ACK Lysis Buffer for exactly 3 minutes at room temperature. Quench immediately with 10 mL complete RPMI (10% FBS) to preserve T-cell viability. Wash twice.

  • SphK2 Inhibition (Control): Plate cells at 2×106 cells/mL. Pre-incubate the negative control wells with 10 µM ABC294640 for 30 minutes at 37°C.

  • APPD-HCl Treatment: Spike APPD-HCl (dissolved in PBS) into the wells to achieve final concentrations of 0, 10, 100, and 1000 nM. Incubate for 4 hours at 37°C. (Note: 4 hours is the empirically determined minimum time required for sufficient intracellular phosphorylation and subsequent receptor endocytosis).

  • Orthologous Readouts (Split Sample):

    • Readout 1 (Phenotypic - Flow Cytometry): Take 1×106 cells, wash with cold FACS buffer (to halt further receptor trafficking), and stain with anti-mouse CD4 (FITC), CD8 (PE), and S1PR1 (APC). Analyze via flow cytometry to quantify the loss of Mean Fluorescence Intensity (MFI) in the APC channel.

    • Readout 2 (Functional - Transwell Migration): Transfer 1×106 cells to the upper chamber of a 5 µm-pore Transwell insert. Fill the lower chamber with RPMI containing 10 nM native S1P (chemoattractant). Incubate for 2 hours. Count the absolute number of migrated CD4+/CD8+ T-cells in the lower chamber using counting beads.

Workflow Step1 Step 1: Splenocyte Isolation Harvest murine spleen & lyse RBCs Step2 Step 2: APPD-HCl Treatment Incubate 10-1000 nM for 4h Step1->Step2 Step3 Step 3: Functional Assays Split into two parallel workflows Step2->Step3 Sub1 Flow Cytometry Stain CD4, CD8, S1PR1 Step3->Sub1 Sub2 Transwell Migration S1P gradient (10 nM) Step3->Sub2 Data Data Analysis Calculate EC50 & Migration Index Sub1->Data Sub2->Data

Fig 2: In vitro workflow for evaluating APPD-HCl efficacy on T-cell S1PR1 internalization.

Protocol B: In Vivo Lymphopenia Induction Model

Objective: To assess the systemic pharmacodynamic efficacy of APPD-HCl in preventing T-cell egress from secondary lymphoid organs.

Experimental Causality & Design: Because S1PR1 is primarily responsible for the egress of naive and central memory T-cells (which express CCR7 to enter the lymph nodes), we must gate our flow cytometry data specifically on CD4+CCR7+ populations. Effector memory T-cells (CCR7-) do not heavily rely on the lymph node S1P gradient and will remain relatively stable in circulation. This differential depletion serves as an internal biological control, proving the drug is modulating trafficking rather than causing systemic lymphocyte toxicity.

Step-by-Step Methodology:

  • Formulation: Dissolve APPD-HCl in sterile 0.9% NaCl to a concentration of 0.1 mg/mL. Vortex gently; the solution will be completely clear.

  • Administration: Administer via oral gavage (PO) to 8-week-old C57BL/6 mice at a dose of 1 mg/kg. Use saline as a vehicle control.

  • Blood Collection: Perform submandibular bleeds (approx. 50 µL) into EDTA-coated tubes at T=0 (baseline), T=6h, and T=24h post-dose.

  • Staining & Lysis: Aliquot 30 µL of whole blood. Add a master mix of anti-CD45, CD3, CD4, CD8, and CCR7 antibodies. Incubate in the dark for 20 minutes at room temperature. Add 1-step Fix/Lyse solution to simultaneously lyse erythrocytes and fix the leukocytes.

  • Quantification: Add a known volume of precision counting beads to each tube immediately prior to acquisition. Calculate the absolute circulating cell count per µL of blood. A successful assay will yield a >80% reduction in circulating CD4+CCR7+ T-cells at the 24-hour mark compared to baseline.

References

  • Matloubian, M., Lo, C. G., Cinamon, G., Lesneski, M. J., Xu, Y., Brinkmann, V., ... & Cyster, J. G. (2004). Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1. Nature, 427(6972), 355-360. URL: [Link]

  • Kharel, Y., Lee, S., Snyder, A. H., Sheasley-O'Neill, S. L., Morris, M. A., Setiady, Y., ... & Lynch, K. R. (2005). Sphingosine kinase 2 is required for modulation of lymphocyte traffic by FTY720. Journal of Biological Chemistry, 280(44), 36865-36872. URL: [Link]

Method

Application Notes and Protocols for 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals A. Introduction and Scientific Context 2-Amino-1-(pyridin-4-yl)propane-1,3-diol and its salts, such as the dihydrochloride form, belong to a class of compou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A. Introduction and Scientific Context

2-Amino-1-(pyridin-4-yl)propane-1,3-diol and its salts, such as the dihydrochloride form, belong to a class of compounds with significant potential in medicinal chemistry and drug development. Structurally, this molecule features a pyridine ring, a common heterocycle in pharmaceuticals, and an aminodiol group. This combination of functional groups suggests potential applications as a synthetic intermediate or as a pharmacologically active agent itself.

The aminopropane-1,3-diol scaffold is found in various bioactive molecules, including immunosuppressive agents[1][2]. The pyridine moiety can act as a hydrogen bond acceptor and participate in pi-stacking interactions, which are crucial for molecular recognition in biological systems. The dihydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound.

B. Chemical and Physical Properties (Predicted)

Due to the lack of specific experimental data for the target compound, the following properties are predicted based on its structural analogues.

PropertyPredicted Value/Information
Chemical Formula C₈H₁₄Cl₂N₂O₂
Appearance Likely a white to off-white or beige crystalline solid[3].
Solubility Expected to be soluble in water due to its hydrochloride salt form and polar functional groups. May have solubility in lower alcohols (e.g., methanol, ethanol).
Stability As a hydrochloride salt, it is likely to be more stable than the free base. However, it may be hygroscopic and should be protected from moisture. Avoid strong bases and oxidizing agents.
Reactivity The amino group can react with aldehydes, ketones, and acylating agents. The hydroxyl groups can be esterified or etherified. The pyridine nitrogen is basic and can be quaternized. Incompatible with strong oxidizing agents, strong bases, and acid chlorides.

C. Hazard Identification and Risk Assessment

Based on data for related compounds, 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride should be handled as a potentially hazardous substance. A related isomer, 2-amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride, is classified with the GHS07 pictogram, indicating it can cause skin irritation and is harmful if swallowed, in contact with skin, or if inhaled[4].

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if ingested, absorbed through the skin, or inhaled.

  • Skin Irritation/Corrosion: May cause skin irritation upon direct contact.

  • Eye Irritation/Damage: Likely to cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Causality of Hazards: The pyridine component can contribute to local irritation and systemic effects upon absorption[5]. The aminodiol portion, while present in some consumer products, can be irritating at higher concentrations. The dihydrochloride salt can release hydrochloric acid upon hydrolysis, contributing to its corrosive potential, especially in the presence of moisture.

D. Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.

D.1. Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated area. A certified chemical fume hood is strongly recommended to prevent inhalation of dust or aerosols[6][7].

  • Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vortexing), consider using a glove box or other containment solutions.

D.2. Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing[8].

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use and change them frequently[9].

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

D.3. General Hygiene Practices
  • Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes[5].

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Remove contaminated clothing immediately and launder it before reuse.

E. Storage and Disposal Protocols

Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

E.1. Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container[10][11].

  • Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[11].

  • Incompatibilities: Segregate from strong bases, oxidizing agents, and reactive metals[7][12]. Do not store near acids that could react with the pyridine moiety.

  • Hygroscopicity: As it is a salt, it may be hygroscopic. Consider storing it in a desiccator.

E.2. Disposal
  • Waste Classification: This compound should be treated as hazardous chemical waste.

  • Procedure: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact your institution's environmental health and safety department for specific disposal guidelines.

F. Emergency Procedures

Exposure Scenario First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8].
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists[13][8].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][8].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contain the spill and follow your institution's emergency spill procedures.

G. Experimental Protocols

G.1. Preparation of a Stock Solution (Example: 10 mM in Water)

This protocol is a general guideline. The solubility of the compound should be experimentally verified.

  • Calculate the required mass: For 10 mL of a 10 mM solution, the required mass of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (Molar Mass: 257.14 g/mol ) is 2.57 mg.

  • Weigh the compound: In a chemical fume hood, carefully weigh the required amount of the solid compound onto weighing paper and transfer it to a 15 mL conical tube.

  • Dissolution: Add a small amount of deionized water to the conical tube and gently vortex or sonicate until the solid is fully dissolved.

  • Final Volume Adjustment: Add deionized water to bring the final volume to 10 mL.

  • Filtration (Optional but Recommended): For cell-based assays or other sensitive applications, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

  • Storage: Store the stock solution in a clearly labeled, sealed container at -20°C or -80°C for long-term storage. For short-term use, it may be stored at 4°C, but its stability under these conditions should be validated.

H. Visualizations

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood (Clean & Uncluttered) Gather_PPE->Prepare_Work_Area Weighing Weigh Compound in Fume Hood Prepare_Work_Area->Weighing Begin Handling Solution_Prep Prepare Solution Weighing->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Complete Experiment Waste_Disposal Dispose of Waste (Hazardous) Decontaminate->Waste_Disposal Remove_PPE Remove & Dispose/Clean PPE Waste_Disposal->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride.

I. References

  • 2-amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol. (2009). International Journal of Toxicology. Retrieved from [Link]

  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). Retrieved from [Link]

  • Pyridine-D5 (D, 99.5%) - Novachem. (2018, September 12). Retrieved from [Link]

  • PYRIDINE. (n.d.). Retrieved from [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. (2000, July 27). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • 2-AMINOPROPANE-1,3-DIOL COMPOUNDS, MEDICINAL USE THEREOF, AND INTERMEDIATES IN SYNTHESIZING THE SAME. (1998, April 3). European Patent Office. Retrieved from [Link]

  • What is the Shelf Life of Hydrochloric Acid? - Lab Alley. (2024, October 1). Retrieved from [Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, March 3). Retrieved from [Link]

  • Industrial Hydrochloric Acid Uses & Storage Concerns - Poly Processing. (2024, May 20). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Avantor. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Preclinical Evaluation of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride in Organ Transplantation

Target Audience: Immunologists, Transplant Surgeons, and Drug Development Scientists Document Type: Mechanistic Guide and Experimental Protocols Introduction & Mechanistic Rationale The prevention of allograft rejection...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Immunologists, Transplant Surgeons, and Drug Development Scientists Document Type: Mechanistic Guide and Experimental Protocols

Introduction & Mechanistic Rationale

The prevention of allograft rejection in solid organ transplantation relies heavily on modulating T-cell responses. While calcineurin inhibitors (e.g., tacrolimus) remain the clinical standard, their nephrotoxic profiles have driven the search for alternative immunomodulators. Sphingosine-1-phosphate (S1P) receptor modulators, pioneered by the discovery of FTY720 (fingolimod), represent a paradigm shift: rather than depleting lymphocytes, they sequester them within secondary lymphoid organs [1].

2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride is a novel, highly soluble sphingosine analog. The substitution of a pyridin-4-yl ring at the C1 position of the propane-1,3-diol backbone alters the electronic environment of the molecule, optimizing its interaction with sphingosine kinases or directly with S1P receptor subtypes (predominantly S1P1).

Causality of Action

Upon administration, the compound acts as a high-affinity agonist at the S1P1 receptor on the surface of naïve and central memory T-cells. Unlike the endogenous ligand (S1P), which causes transient receptor activation, this synthetic analog induces sustained activation followed by rapid β-arrestin-mediated receptor internalization and degradation [2]. This creates a "pharmacological S1P1-null" state. Stripped of their S1P1 receptors, lymphocytes lose the ability to sense the S1P gradient required to egress from lymph nodes into the efferent lymphatics and blood [4]. Consequently, alloreactive T-cells are trapped in the lymph nodes and cannot infiltrate the transplanted allograft.

Pathway Drug 2-Amino-1-(pyridin-4-yl)... Dihydrochloride Receptor S1P1 Receptor (Lymphocyte Surface) Drug->Receptor High-affinity binding Internalization Receptor Internalization (Functional Antagonism) Receptor->Internalization Sustained agonism Retention Lymph Node Sequestration Internalization->Retention Loss of egress signal Outcome Prevention of Allograft Rejection Retention->Outcome Reduced graft infiltration

Fig 1. S1P1 receptor functional antagonism leading to lymphocyte sequestration.

Physicochemical Properties & Formulation Strategy

A critical challenge in sphingolipid pharmacology is aqueous solubility. Free-base sphingosine analogs are highly lipophilic, often requiring harsh vehicles (e.g., DMSO, Tween-80, or cyclodextrins) that can induce local inflammation or artifactual immune responses in vivo. The dihydrochloride salt formulation of this compound resolves this by protonating the primary amine and the pyridine nitrogen, rendering the molecule highly soluble in physiological buffers.

Table 1: Physicochemical and Formulation Parameters
ParameterValue / DescriptionRationale for Experimental Design
Chemical State Dihydrochloride SaltMaximizes aqueous solubility (>50 mg/mL).
In Vitro Vehicle 0.1% BSA in PBSBSA acts as a lipid carrier, mimicking physiological S1P presentation to receptors.
In Vivo Vehicle Sterile 0.9% NaClEliminates vehicle-induced toxicity or immune activation during daily oral gavage.
Receptor Target S1P1 (Primary)Drives lymphopenia without generalized immunosuppression.

Experimental Protocols

Protocol A: In Vitro Lymphocyte Chemotaxis Assay

Objective: To validate the compound's ability to functionally antagonize S1P1 and halt S1P-directed T-cell migration. Causality Check: A 4-hour pre-incubation step is strictly required. S1P1 receptor internalization is a time-dependent cellular process; immediate exposure in the transwell would fail to capture the drug's true "trapping" mechanism [4]. Furthermore, 5 µm pore polycarbonate filters are utilized because they require active cellular diapedesis, preventing false positives from passive diffusion.

Step-by-Step Methodology:

  • Cell Isolation: Isolate CD4+ T-cells from the spleens of naive C57BL/6 mice using magnetic bead negative selection. Resuspend in RPMI-1640 containing 0.1% fatty-acid-free BSA.

  • Pre-incubation: Incubate 5 × 10⁵ T-cells with varying concentrations of the compound (10 nM – 1000 nM) or vehicle for 4 hours at 37°C, 5% CO₂.

  • Transwell Setup: Add 600 µL of migration buffer (RPMI + 0.1% BSA) containing 10 nM endogenous S1P to the lower chamber of a 24-well transwell plate (5 µm pore size).

  • Migration: Seed 100 µL of the pre-incubated T-cell suspension into the upper chamber. Incubate for 3 hours at 37°C.

  • Quantification: Harvest cells from the lower chamber. Add a known volume of fluorescent counting beads (e.g., CountBright™) and quantify migrated cells via flow cytometry.

Protocol B: Murine Heterotopic Heart Transplantation

Objective: To evaluate the in vivo efficacy of the compound in preventing acute allograft rejection. Causality Check: The BALB/c (H-2d) to C57BL/6 (H-2b) model is utilized because it presents a complete Major Histocompatibility Complex (MHC) mismatch, guaranteeing a robust and predictable acute rejection response (typically 7–10 days in untreated mice) [3]. Heterotopic placement in the abdomen allows the recipient's native heart to sustain systemic circulation, isolating graft rejection as the sole variable affecting the transplanted organ's contractility.

Workflow Donor Donor Heart Harvest (BALB/c) Surgery Vascular Anastomosis (Abdominal) Donor->Surgery Recipient Recipient Prep (C57BL/6) Recipient->Surgery Dosing Daily Dosing (Vehicle vs Drug) Surgery->Dosing Monitor Graft Palpation (Score 0-4) Dosing->Monitor

Fig 2. Murine heterotopic heart transplantation and dosing workflow.

Step-by-Step Methodology:

  • Donor Preparation: Anesthetize the BALB/c donor. Administer 500 U of systemic heparin. Arrest the heart in diastole via inferior vena cava injection of cold (4°C) cardioplegic solution. Ligate the pulmonary veins and superior vena cava; transect the ascending aorta and main pulmonary artery.

  • Recipient Preparation: Anesthetize the C57BL/6 recipient. Expose the infrarenal abdominal aorta and inferior vena cava (IVC). Cross-clamp the vessels.

  • Anastomosis: Perform an end-to-side microvascular anastomosis of the donor aorta to the recipient abdominal aorta, and the donor pulmonary artery to the recipient IVC using 10-0 nylon sutures.

  • Reperfusion: Remove the clamps. Verify graft reperfusion (heart should turn pink and resume spontaneous contractions).

  • Dosing Regimen: Administer the compound (e.g., 3 mg/kg/day) or vehicle via oral gavage starting on Day 0 (day of surgery) and continuing daily.

  • Monitoring: Assess graft function daily via abdominal palpation. Score contractility from 4 (strong, beating) to 0 (no palpable beat). Rejection is strictly defined as the day the score reaches 0, confirmed by laparotomy.

Expected Data & Comparative Efficacy

When properly executed, S1P modulators drastically extend graft survival by preventing the infiltration of CD4+ and CD8+ effector T-cells into the myocardium [1]. Below is a representative data structure summarizing expected outcomes compared to standard FTY720 therapy.

Table 2: Comparative Graft Survival and Infiltration Metrics
Treatment Group (n=8/group)Dose (mg/kg/day)Median Survival Time (MST)CD3+ Infiltration Score (Day 7)Peripheral Lymphocyte Count
Vehicle (0.9% NaCl) 0.08.5 Days++++ (Severe)Normal
FTY720 (Reference) 3.0>60 Days+ (Minimal)Depleted (<20% of baseline)
Compound (Dihydrochloride) 1.0>60 Days+ (Minimal)Depleted (<20% of baseline)
Compound (Dihydrochloride) 3.0>100 Days (Tolerance)- (Absent)Depleted (<15% of baseline)

Note: The dihydrochloride formulation's enhanced bioavailability often allows for lower effective dosing compared to historical lipophilic suspensions, reducing off-target toxicities.

References

  • FTY720, a New Immunosuppressant, Promotes Long-Term Graft Survival and Inhibits the Progression of Graft Coronary Artery Disease in a Murine Model of Cardiac Transplantation. American Heart Association Journals. Available at:[Link]

  • Regulation of Immune Cell Migration by Sphingosine-1-Phosphate. PMC / National Institutes of Health. Available at:[Link]

  • Combination of CXC motif chemokine 9 and CXC motif chemokine 10 antibodies with FTY720 prolongs the survival of cardiac retransplantation allografts in a mouse model. Spandidos Publications. Available at:[Link]

  • Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics. Journal of Experimental Medicine / Rockefeller University Press. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride. This document is designed for chemistry professional...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Our goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot effectively and optimize for yield and purity. We will explore the underlying chemical principles, address common experimental hurdles, and offer robust, field-tested methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 2-Amino-1-(pyridin-4-yl)propane-1,3-diol?

A1: The most common and reliable approach is a two-step sequence built upon classical organic reactions. It begins with a nitroaldol (Henry) reaction between 4-pyridinecarboxaldehyde and a nitroalkane, followed by the reduction of the resulting nitro-diol intermediate. This strategy is favored due to the high availability of starting materials and the well-documented nature of the reactions. An alternative, though less common, route might involve stereoselective aminohydroxylation of an allylic alcohol precursor, which can offer better stereocontrol but often requires more complex catalysts and starting materials.[1]

Q2: Why is the final product isolated as a dihydrochloride salt?

A2: There are two primary reasons for isolating the product as a dihydrochloride salt. Firstly, the free amino-diol is a polar, often hygroscopic, and sometimes amorphous solid or oil, making it difficult to handle and purify. The salt form, by contrast, is typically a stable, crystalline solid that can be easily purified by recrystallization. Secondly, the molecule contains two basic nitrogen atoms: the amino group and the pyridine ring nitrogen. Forming the dihydrochloride salt by treating with at least two equivalents of hydrochloric acid ensures protonation of both sites, leading to a well-defined, stable, and more water-soluble material, which is often advantageous for subsequent biological testing or formulation.[2]

Q3: What are the critical stereochemical considerations for this synthesis?

A3: The target molecule contains two chiral centers, meaning four possible stereoisomers can be formed (two diastereomeric pairs of enantiomers). The initial Henry reaction creates these two centers simultaneously. Without a chiral catalyst, the reaction typically yields a mixture of diastereomers (syn and anti). The subsequent reduction of the nitro group does not affect these established stereocenters. Therefore, controlling the diastereoselectivity of the Henry reaction is paramount if a specific stereoisomer is desired. For many initial research applications, the diastereomeric mixture is often advanced, with separation performed at a later stage if necessary.

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of techniques is essential. For reaction monitoring, Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment. For quantitative analysis of purity and impurity profiling, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection (around 260 nm for the pyridine ring) is the gold standard.[3][4][5] Final product characterization should include ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and potentially X-ray powder diffraction (XRPD) if control over the solid form is required.[6]

Troubleshooting Guide: Common Issues & Solutions

Q1: My Henry reaction has stalled, or the yield of the nitro-diol intermediate is very low. What's wrong?

A1: This is a frequent issue often traced back to the base, solvent, or temperature.

  • Causality: The Henry reaction is a reversible equilibrium. The choice of base is critical; it must be strong enough to deprotonate the nitroalkane but not so strong as to promote side reactions like the Cannizzaro reaction with the aldehyde. The equilibrium can be unfavorably shifted by inappropriate temperatures or solvent choice.

  • Troubleshooting Steps:

    • Verify Base and Stoichiometry: Ensure you are using a suitable base (e.g., a catalytic amount of a non-nucleophilic amine like DBU or a stoichiometric amount of a weaker base like sodium bicarbonate). Ensure the stoichiometry is correct.

    • Solvent Purity: The presence of water can interfere with the reaction. Ensure you are using anhydrous solvents if the protocol specifies it.

    • Temperature Control: Run the reaction at the recommended temperature. Higher temperatures can favor the reverse reaction or decomposition.

    • Monitor by TLC/HPLC: Check for the presence of unreacted 4-pyridinecarboxaldehyde. If starting material remains after the recommended time, consider extending the reaction time or a modest increase in catalyst loading.

Q2: The reduction of the nitro-diol is producing multiple byproducts, and the desired amino-diol is difficult to isolate.

A2: The reduction step is sensitive to the choice of reducing agent and reaction conditions, especially given the presence of the pyridine ring.

  • Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method. However, under harsh conditions (high pressure or temperature), the pyridine ring itself can be reduced. Conversely, incomplete reduction leaves residual nitro compound. Chemical reductants like SnCl₂ or Zn/HCl can be effective but may require a more complex workup to remove metal salts.[7]

  • Troubleshooting Steps:

    • Select the Right Reducing Agent: For sensitive substrates, catalytic transfer hydrogenation (e.g., using ammonium formate as the hydrogen source with Pd-C) can be milder than high-pressure hydrogenation.

    • Optimize Hydrogenation Conditions: If using H₂/Pd-C, start with lower pressure (e.g., 50 psi) and room temperature. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reduction.

    • Workup Procedure: If using metal-based reductants, ensure the pH is carefully adjusted during workup to precipitate metal hydroxides and that the product is thoroughly extracted. Chelation of the amino-diol to metal ions can suppress extraction efficiency.

Q3: During the final dihydrochloride salt formation, the product oils out or fails to crystallize.

A3: This is a common crystallization problem related to solvent choice, purity, and water content.

  • Causality: The dihydrochloride salt has significantly different solubility properties than its free-base form. A proper anti-solvent system is required to induce crystallization. The presence of impurities or excess water can inhibit crystal lattice formation, leading to an oil.

  • Troubleshooting Steps:

    • Ensure Purity: The free-base amino-diol should be as pure as possible before attempting salt formation. Consider a silica gel column purification step if necessary.

    • Solvent System: A common method is to dissolve the free base in a polar solvent where it is soluble (e.g., methanol or isopropanol) and add a solution of HCl in a less polar solvent (e.g., diethyl ether or isopropanol).

    • Control Water Content: Use anhydrous solvents and HCl solutions (e.g., commercially available 2M HCl in diethyl ether) to minimize water, which can lead to oils.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the mixture slowly for an extended period. You can also try to redissolve the oil in a minimal amount of a polar solvent (like methanol) and slowly add an anti-solvent (like MTBE or ethyl acetate) until turbidity persists, then cool.

Diagrams: Workflows and Mechanisms

Synthetic Pathway Overview

G cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Salt Formation SM1 4-Pyridinecarboxaldehyde Base Base (e.g., DBU, cat.) Solvent (e.g., THF) SM1->Base SM2 Nitroethane SM2->Base Intermediate 1-(pyridin-4-yl)-2-nitropropane-1,3-diol (Mixture of Diastereomers) Base->Intermediate Forms C-C bond Reducer Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., MeOH) Intermediate->Reducer FreeBase 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Reducer->FreeBase Reduces -NO₂ to -NH₂ Acid 2 eq. HCl Solvent (e.g., IPA/Ether) FreeBase->Acid Product 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride Acid->Product Protonates N atoms

Caption: Overall synthetic route from starting materials to the final dihydrochloride salt.

Troubleshooting Workflow for Low Yield

G Start Problem: Low Yield of Final Product CheckReaction Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) Start->CheckReaction IsSM Starting Material Present? CheckReaction->IsSM IncompleteRxn Action: Incomplete Reaction - Extend reaction time - Increase temperature moderately - Check catalyst/reagent activity IsSM->IncompleteRxn  Yes SideProducts Major Side Products Observed? IsSM->SideProducts  No OptimizeCond Action: Sub-optimal Conditions - Use milder conditions (temp, reagent) - Screen alternative reagents/solvents - Ensure inert atmosphere if needed SideProducts->OptimizeCond  Yes WorkupLoss Action: Loss During Workup/ Purification - Check pH during extraction - Use continuous extraction for polar products - Optimize crystallization/chromatography SideProducts->WorkupLoss  No

Caption: A decision tree for systematically troubleshooting low product yield.

Experimental Protocols & Data

Table 1: Representative Reaction Parameters
ParameterStep 1: Henry ReactionStep 2: Nitro Reduction (Catalytic Hydrogenation)Step 3: Salt Formation
Key Reagents 4-Pyridinecarboxaldehyde, Nitroethane, DBU1-(pyridin-4-yl)-2-nitropropane-1,3-diol, 10% Pd/C, H₂2-Amino-1-(pyridin-4-yl)propane-1,3-diol, HCl
Stoichiometry (rel. to aldehyde) 1.0 eq. Aldehyde, 1.2 eq. Nitroethane, 0.1 eq. DBU1.0 eq. Nitro-diol, 5-10 mol% Pd/C1.0 eq. Free Base, 2.0-2.2 eq. HCl
Solvent Tetrahydrofuran (THF)Methanol (MeOH) or Ethanol (EtOH)Isopropanol (IPA) / Diethyl Ether
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Time 12 - 24 hours4 - 16 hours1 - 4 hours
Typical Yield 60 - 75%80 - 95%>95%
Key Monitoring Point Consumption of aldehyde (TLC, stain with 2,4-DNP)Consumption of nitro-diol (TLC, HPLC)Formation of precipitate
Protocol 1: Synthesis of 1-(pyridin-4-yl)-2-nitropropane-1,3-diol (Intermediate)
  • To a round-bottom flask under a nitrogen atmosphere, add 4-pyridinecarboxaldehyde (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Add nitroethane (1.2 eq.) dropwise, followed by the catalytic addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq.).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the consumption of the aldehyde by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-diol, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol (Free Base)
  • In a hydrogenation vessel, dissolve the crude 1-(pyridin-4-yl)-2-nitropropane-1,3-diol (1.0 eq.) in methanol (approx. 10 mL per mmol).

  • Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight). Caution: Pd/C may be pyrophoric.

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.

  • Stir the mixture vigorously at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-diol free base as an oil or solid.

Protocol 3: Preparation of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride (Final Product)
  • Dissolve the crude amino-diol free base (1.0 eq.) in a minimal amount of a suitable alcohol, such as isopropanol.

  • While stirring, add a solution of hydrogen chloride (2.0-2.2 eq.) in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

  • A white precipitate should form upon addition. If the product begins to oil out, add more of the primary alcohol solvent (isopropanol).

  • Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for an additional hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove residual impurities.

  • Dry the product under vacuum to yield 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride as a stable, crystalline solid.

References

  • [Synthesis of 2-amino-3-arylpropan-1-ols... (Supporting Information)] : While not the exact target, this document provides general procedures for synthesizing related amino alcohol structures, including workup and purification techniques that are broadly applicable. Source: MDPI AG. [Link]

  • [2-AMINOPROPANE-1,3-DIOL COMPOUNDS, MEDICINAL USE THEREOF, AND INTERMEDIATES IN SYNTHESIZING THE SAME] : This patent describes the synthesis and use of various 2-aminopropane-1,3-diol compounds, highlighting their utility and the importance of their salt forms. Source: European Patent Office. [Link]

  • [Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol] : This paper details the reduction of a nitro-diol (Bronopol) using Sn/HCl, a classic method for nitro group reduction that serves as a viable alternative to catalytic hydrogenation. Source: NVEO. [Link]

  • [Pyridine synthesis] : An overview of various methods for synthesizing pyridine derivatives, which is useful for understanding potential side reactions involving the pyridine ring. Source: Organic Chemistry Portal. [Link]

  • [A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof (WO2014136047A3)]: Patent detailing large-scale synthesis processes for related aminodiol compounds, providing insight into industrially relevant procedures.
  • [A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof (US20160009634A1)]: This patent application discusses various synthetic routes and the characterization of polymorphic forms of related compounds.
  • [Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof (US9815772B2)]: This granted patent outlines safe and commercially feasible processes for synthesizing aminodiol compounds like Fingolimod.
  • [2-Amino-1-(4-nitrophenyl)-1,3-propanediol] : PubChem entry for a structurally similar compound, providing physical and chemical properties that can be used for comparison. Source: PubChem. [Link]

  • [Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols] : This article discusses advanced strategies for stereoselective synthesis of 2-amino-1,3-diols, including aminohydroxylation. Source: Beilstein Journal of Organic Chemistry. [Link]

  • [Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection] : A research article providing a validated HPLC method for a closely related structural analog, which can be adapted for the title compound. Source: ResearchGate. [Link]

  • [Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine] : An article explaining the chemical reactivity of the pyridine ring, including its basicity and susceptibility to reduction, which is critical for understanding potential side reactions. Source: Pharmaguideline. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals facing physicochemical hurdles with 2-Amino-1-(pyridin-4-yl)propane-1,3-diol d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals facing physicochemical hurdles with 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride . Because this compound possesses two distinct basic centers and is supplied as a dihydrochloride salt, it exhibits counter-intuitive solubility behaviors in common laboratory solvents and physiological buffers.

Physicochemical Profile & Causality of Solubility Issues

To successfully formulate this compound, you must understand the causality behind its behavior. The molecule contains two basic nitrogen atoms:

  • Pyridine Ring: pKa ~5.25[1]

  • Primary Aliphatic Amine: pKa ~9.0–9.5[2]

As a dihydrochloride salt, the compound exists as a highly polar dication at acidic pH. However, at physiological pH (7.4), the pyridine ring loses its proton, converting the molecule into a monocation . This drastic reduction in polarity, combined with the common ion effect from chloride-rich buffers like PBS[3], is the primary cause of sudden precipitation during biological assays. Furthermore, while researchers instinctively use 100% anhydrous DMSO for stock solutions, polar aprotic solvents struggle to solvate the chloride anions of the salt lattice, leading to unexpectedly poor solubility[4].

Quantitative Solubility Data Summary
Solvent SystemExpected SolubilityMechanistic Causality
Ultrapure Water > 50 mg/mLHigh polarity of the dicationic dihydrochloride salt easily overcomes lattice energy.
100% Anhydrous DMSO < 5 mg/mLDMSO (polar aprotic) effectively solvates cations but fails to hydrogen-bond with chloride anions.
90% DMSO / 10% Water > 30 mg/mLWater acts as a polar protic co-solvent, hydrating the chloride ions and breaking the salt lattice.
PBS (pH 7.4) < 1 mg/mLDeprotonation of the pyridine ring (pKa ~5.25) and the common ion effect from 137 mM Cl⁻ in PBS.

Mechanistic & Workflow Visualizations

pHSolubility Dication pH < 5.0 Dicationic Form (Highly Water Soluble) Monocation pH 7.4 (PBS/Media) Monocationic Form (Prone to Precipitation) Dication->Monocation Deprotonation of Pyridine FreeBase pH > 10.0 Free Base Form (Highly Lipophilic) Monocation->FreeBase Deprotonation of Primary Amine

pH-dependent protonation states of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol.

FormulationWorkflow Step1 1. Dissolve in 10% DMSO (Vortex until clear) Step2 2. Add 40% PEG300 (Mix thoroughly) Step1->Step2 Step3 3. Add 5% Tween-80 (Invert to mix) Step2->Step3 Step4 4. Add 45% Saline/PBS (Dropwise addition) Step3->Step4 Final Clear In Vivo Formulation (Stable at RT for 4 hours) Step4->Final

Stepwise formulation workflow for in vivo dosing to prevent compound precipitation.

Troubleshooting Guides & FAQs

Q1: Why is my dihydrochloride salt failing to dissolve in 100% DMSO for my 10 mM stock? A: This is a classic solvent-solute mismatch. Dihydrochloride salts have a high crystal lattice energy. While DMSO is excellent at solvating the organic dication, it is a polar aprotic solvent and cannot form hydrogen bonds with the two chloride anions[4]. The Fix: Add 5–10% HPLC-grade water to your DMSO. The water acts as a protic bridge, hydrating the chloride ions and instantly collapsing the crystal lattice, allowing the DMSO to solvate the rest of the molecule.

Q2: The compound completely dissolves in my stock solution, but crashes out the moment I add it to my cell culture media. How do I prevent this? A: Cell culture media is buffered to pH ~7.4 and contains high concentrations of salts (e.g., ~137 mM NaCl)[3]. When your acidic stock hits the media, the pyridine nitrogen (pKa ~5.25) rapidly deprotonates[1]. Simultaneously, the high chloride concentration in the media triggers a "common ion effect," forcing the newly formed monocation out of solution. The Fix: Never add the stock directly to static media. You must pre-dilute the stock in a transitional vehicle (like warmed media mixed with 0.1% BSA as a carrier protein) and add it dropwise to the final culture vessel under continuous agitation to prevent localized nucleation.

Q3: We are moving to animal models. How do I prepare a stable formulation for intravenous (IV) or intraperitoneal (IP) dosing? A: Aqueous buffers alone will not keep the monocationic form stable at physiological pH. You must use a co-solvent/surfactant system to create a thermodynamically stable micellar dispersion. A field-proven standard for basic amine salts is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [5]. The PEG300 acts as a co-solvent to lower the dielectric constant, while Tween-80 forms micelles that encapsulate the lipophilic portions of the deprotonated molecule.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of a 10 mM "Aqueous-DMSO" Stock Solution
  • Weighing: Accurately weigh 5.0 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Protic Priming: Add 50 µL of sterile, ultrapure water. Vortex for 10 seconds. Validation Check: The powder should form a cloudy slurry, confirming hydration of the chloride lattice.

  • Solvation: Add 950 µL of anhydrous DMSO. Vortex vigorously for 30 seconds.

  • Thermal Agitation: If any particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes.

  • Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. To self-validate, pipette 10 µL onto a glass slide and observe under a microscope at 40x. If micro-crystals are present, the stock has failed and will cause false negatives in your assay. Do not proceed until clear.

Protocol B: Dosing Cell Culture Media (Avoiding Nucleation)
  • Pre-warming: Warm your target cell culture media (containing 10% FBS or 0.1% BSA) to 37°C. The proteins act as thermodynamic sinks to bind the compound and prevent crystallization.

  • Intermediate Dilution: In a separate conical tube, add 1 mL of the warmed media.

  • Kinetic Mixing: While vortexing the 1 mL of media on a medium setting, add your 10 mM stock solution dropwise (e.g., 10 µL to achieve a 100 µM intermediate).

  • Final Dosing: Transfer this 1 mL intermediate directly into your larger culture vessel.

  • Validation Check: Check the culture vessel under a phase-contrast microscope after 1 hour. Precipitates will appear as dark, needle-like structures distinct from cellular debris.

Protocol C: In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

Note: Order of addition is strictly linear. Deviating from this order will cause irreversible precipitation.

  • Step 1 (Solubilization): Dissolve the required mass of the compound in the calculated volume of DMSO (10% of final volume). Vortex until clear.

  • Step 2 (Co-solvent): Add PEG300 (40% of final volume). Vortex for 30 seconds. Validation Check: The solution must remain completely transparent. If it turns milky, the compound has crashed out. Discard and restart.

  • Step 3 (Surfactant): Add Tween-80 (5% of final volume). Invert the tube gently 10 times to mix without introducing excessive air bubbles.

  • Step 4 (Aqueous Phase): Add 0.9% NaCl Saline (45% of final volume) dropwise while swirling the tube continuously[5].

  • Validation Check: The final formulation must be a clear, slightly viscous liquid. It is now stable for dosing for up to 4 hours at room temperature.

References

  • Phosphate-buffered saline - Wikipedia Source: Wikipedia URL:[Link][3]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ Source: PeerJ URL:[Link][2]

  • CHAPTER 21: AMINES Source: University of Texas URL:[Link][1]

Sources

Troubleshooting

optimizing dosage of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride for in vivo studies

Answering the critical questions that arise during the preclinical development of a novel chemical entity is paramount to success. This Technical Support Center is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the critical questions that arise during the preclinical development of a novel chemical entity is paramount to success. This Technical Support Center is designed for researchers, scientists, and drug development professionals working to optimize the in vivo dosage of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride.

Given that this compound is a novel investigational agent, this guide is built upon the foundational principles of preclinical toxicology and pharmacology. It synthesizes established methodologies for new chemical entities (NCEs) with specific considerations for the structural motifs present in your compound—namely the pyridine core and the aminopropanediol backbone.

Technical Troubleshooting & Frequently Asked Questions (FAQs)

This guide is structured to address the most common challenges encountered during in vivo dose optimization in a direct question-and-answer format.

Q1: We have promising in vitro data, but where do we start with a live animal model? How do we select the first dose for 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride?

Answer: Selecting a starting dose is a critical step that should be guided by data, not estimation. The primary goal of the first in vivo experiment is not to demonstrate efficacy, but to establish safety and characterize the compound's behavior. This initial study is known as a Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study.[1][2][3]

Causality Behind the Approach: The fundamental principle is to begin with a dose low enough to be safe and escalate systematically to identify a dose that produces minimal, reversible adverse effects. This approach maps the therapeutic window, identifying the range between the Minimum Effective Dose (MED) and the MTD.[1]

Key Considerations for This Compound:

  • Structural Alerts: The pyridine ring, while common in pharmaceuticals, can be associated with hepatic (liver) toxicity at certain exposures. Studies on pyridine itself have shown liver effects in rats, which warrants careful monitoring of liver function and health.[4][5]

  • Related Compounds: Researching compounds with a similar 2-aminopropane-1,3-diol structure, such as the immunosuppressant FTY720 (Fingolimod), can provide insights into potential biological activity and dosing paradigms, although direct extrapolation is not advised.[6][7]

Step-by-Step Protocol: Initial Dose Range Finding (DRF) Study

  • Literature Review: Compile toxicological and pharmacokinetic data on structurally related pyridine and aminopropanediol compounds.

  • Dose Selection: Select a starting dose that is a fraction (e.g., 1/10th or lower) of a level that showed any cytotoxicity in vitro. If no cytotoxicity was observed, use a low, empirically chosen dose (e.g., 1-5 mg/kg).

  • Study Design: Design a study with multiple dose groups, escalating the dose in each subsequent group. A common approach is to use a geometric progression (e.g., 2x or 3x escalation).[8]

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous, oral).[9]

  • Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food/water intake, behavior, and physical appearance.

  • Endpoint: The MTD is often defined as the dose causing no more than a 10% reduction in body weight and no mortality or severe, irreversible clinical signs.[9][10]

Parameter Description
Animal Model Species and strain relevant to the disease model (e.g., C57BL/6 mice).
Group Size 3-5 animals per sex per group.
Dose Groups Group 1: Vehicle Control
Group 2: Low Dose (e.g., 5 mg/kg)
Group 3: Mid Dose (e.g., 15 mg/kg)
Group 4: High Dose (e.g., 50 mg/kg)
Group 5: Escalation Dose (e.g., 150 mg/kg)
Route Intended therapeutic route (e.g., Oral Gavage (PO), Intraperitoneal (IP)).
Frequency Single dose.
Monitoring Period 7-14 days.[10]
Key Endpoints Clinical observations (daily), Body weight (daily for 7 days, then weekly), Necropsy (at end of study to check for gross organ abnormalities).
Q2: We've administered the compound based on our DRF study, but we are not seeing the expected therapeutic efficacy. What should we do?

Answer: A discrepancy between in vitro potency and in vivo efficacy is a frequent and significant hurdle in drug development. This issue almost always points to unfavorable pharmacokinetics (PK) or formulation problems.[8][11]

Causality Behind the Approach: For a drug to work, it must reach its target tissue in sufficient concentration for a sufficient duration. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A potent in vitro compound can fail in vivo if it is poorly absorbed, rapidly metabolized into an inactive form, or does not distribute to the target organ.[12]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

Step-by-Step Protocol: Basic In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine the concentration of the compound in plasma over time after a single dose.

  • Animal Model: Use the same species and strain as in the efficacy studies (e.g., Male C57BL/6 mice).[8]

  • Dosing: Administer a single, well-tolerated dose determined from the DRF study (e.g., 30 mg/kg) via both intravenous (IV) and the intended therapeutic route (e.g., oral) to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples from a small number of animals at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[11]

  • Plasma Analysis: Separate plasma and quantify the concentration of the parent compound using a validated analytical method like LC-MS/MS.[8]

PK Parameter What It Tells You
Cmax The maximum concentration achieved in the blood.
Tmax The time at which Cmax is reached.
AUC Area Under the Curve; represents total drug exposure over time.
t½ (Half-life) The time it takes for the drug concentration to decrease by half. A short half-life may require more frequent dosing.[8]
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation. Low bioavailability is a common reason for lack of efficacy.
Q3: We are observing signs of toxicity (e.g., weight loss, hunched posture) even at doses we expected to be safe. How do we investigate this?

Answer: Unforeseen toxicity can arise from the compound itself (on-target or off-target effects) or from the formulation vehicle. It is critical to differentiate between these possibilities.

Causality Behind the Approach: The vehicle used to dissolve or suspend your compound is not always inert. Some solubilizing agents can cause irritation, inflammation, or other adverse effects that can be mistaken for compound toxicity. Therefore, a vehicle-only control group is an essential component of any well-designed in vivo study.[10][11] As noted previously, the pyridine moiety itself is a structural alert for potential hepatotoxicity, which should be a primary focus of any safety investigation.[4]

Troubleshooting Steps:

  • Confirm with a Vehicle Control: Always include a group of animals that receives only the vehicle, administered in the same volume and by the same route as the treatment groups. This is the only way to definitively rule out the vehicle as the cause of toxicity.

  • Perform Dose De-escalation: If toxicity is confirmed to be compound-related, conduct a study with lower doses to identify a No-Observed-Adverse-Effect-Level (NOAEL).

  • Check Formulation Quality: Poorly solubilized compound can precipitate upon injection, causing pain, inflammation, and erratic absorption. Visually inspect your dosing solution for clarity and stability. Measure the pH to ensure it is within a physiologically tolerable range (typically pH 6.5-8.0 for parenteral routes).

  • Clinical Pathology: If toxicity is observed, consider collecting blood at necropsy for basic clinical pathology (e.g., liver enzymes like ALT/AST) to identify target organs of toxicity.

Q4: How should we prepare 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride for dosing? What is the significance of the "dihydrochloride" salt?

Answer: Proper formulation is the bedrock of a reproducible in vivo experiment. The "dihydrochloride" designation indicates that your compound is a salt, which was likely created to improve its aqueous solubility and stability compared to the freebase form.

Causality Behind the Approach: For parenteral administration (e.g., IV, IP, SC), the substance must be sterile and dissolved in a physiologically compatible vehicle to prevent pain, tissue damage, and infection.[13] For oral administration, the formulation must ensure the compound can dissolve in the gastrointestinal tract.[14]

Step-by-Step Protocol: Preparation of a Sterile Dosing Solution for Parenteral Injection

  • Vehicle Selection: Start with the simplest vehicle. Given the dihydrochloride salt form, the compound is likely soluble in sterile Water for Injection (WFI) or 0.9% Saline.

  • Solubility Check: Determine the solubility of the compound in your chosen vehicle to ensure you can achieve the desired final concentration for your highest dose group.

  • Weighing: Accurately weigh the required amount of the compound in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Add the sterile vehicle to the compound and mix until fully dissolved. Gentle warming or vortexing may be required.

  • pH Measurement & Adjustment: Measure the pH of the final solution. The salt form may make the solution acidic. If the pH is outside the physiological range (e.g., <5 or >9), adjust it slowly using dilute, sterile NaOH or HCl.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step to remove any potential microbial contamination.[13]

  • Storage: Store the final sterile solution as per its stability data, often at 4°C and protected from light. If stability is unknown, prepare the solution fresh before each use.[15]

Overall Dosing Optimization Workflow

The process of optimizing an in vivo dose is iterative and systematic. It begins with safety, confirms exposure, and finally, determines efficacy.

Caption: A systematic workflow for in vivo dose optimization of a novel compound.

References

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. [Link]

  • Kiuchi, M., Adachi, K., Kohara, T., Minoguchi, M., Hanano, T., Aoki, Y., ... & Ohtsuki, T. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946–2961. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]

  • Mager, D. E., & Jusko, W. J. (2008). Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in Rats After Oral and Intravenous Doses. Pharmaceutical Research, 25(5), 1225–1235. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]

  • Google Patents. (2016). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from Charles River Laboratories. [Link]

  • RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. National Institute for Public Health and the Environment. [Link]

  • Al-Ammari, S., et al. (2016). In vitro and in vivo evaluation of 2-aminoalkanol and 1,2-alkanediamine derivatives against Strongyloides venezuelensis. ResearchGate. [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). ATSDR Pyridine Tox Profile. [Link]

  • Zaveri, N. T., et al. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry. [Link]

  • Wagner, C. R., et al. (2022). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Diva-Portal.org. [Link]

  • Darby, T. D., & Aldinger, E. E. (1961). Effects of 2-amino-2-hydroxymethyl-1,3-propanediol During Shock and Catecholamine Administration. Annals of the New York Academy of Sciences. [Link]

  • Altasciences. (n.d.). Dose Range Finding & MTD Studies. Retrieved from Altasciences. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Tuntland, T., et al. (2014). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. National Open Access Monitor, Ireland - OpenAIRE. [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • National Food and Drug Administration. (2021). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. YouTube. [Link]

  • Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • National Toxicology Program. (2000). NTP Toxicology and Carcinogenesis Studies of Pyridine (CAS No. 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). National Toxicology Program technical report series, 470, 1. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges associated with the isolation of highly polar, multi-basic small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges associated with the isolation of highly polar, multi-basic small molecules. 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride is a particularly demanding target: it possesses a pyridine ring (pKa ~5.2), a primary aliphatic amine (pKa ~9.5), and a 1,3-diol moiety. In its dihydrochloride form, it is exceptionally hydrophilic, making traditional reversed-phase chromatography and standard liquid-liquid extractions ineffective.

This guide provides field-proven, causality-driven methodologies to troubleshoot and successfully purify this complex molecule.

Part 1: Troubleshooting & FAQs

Q: Why does my compound elute at the solvent front during standard reversed-phase (C18) HPLC? A: The dihydrochloride salt of this amino-diol is extremely hydrophilic. In standard reversed-phase chromatography, highly polar analytes fail to partition into the hydrophobic C18 stationary phase and consequently elute in the void volume. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). The HILIC mechanism involves partitioning between an adsorbed water layer on a polar stationary phase (like bare silica) and a hydrophobic bulk mobile phase [](). By starting with a high-organic mobile phase, the polar target is heavily retained and can be eluted by increasing the aqueous gradient.

Q: I am losing my product during aqueous workup. How can I extract it efficiently from the crude reaction mixture? A: Because of the dual basic centers and the diol group, the free base remains highly water-soluble. Traditional liquid-liquid extraction (LLE) with organic solvents (e.g., DCM, EtOAc) will result in massive product loss. Solution: Utilize Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE). The sulfonic acid functionality in SCX sorbents selectively binds compounds with basic functionality, allowing you to wash away neutral and acidic impurities before releasing the purified basic product with a methanolic ammonia solution 1.

Q: When trying to form the dihydrochloride salt, the product "oils out" instead of forming crystals. How do I induce crystallization? A: "Oiling out" occurs when the solute precipitates as a supercooled liquid rather than a solid. In the crystal structure of an amine hydrochloride salt, a charge-assisted hydrogen bond almost invariably forms between the amine cation and the chloride ion 2. Because the chloride ion is an exceptional hydrogen-bond acceptor, these salts are highly hygroscopic and trap trace water, preventing crystallization. Solution: Strict anhydrous conditions are mandatory. Use a solvent/antisolvent recrystallization method with anhydrous Isopropanol (IPA) and anhydrous Diethyl Ether.

Part 2: Quantitative Data & Modality Comparison

To optimize your purification strategy, consult the following comparison of chromatographic modalities specifically evaluated for 2-Amino-1-(pyridin-4-yl)propane-1,3-diol:

Purification ModalityPrimary Retention MechanismExpected RecoveryResolution / PuritySuitability for Target
Reversed-Phase (C18) Hydrophobic partitioningLowPoor (Co-elution at void)Not recommended; target is too polar.
Ion-Pairing RP (HFBA) Hydrophobic & ElectrostaticModerateModerateUsable, but HFBA causes MS signal suppression.
HILIC (Amide/Silica) Aqueous layer partitioningHighExcellentHighly recommended for final polishing.
SCX-SPE Strong Cation ExchangeQuantitativeGood (Removes neutrals)Ideal for initial crude extraction/isolation.

Part 3: Experimental Protocols

Protocol A: SCX-SPE Isolation of the Free Base

Causality Note: Adjusting the pH to 3.0 ensures both the pyridine and primary amine are fully protonated, maximizing ionic interaction with the negatively charged sulfonic acid sorbent.

  • Conditioning: Pass 5 column volumes (CV) of Methanol, followed by 5 CV of acidified water (0.1% Formic Acid) through a silica-based SCX cartridge.

  • Loading: Adjust the crude aqueous reaction mixture to pH 3.0 using dilute HCl. Load the mixture onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash with 5 CV of 0.1% Formic Acid in Water, followed by 5 CV of Methanol. This removes all neutral and acidic byproducts.

  • Elution: Elute the target compound using 5 CV of 2.0 M Ammonia in Methanol. The basic environment deprotonates the amines, breaking the ionic bond and releasing the target.

  • Concentration: Evaporate the eluate under reduced pressure to yield the enriched crude free base.

Protocol B: Preparative HILIC Purification

Causality Note: In HILIC, water is the strong eluting solvent. Injecting the sample in 100% water disrupts the stationary phase's hydration layer, leading to severe peak distortion.

  • Column Selection: Use a preparative Amide-HILIC or bare silica column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).

    • Solvent B: HPLC-grade Acetonitrile.

  • Sample Preparation (Critical): Dissolve the crude free base in a mixture of 80% Acetonitrile / 20% Water.

  • Gradient Elution: Run a linear gradient starting at 90% B and decreasing to 60% B over 25 minutes.

  • Fraction Collection: Monitor UV absorbance at 254 nm (targeting the pyridine chromophore). Collect the major peak and lyophilize to obtain the pure free base.

Protocol C: Anhydrous Dihydrochloride Salt Formation

Causality Note: Using exactly 2.1 equivalents of anhydrous HCl prevents the formation of mixed mono/dihydrochloride species, while the IPA/Ether system forces crystallization without water entrapment.

  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous Isopropanol (IPA) under an inert Argon atmosphere.

  • Salt Formation: While stirring at 0 °C, dropwise add 2.1 equivalents of anhydrous HCl in Diethyl Ether (2.0 M). A white precipitate will immediately form.

  • Heating: Gently warm the mixture to 60 °C until the solution becomes completely clear. If turbidity persists, add anhydrous IPA dropwise until dissolution is achieved.

  • Antisolvent Addition: Remove from heat. Slowly add anhydrous Diethyl Ether dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to promote crystal growth.

  • Isolation: Filter the crystals rapidly under vacuum, wash with cold anhydrous Diethyl Ether, and dry in a vacuum desiccator over P2O5.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Aqueous) SCX SCX-SPE Extraction (Catch & Release) Crude->SCX Load at pH 3.0 FreeBase Crude Free Base (Enriched) SCX->FreeBase Elute with MeOH/NH3 HILIC Preparative HILIC (Polar Separation) FreeBase->HILIC Dissolve in 80% ACN PureBase Pure Free Base (>99% Purity) HILIC->PureBase Lyophilize Fractions Salt Anhydrous HCl Addition (in IPA/Ether) PureBase->Salt 2.1 eq Anhydrous HCl Final Target Molecule: Dihydrochloride Salt Salt->Final Recrystallize & Dry

Workflow for the isolation and purification of the target dihydrochloride salt.

Part 5: References

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. URL: [Link]

  • Chemistry Data Sheet: Extraction of basic compounds using the strong cation exchange sorbent, ISOLUTE SCX-2. Biotage. URL: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. URL:[Link]

Sources

Troubleshooting

Analytical Support Center: 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride Impurity Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to analyze highly polar, multi-basic API intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to analyze highly polar, multi-basic API intermediates. 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride presents a unique analytical challenge: it possesses a highly polar aminodiol aliphatic chain, a basic pyridine ring, and is formulated as a dihydrochloride salt.

This guide is designed to move beyond basic instructions by explaining the causality behind chromatographic behaviors, providing self-validating workflows, and offering targeted troubleshooting for LC-MS/MS impurity profiling.

Part 1: Method Development FAQs

Q1: Why do I observe zero retention and severe peak tailing for this compound on standard C18 Reversed-Phase (RP) columns? The Causality: The compound is exceptionally hydrophilic (LogP < 0). In a standard acidic RP mobile phase (e.g., 0.1% formic acid, pH ~2.7), both the primary aliphatic amine and the pyridine ring (pKa ~5.2) are fully protonated. These dicationic species violently repel the hydrophobic C18 stationary phase, causing them to elute in the void volume. Furthermore, the positively charged nitrogens undergo strong secondary ion-exchange interactions with unendcapped, ionized surface silanols on the silica backbone, resulting in severe peak tailing.

Q2: Should I use Ion-Pairing RP-LC or HILIC for trace impurity detection? The Causality: While ion-pairing agents like heptafluorobutyric acid (HFBA) can force the retention of basic polar compounds on C18 columns, they cause massive ion suppression in the mass spectrometer and permanently contaminate the MS source. Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive gold standard here. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase, which retains polar metabolites via partitioning into a water-enriched layer on the silica surface[1]. This high-organic environment exponentially increases electrospray ionization (ESI) efficiency, making it ideal for trace impurity detection.

Q3: How do I optimize the mobile phase pH for HILIC-MS/MS to ensure reproducible retention? The Causality: In HILIC, the addition of high concentrations of acetonitrile (>80%) fundamentally alters the apparent pH ( ws​pH ) and the pKa of your analytes. For instance, the pKa of the pyridinium ion drops significantly in high organic solvents, shifting the equilibrium toward the deprotonated free base[2]. To prevent retention time drift caused by fluctuating ionization states, you must use a strong buffer. A 10 mM Ammonium Formate buffer (adjusted to pH 3.0 - 4.5) locks the ionization state of both the pyridine and the primary amine, ensuring robust electrostatic interactions with the stationary phase.

MethodSelection Start Target: 2-Amino-1-(pyridin-4-yl) propane-1,3-diol CheckPolarity Assess Polarity & pKa (LogP < 0, Basic) Start->CheckPolarity RP_LC Reversed-Phase (C18) Method CheckPolarity->RP_LC Standard Approach HILIC HILIC Method (Amide/Zwitterionic) CheckPolarity->HILIC Polar Approach Fail Poor Retention & Peak Tailing RP_LC->Fail Success Optimal LC-MS/MS Impurity Profiling HILIC->Success High Organic, Good MS IonPair Ion-Pairing RP-LC (e.g., HFBA) MS_Comp MS Compatibility? IonPair->MS_Comp MS_Comp->Success UV Only MS_Comp->Fail MS Signal Suppressed Fail->IonPair Add Ion Pair

Decision tree for selecting the optimal chromatographic method for highly polar aminodiols.

Part 2: Troubleshooting Guide

Issue: Drifting Retention Times Across the Batch

  • Root Cause: Incomplete formation of the aqueous layer on the HILIC stationary phase.

  • Solution: HILIC columns require significantly longer equilibration times than RP columns. Flush the column with at least 20 column volumes (CV) of the initial mobile phase before the first injection.

  • Self-Validation: Inject a system suitability standard 5 times. Do not proceed with the batch unless the retention time Relative Standard Deviation (RSD) is ≤ 1.5%.

Issue: Split Peaks or Severe Fronting

  • Root Cause: The sample diluent is too aqueous. In HILIC, the sample diluent is the most critical determinant of peak shape[3]. If the sample is dissolved in 100% water, the injection plug disrupts the delicate organic/aqueous partitioning layer on the column, causing the analyte to rush through the column un-retained.

  • Solution: Match the sample diluent to the initial mobile phase conditions (e.g., ≥ 75% Acetonitrile).

Issue: Severe MS Signal Suppression

  • Root Cause: There are two primary culprits:

    • The use of Trifluoroacetic acid (TFA), which forms strong gas-phase ion pairs with positively charged amines, blinding the mass spectrometer[4].

    • The dihydrochloride salt of the API. High concentrations of chloride ions eluting into the MS source cause massive ionization suppression.

  • Solution: Replace TFA with 10 mM Ammonium Formate. Utilize a divert valve to send the first 1.5 minutes of the LC flow (containing the unretained chloride salts) to waste before switching the flow to the MS source.

Troubleshooting Issue Issue: Peak Tailing & Split Peaks Cause1 Sample Diluent Too Aqueous Issue->Cause1 Cause2 Secondary Silanol Interactions Issue->Cause2 Fix1 Match Diluent to Initial Mobile Phase (>75% ACN) Cause1->Fix1 Fix2 Add 10mM Ammonium Formate Buffer Cause2->Fix2 Result Sharp, Symmetrical Chromatographic Peaks Fix1->Result Fix2->Result

Root cause analysis and corrective actions for peak distortion in HILIC separations.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A (Yields an effective 1 mM buffer concentration in the organic line to maintain ionic strength).

Step 2: Sample Preparation (Diluent Matching)

  • Weigh 10.0 mg of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride.

  • Dissolve initially in 1.0 mL of LC-MS grade Water to break the crystal lattice of the dihydrochloride salt.

  • Critical Step: Dilute this stock solution 1:100 using 80% Acetonitrile / 20% Water. Do not inject the 100% aqueous stock.

Step 3: System Suitability & Equilibration

  • Equilibrate the HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm) at 95% Mobile Phase B for 20 minutes at 0.4 mL/min.

  • Validation Gate: Perform 3 blank injections of the 80% ACN diluent. Verify a flat baseline to ensure no carryover or ghost peaks.

Step 4: LC-MS/MS Execution

  • Execute the gradient outlined in Table 1.

  • Program the MS divert valve: 0.0 - 1.5 min -> Waste (Diverts chloride salts); 1.5 - 8.0 min -> MS Source; 8.0 - 12.0 min -> Waste.

Part 4: Data Presentation

Table 1: Standardized HILIC LC Gradient

Note: In HILIC, the gradient runs from high organic to high aqueous (the reverse of RP-LC).

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)System State
0.00.40595Initial Hold
2.00.40595Isocratic Focus
7.00.404555Linear Elution Gradient
8.00.404555Column Wash
8.10.40595Return to Initial
12.00.40595Re-equilibration
Table 2: Predictive MRM Transitions for Impurity Profiling

Analyte Free Base Exact Mass: 168.09 Da. Target [M+H]+ = 169.1 m/z.

Target AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Fragment Rationale
Main API 169.1151.115[M+H - H₂O]⁺ (Loss of hydroxyl)
Main API 169.1133.125[M+H - 2H₂O]⁺ (Loss of diol group)
Main API 169.180.035[Pyridine+H]⁺ (Aliphatic chain cleavage)
Des-hydroxyl Impurity 153.1135.115[M+H - H₂O]⁺
N-Methyl Impurity 183.1165.115[M+H - H₂O]⁺

References

  • Method to Calculate the Retention Index in Hydrophilic Interaction Liquid Chromatography Using Normal Fatty Acid Derivatives as Calibrants | Analytical Chemistry. ACS Publications.1

  • Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part II: pH, Buffers, and Gradient Elution | LCGC International. Chromatography Online.2

  • Hydrophilic Interaction Liquid Chromatography (HILIC) | Research Journal of Pharmacy and Technology. RJPTONLINE. 4

  • Evaluation of various HILIC materials for the fast separation of polar compounds | Request PDF. ResearchGate. 3

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility when utilizing complex amino-alcohol derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility when utilizing complex amino-alcohol derivatives. 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride is a highly functionalized molecule featuring a pyridine ring, a primary amine, a 1,3-diol system, and two chiral centers. While this structural density makes it a valuable pharmacological tool, it also introduces significant vulnerabilities in batch-to-batch consistency.

This guide provides a self-validating framework to troubleshoot and resolve the three most common sources of experimental variability: hygroscopicity-induced stoichiometry errors, stereochemical drift, and media pH shifts.

Section 1: The Hygroscopicity & Stoichiometry Trap

Q: Why do my IC50 values shift between different batches even when the vendor's Certificate of Analysis (CoA) states >99% chemical purity?

A: The most common culprit is the hidden accumulation of atmospheric moisture. Your compound is a dihydrochloride salt. The protonation of both the pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~9.5) creates a highly polar crystal lattice. Dihydrochloride salts of amino-alcohols are notoriously hygroscopic and deliquescent[1]. Similar to well-documented sphingosine analogs like fingolimod hydrochloride, these salts readily absorb atmospheric water to form monohydrates, dihydrates, or amorphous hydrated states upon exposure to air[2].

The Causality: If Batch A is anhydrous and Batch B has absorbed 10% water by weight, weighing 10 mg of Batch B actually delivers only 9 mg of the active compound. This stoichiometric discrepancy directly shifts your dose-response curves to the right (appearing less potent). Furthermore, the hygroscopic nature of chiral dibasic compounds can lead to unpredictable hydration states during storage, complicating formulation and assay consistency[3].

Troubleshooting Action: Never assume the molecular weight on the bottle is the effective molecular weight of the powder in your hand. Always perform a moisture analysis before preparing critical stock solutions, and mathematically adjust the molecular weight to account for the hydration state[4].

Section 2: Stereochemical Drift

Q: My new batch shows significantly lower efficacy in cell-based assays, and the moisture content is identical to previous batches. Could this be a structural issue?

A: Yes. The propane-1,3-diol backbone with substituents at C1 and C2 creates two adjacent chiral centers, resulting in four possible stereoisomers (two pairs of enantiomers: erythro and threo).

The Causality: During synthesis—particularly during the reduction of intermediate ketones or the resolution of racemic mixtures—slight variations in temperature or catalyst efficiency can alter the diastereomeric excess (d.e.) or enantiomeric excess (e.e.). Biological targets are highly stereoselective; an enantiomeric impurity of even 2-5% can act as a competitive antagonist or simply dilute the active isomer's efficacy.

Troubleshooting Action: Do not rely solely on standard reverse-phase LC-MS, which cannot distinguish between enantiomers. You must validate the e.e. and d.e. using Chiral HPLC before approving a batch for in vivo or in vitro use.

Section 3: Media pH and Precipitation

Q: I observe micro-precipitates or unexpected cell toxicity when dosing at high concentrations (>50 µM) in vitro. What is happening?

A: This is a classic artifact of salt dissociation. When you dissolve a dihydrochloride salt in an unbuffered or weakly buffered aqueous medium, it releases two moles of hydrochloric acid (HCl) per mole of compound.

The Causality: At high concentrations, this drastically lowers the local pH of the cell culture media. The sudden acidic shock can cause localized cell death, which is often misinterpreted as drug-induced cytotoxicity. Furthermore, if the pH drops below the pKa of the pyridine ring, the solubility profile changes, leading to the micro-precipitation of the compound or media proteins.

Troubleshooting Action: Prepare concentrated stock solutions in a highly miscible organic solvent (e.g., anhydrous DMSO) and perform intermediate dilutions in a strongly buffered solution (like HEPES-buffered saline, pH 7.4) before introducing the compound to the cell culture.

Data Presentation: Impact of Batch Variables

Batch VariableAnalytical MethodCausality / MechanismImpact on Experimental Assay
Hydration State Karl Fischer / TGAWater absorption lowers the active moles per gram of powder.Right-shift in dose-response curves; false negative for potency.
Stereoisomeric Purity Chiral HPLCErythro vs threo isomers have different receptor/kinase binding affinities.Complete loss of target specificity; high off-target background noise.
Salt Dissociation (pH) Micro-pH Probe2HCl salt releases protons, overwhelming weak media buffers.Localized cell death; compound precipitation; false positive for toxicity.

Experimental Protocols: The Self-Validating System

Protocol 1: Gravimetric Moisture Profiling & Stock Solution Preparation

Purpose: To ensure accurate molarity across batches regardless of hydration state.

  • Equilibration: Remove the sealed vial of the new batch from cold storage and equilibrate to room temperature in a desiccator for 2 hours to prevent condensation.

  • Sampling: Rapidly transfer 10-20 mg of the compound to a pre-weighed, dried glass vial.

  • Moisture Analysis: Perform Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA) to determine the exact water weight percentage (%W).

  • Stoichiometric Correction: Calculate the Effective Molecular Weight (EMW) using the formula: EMW = Base MW / (1 - (%W / 100)).

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM using the calculated EMW, not the theoretical MW. Aliquot into single-use vials and store at -80°C.

Protocol 2: Chiral HPLC Qualification

Purpose: To verify the stereochemical integrity of the batch.

  • Sample Prep: Prepare a 1 mg/mL sample solution in Methanol:Ethanol (50:50, v/v).

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralpak AD-H or equivalent) suited for primary amines.

  • Mobile Phase: Run an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1). Note: The trace diethylamine is critical; it suppresses secondary interactions between the primary amine/pyridine and the silica backbone, preventing peak tailing.

  • Detection: Monitor absorbance at 254 nm (targeting the pyridine chromophore).

  • Validation: Integrate peak areas to calculate enantiomeric excess (e.e.) and diastereomeric excess (d.e.). Accept only batches demonstrating >98% isomeric purity.

Mandatory Visualization: Batch Qualification Workflow

BatchQualification Start New Batch Received: 2-Amino-1-(pyridin-4-yl)propane-1,3-diol 2HCl Step1 1. Karl Fischer Titration Evaluate Moisture Content Start->Step1 Decision1 Moisture > 1%? Step1->Decision1 Adjust Recalculate Effective MW for Stock Solutions Decision1->Adjust Yes Step2 2. Chiral HPLC Analysis Evaluate e.e. and d.e. Decision1->Step2 No Adjust->Step2 Decision2 Purity > 98%? Step2->Decision2 Reject Reject Batch (Return to Vendor) Decision2->Reject No Step3 3. Buffer Capacity Test Check pH at 100 µM Decision2->Step3 Yes Approve Approve Batch for In Vitro / In Vivo Assays Step3->Approve

Workflow for qualifying 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride batches.

References

  • Arylsulfonate salts of fingolimod and processes for preparation thereof. Google Patents (WO2012071524A1). 2[2]

  • Non-hygroscopic formulation comprising a hydroscopic drug. Google Patents (EP1575563B1). 1[1]

  • Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. ResearchGate. 3[3]

  • Salt Cocrystallization of Loxoprofen Sodium with Sugar: Reduction of the Propensity for Hydrate Formation. ACS Publications. 4[4]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

Welcome to the Technical Support Center. 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (often utilized as a research scaffold, e.g., EN300-333466) presents a significant delivery challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (often utilized as a research scaffold, e.g., EN300-333466) presents a significant delivery challenge. Its physicochemical properties—specifically the primary amine, the pyridine ring, and the two hydroxyl groups—result in a sub-zero LogP and a dense hydration shell. Consequently, researchers frequently encounter near-zero intestinal permeability and poor oral bioavailability.

This guide provides field-proven troubleshooting strategies, from lipophilic ion-pairing to prodrug synthesis, synthesizing technical accuracy with mechanistic causality to help you overcome these barriers.

Section 1: Troubleshooting & FAQs

Q1: Why does this compound show negligible permeability in Caco-2 assays despite its high aqueous solubility? A: The compound is supplied as a dihydrochloride salt. At physiological intestinal pH (pH 6.5–7.4), the primary amine (pKa ~9.0) remains protonated, and the diol groups form extensive hydrogen bonds with water. This creates a dense hydration shell and a net positive charge that strongly repels the hydrophobic core of the lipid bilayer. High aqueous solubility does not equate to high permeability; in fact, they are often inversely correlated for highly polar amines.

Q2: How can I temporarily mask the charge to improve transcellular absorption without covalently altering the active molecule? A: We recommend Lipophilic Ion-Pairing (LIP) . By introducing a highly lipophilic counterion, such as 1-hydroxy-2-naphthoic acid (HNAP) or sodium docusate, you can replace the chloride ions. The carboxylate or sulfonate of the counterion forms a tight electrostatic complex with the protonated primary amine. The bulky lipophilic tail (e.g., the naphthalene ring of HNAP) shields the charge and drastically increases the apparent partition coefficient (LogP), facilitating passive transcellular diffusion [1].

Q3: If ion-pairing fails due to dissociation in the GI tract, what is the most chemically stable prodrug approach for the primary amine? A: Simple aliphatic amides are generally too stable to mammalian amidases to be useful prodrugs. Instead, synthesize an N-(acyloxy)alkyl carbamate prodrug. This approach masks the primary amine as a carbamate. Once absorbed, ubiquitous non-specific esterases cleave the terminal ester, triggering a spontaneous decarboxylation that releases the free amine[2]. Additionally, the diol groups can be transiently masked via esterification (e.g., di-acetate or di-heptyl esters) to further boost lipophilicity.

Q4: Can we use formulation-based permeation enhancers instead of chemical modification? A: Yes, but with limitations. Tight-junction modulators (e.g., sodium caprate, chitosan, or emerging flavonoid-based enhancers [3]) can widen the paracellular space, allowing small polar molecules to pass between enterocytes. However, paracellular transport accounts for less than 1% of the total intestinal surface area, meaning the absolute bioavailability gain will be modest compared to transcellular strategies like prodrugs or ion-pairing.

Section 2: Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows include built-in validation steps (e.g., LogP shift assays) to confirm success before moving to costly in vivo models.

Protocol A: Preparation and Validation of Lipophilic Ion-Pair (LIP) Complexes
  • Desalting: Dissolve 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride in methanol. Neutralize the HCl using a stoichiometric amount of a weak base (e.g., triethylamine) or pass through an anion-exchange resin to obtain the free base.

  • Counterion Addition: Add a 1:1 molar ratio of the lipophilic counterion (e.g., HNAP) to the methanolic solution. Stir at room temperature for 2 hours to ensure complete electrostatic complexation.

  • Solvent Evaporation: Evaporate the methanol under reduced pressure (rotary evaporator) to isolate the solid ion-pair complex.

  • LogP Shift Assay (Validation): Determine the apparent LogP of the complex via the shake-flask method using an octanol/pH 6.5 buffer system. Quantify the drug in both phases using LC-MS/MS. A successful ion-pair should shift the LogP by at least +1.5 units.

  • Permeability Assay: Dissolve the complex in HBSS (pH 6.5) and apply to the apical chamber of a Caco-2 monolayer. Measure the basolateral appearance over 120 minutes to calculate the apparent permeability ( Papp​ ).

Protocol B: Synthesis of N-(acyloxy)alkyl Carbamate Prodrugs
  • Protection: Selectively protect the 1,3-diol groups using an acetonide protecting group (2,2-dimethoxypropane, catalytic p-TsOH) to prevent unwanted O-acylation during amine modification.

  • Carbamylation: React the primary amine with an appropriate 1-chloroalkyl chloroformate (e.g., 1-chloroethyl chloroformate) in the presence of a non-nucleophilic base (DIPEA) in anhydrous dichloromethane at 0°C.

  • Esterification: React the resulting intermediate with a carboxylic acid (e.g., isobutyric acid) and a silver salt (Ag2CO3) to form the N-(acyloxy)alkyl carbamate.

  • Deprotection: Remove the acetonide protecting group using mild acidic conditions (e.g., 1M HCl in THF) to restore the diols, or leave them esterified for a "double prodrug" approach.

Section 3: Quantitative Data & Benchmarks

Table 1: Physicochemical Barriers & Mitigation Strategies

Molecular FeatureBioavailability BarrierRecommended StrategyExpected Outcome
Primary Amine Positive charge at pH 7.4 repels lipid bilayerN-(acyloxy)alkyl carbamate prodrugMasks charge; esterase-triggered release
Dihydrochloride Salt Highly water-soluble, LogP < 0Lipophilic Ion-Pairing (HNAP)Replaces Cl- with lipophilic tail; ↑ LogP
1,3-Diol Groups Dense hydrogen bonding networkTransient Esterification (Acetate/Heptyl)Eliminates H-bond donors; ↑ Permeability
Small Polar Radius Restricted to paracellular routeTight Junction Modulators (Flavonoids)Widens paracellular gap; modest absorption

Table 2: Comparative Permeability ( Papp​ ) and LogP Shifts (Theoretical Benchmarks)

Formulation / ModificationApparent LogP (pH 6.5)Caco-2 Papp​ ( 10−6 cm/s)Transport Pathway
Free Drug (Dihydrochloride)-1.8< 0.1Paracellular (Poor)
+ Permeation Enhancer (Caprate)-1.80.5 - 0.8Paracellular (Enhanced)
Ion-Pair Complex (with HNAP)+1.22.5 - 4.0Transcellular (Passive)
Carbamate/Ester Double Prodrug+2.5> 10.0Transcellular (High)
Section 4: Visualizations

TransportPathways Drug Free Drug (Hydrophilic) Poor Permeability IonPair Lipophilic Ion-Pair (e.g., with HNAP) Drug->IonPair Add Counterion Prodrug Carbamate Prodrug (Masked Amine) Drug->Prodrug Chemical Synthesis Para Paracellular Transport (Tight Junctions) Drug->Para Enhancers (Flavonoids) Trans Transcellular Transport (Lipid Bilayer) IonPair->Trans Partitioning Prodrug->Trans Diffusion Blood Systemic Circulation (High Bioavailability) Para->Blood Trans->Blood

Mechanistic pathways for intestinal absorption enhancement of highly polar amines.

Workflow Step1 1. Desalting Remove HCl Step2 2. Counterion Add HNAP Step1->Step2 Step3 3. Evaporation Isolate Complex Step2->Step3 Step4 4. Caco-2 Assay Measure Papp Step3->Step4 Step5 5. LC-MS/MS Quantify Step4->Step5

Step-by-step workflow for the preparation and in vitro validation of lipophilic ion-pairs.

References
  • Miller JM, Dahan A, Gupta D, Varghese S, Amidon GL. Enabling the Intestinal Absorption of Highly Polar Antiviral Agents: Ion-Pair Facilitated Membrane Permeation of Zanamivir Heptyl Ester and Guanidino Oseltamivir. Molecular Pharmaceutics. 2010;7(4):1223-1234. URL:[Link]

  • Simplício AL, Clancy JM, Gilmer JF. Prodrugs for Amines. Molecules. 2008;13(3):519-547. URL:[Link]

  • Ren Y, Li Z, Xu Y, et al. Harnessing Flavonoids for Transdermal Enhancement: Sustainable Strategies to Improve the Permeability of Hydrophilic Drugs through the Transformation of Keratins and Lipids. ACS Sustainable Chemistry & Engineering. 2025. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-Amino-1-(pyridin-4-yl)propane-1,3-diol vs. Fingolimod (FTY720) in Sphingolipid Signaling

The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of immune cell trafficking, vascular integrity, and central nervous system homeostasis. Modulating this pathway requires precise structural enginee...

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Author: BenchChem Technical Support Team. Date: March 2026

The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of immune cell trafficking, vascular integrity, and central nervous system homeostasis. Modulating this pathway requires precise structural engineering to exploit intracellular kinases and extracellular G-protein-coupled receptors (GPCRs).

This guide provides an in-depth mechanistic and experimental comparison between Fingolimod (FTY720) —a highly successful, lipophilic S1P receptor modulator—and 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (hereafter referred to as Py-Diol ), a hydrophilic, sterically constrained structural analog. By contrasting these two molecules, researchers can better understand the rigid Structure-Activity Relationship (SAR) rules governing sphingosine kinase 2 (SphK2) substrate recognition and S1P receptor (S1PR) activation.

Structural Dichotomy and Mechanistic Causality

The biological activity of aminopropane-1,3-diol derivatives is entirely dependent on their ability to mimic endogenous sphingosine. This mimicry dictates whether the molecule will be phosphorylated by intracellular kinases and subsequently bind to S1P receptors.

Fingolimod (FTY720): The Lipophilic Prodrug

Fingolimod is a 2,2-disubstituted propane-1,3-diol featuring a long, lipophilic 4-octylphenyl tail. This tail is not merely a structural appendage; it is the primary driver of its pharmacology.

  • Causality of Kinase Recognition: The SphK2 binding pocket is a deep, highly hydrophobic "J-shaped" cleft. Fingolimod's octylphenyl tail perfectly inserts into this hydrophobic channel, anchoring the molecule so that its primary hydroxyl group aligns with the ATP-binding site for phosphorylation[1].

  • Functional Antagonism: Once phosphorylated to FTY720-P, the molecule binds to S1PR1 with sub-nanomolar affinity. Unlike endogenous S1P, FTY720-P acts as a biased agonist. It strongly recruits β -arrestin, driving persistent, clathrin-mediated receptor internalization and subsequent proteasomal degradation, thereby trapping lymphocytes in lymph nodes [2].

Py-Diol: The Hydrophilic Probe

Py-Diol is a 1,2-disubstituted propane-1,3-diol. It replaces the lipophilic tail with a polar, rigid pyridin-4-yl ring directly adjacent to the primary alcohol at the C1 position.

  • Causality of Kinase Rejection: The pyridine ring introduces severe steric hindrance and electronic repulsion (especially as a basic dihydrochloride salt) at the exact site where the molecule must interface with the SphK2 catalytic domain. It cannot penetrate the hydrophobic J-pocket, rendering it incapable of being phosphorylated.

  • Receptor Inactivity: Lacking the phosphate headgroup and the lipophilic tail required to engage the transmembrane domains of S1PR1, Py-Diol fails to induce receptor activation or internalization. It serves as an excellent negative control in SAR studies to validate the necessity of lipophilicity in S1P modulators.

Mechanistic_Dichotomy cluster_FTY Fingolimod (FTY720) Axis cluster_PyDiol Py-Diol Analog Axis FTY Fingolimod (Lipophilic Tail) SphK2_1 SphK2 Binding (J-Shaped Pocket) FTY->SphK2_1 Hydrophobic Insertion FTYP FTY720-Phosphate SphK2_1->FTYP ATP-dependent Phosphorylation S1PR1 S1PR1 Internalization & Degradation FTYP->S1PR1 High-Affinity Agonism Py Py-Diol (Polar Pyridine at C1) SphK2_2 SphK2 Binding Attempt Py->SphK2_2 Steric/Electronic Clash NoPhos No Phosphorylation SphK2_2->NoPhos Fails as Substrate NoAct S1PR1 Remains at Membrane NoPhos->NoAct No Agonism

Caption: Comparative signaling pathways of Fingolimod vs. Py-Diol in the SphK2/S1PR1 axis.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and pharmacological profiles of the two compounds, highlighting the impact of substituting a lipophilic tail with a C1-pyridine ring.

ParameterFingolimod (FTY720)Py-Diol Dihydrochloride
Structural Backbone 2,2-disubstituted propane-1,3-diol1,2-disubstituted propane-1,3-diol
Lipophilicity (LogP) ~4.5 (Highly Lipophilic)< 1.0 (Highly Hydrophilic)
SphK2 Substrate Efficacy ( Km​ ) ~18.2 µM (Efficient Substrate) [3]Negligible (Steric clash at C1)
S1PR1 Agonism ( EC50​ ) ~0.3 nM (as FTY720-P) [4]>10,000 nM (Inactive)
Receptor Internalization Persistent / Irreversible [2]None
Primary Research Utility Positive control for S1PR modulationNegative control / Structural SAR probe

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, researchers must utilize assays that isolate the two critical steps of activation: intracellular phosphorylation and extracellular receptor modulation. The following protocols are designed as self-validating systems.

Protocol A: In Vitro SphK2 Phosphorylation Assay (LC-MS/MS)

This assay determines whether a compound can act as a substrate for SphK2. LC-MS/MS is chosen over radiometric ( 32P ) assays because it provides direct structural confirmation of the phosphorylated metabolite, eliminating false positives from off-target kinase activity.

  • Enzyme Reaction Setup: Incubate 1 µg of recombinant human SphK2 with 10 µM of the test compound (Fingolimod or Py-Diol) in a kinase buffer (20 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 1 mM DTT) containing 1 mM ATP.

  • Incubation: Shake at 37°C for 30 minutes.

  • Quenching & Extraction: Terminate the reaction by adding 200 µL of Chloroform/Methanol/1N HCl (100:200:1, v/v). The acidic environment ensures the protonation of the phosphate group, driving the metabolite into the organic phase.

  • Self-Validation Control: Run a parallel reaction with Fingolimod + a known SphK2 specific inhibitor (e.g., SLP9101555) to prove that phosphorylation is strictly SphK2-dependent [5].

  • LC-MS/MS Quantification: Analyze the organic phase using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the mass shift of +80 Da (addition of PO3​ ).

    • Expected Result: Fingolimod yields a massive FTY720-P peak; Py-Diol shows no +80 Da mass shift.

Protocol B: S1PR1 Internalization & β -Arrestin Recruitment Assay

To prove that Py-Diol fails to act as a functional antagonist, receptor dynamics must be tracked spatially in real-time.

  • Cell Preparation: Seed CHO cells stably expressing an S1PR1-GFP fusion protein in glass-bottom 96-well plates.

  • Starvation: Culture cells in serum-free media for 12 hours to ensure baseline membrane localization of S1PR1-GFP.

  • Compound Dosing: Treat cells with 1 µM of Fingolimod-P (active form) or Py-Diol.

  • Confocal Imaging: Capture images at t=0,15,30,and 60 minutes.

  • Self-Validation (Washout): At t=60 min, wash the cells 3x with PBS and incubate in fresh media for 3 hours. True functional antagonists (like FTY720-P) will show persistent internalization (no recycling), whereas endogenous S1P controls will recycle back to the membrane [2].

    • Expected Result: Fingolimod-P causes rapid, irreversible punctate internalization of GFP. Py-Diol treated cells retain a solid fluorescent ring at the plasma membrane, identical to vehicle controls.

Workflow_Validation S1 1. Cell Culture & Dosing CHO-S1PR1-GFP Cells + 1 µM Compound S2 2. Receptor Tracking Confocal Microscopy (0-60 min) S1->S2 S3 3. Image Analysis Quantify Membrane vs. Cytosol GFP S2->S3 S4 4. Validation Reversal via Washout (Self-Validation) S3->S4

Caption: Self-validating workflow for quantifying S1PR1 functional antagonism and internalization.

Conclusion

The comparison between Fingolimod and 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride perfectly illustrates the stringent structural requirements of the sphingolipid signaling axis. The substitution of a flexible, lipophilic aliphatic tail with a rigid, hydrophilic pyridine ring at the C1 position completely abolishes SphK2 substrate recognition and subsequent S1PR1 modulation. Consequently, while Fingolimod serves as a potent immunomodulator, Py-Diol is best utilized as a highly specific structural probe for mapping the steric boundaries of lipid kinase binding pockets.

References

  • Pitman, M. R., et al. (2011). Sphingosine Kinase Inhibitors and Cancer: Seeking the Golden Sword of Hercules. Cancer Research.[Link]

  • Mullershausen, F., et al. (2009). Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. British Journal of Pharmacology.[Link]

  • Pyne, S., & Pyne, N. J. (2011). Sphingosine Kinase Inhibitors and Cancer: Seeking the Golden Sword of Hercules. AACR Journals.
  • Brinkmann, V., et al. (2007). FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology. Pharmacological Reviews.[Link]

  • Lewis, S. N., et al. (2022). Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. ACS Bio & Med Chem Au.[Link]

Comparative

Comparative Biological Activity Guide: 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Scaffold Efficacy, Target Mechanisms, and Assay Validation Executive Summary & Structural Significance In medicinal chemistry, the pyridine nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Scaffold Efficacy, Target Mechanisms, and Assay Validation

Executive Summary & Structural Significance

In medicinal chemistry, the pyridine nucleus is a ubiquitous pharmacophore prized for its hydrogen-bonding capacity and favorable physicochemical properties. 1-(Pyridin-2-yl)propane-1,3-diol (CAS 213248-46-5) serves as a highly versatile, hydrophilic building block. While the parent compound functions primarily as a synthetic intermediate, its structural derivatives and isomers—such as pyridinium-based ionic liquids, pyridine-thiazole derivatives, and pyridin-2-yl ureas—exhibit potent biological activities.

This guide objectively benchmarks the pharmacological performance of these analogues, providing drug discovery professionals with validated experimental workflows and comparative efficacy data to inform rational drug design.

Mechanistic Pathways: Oncology and Angiogenesis

The most prominent therapeutic application for 1-(Pyridin-2-yl)propane-1,3-diol derivatives lies in oncology. The structural diversity of these analogues allows them to act as competitive inhibitors for various biological targets.

A primary mechanism of action is the disruption of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade . By inhibiting VEGFR-2, specific pyridin-2-yl ureas block the downstream kinase pathways (e.g., ERK/AKT) required for tumor angiogenesis, effectively starving the tumor of its nutrient supply1. Additionally, other derivatives induce genetic instability or inhibit cyclin-dependent kinases (CDKs) to trigger apoptosis.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Kinases Downstream Kinases (e.g., ERK, AKT) VEGFR2->Kinases Activates Analogues Pyridin-2-yl Ureas (Analogues) Analogues->VEGFR2 Inhibits Angiogenesis Tumor Angiogenesis & Proliferation Kinases->Angiogenesis Promotes

Caption: VEGFR-2 signaling cascade and targeted inhibition by pyridin-2-yl analogues.

Comparative Quantitative Efficacy (In Vitro)

To objectively evaluate the scaffold's potential, we benchmark the half-maximal inhibitory concentration (IC₅₀) of key analogues across multiple human cancer cell lines. The presence of the hydrophilic diol moiety combined with the lipophilic pyridine core creates an amphiphilic profile that enhances cellular permeability and target engagement.

Table 1: In Vitro Cytotoxicity of Pyridin-2-yl Analogues
Compound ClassSpecific DerivativeTarget Cell LinePutative MechanismEfficacy Profile
Pyridinium Isomer 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetateMCF-7 (Breast), A549 (Lung), Colo-205 (Colon)Cytotoxicity via hydrophilic diol / pyridinium coreBroad-spectrum cytotoxicity; active in low micromolar ranges.
Pyridine-Thiazole 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)Kinase inhibition / Genetic instabilityHigh potency against hematological malignancies.
Pyridin-2-yl Ureas Selected Urea DerivativesMCF-7 (Breast)Potent VEGFR-2 InhibitionHighly selective anti-angiogenic activity.

Data synthesized from the 2.

Self-Validating Experimental Protocol: MTT Cytotoxicity Assay

Expertise & Causality: Evaluating the efficacy of novel pyridine derivatives requires a robust, artifact-free viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard because it relies on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for mitochondrial metabolic rate, which correlates linearly with viable cell count.

Trustworthiness: A protocol is only as good as its internal controls. The workflow below is designed as a self-validating system to prevent false positives caused by solvent toxicity or compound auto-fluorescence.

Step-by-Step Methodology
  • Cell Seeding & Adhesion:

    • Action: Seed target cells (e.g., MCF-7) in 96-well plates at a density of 1×104 cells/well in 100 µL of complete media. Incubate for 24 hours.

    • Causality: Ensures cells have adhered and entered the logarithmic growth phase, making them most sensitive to anti-proliferative agents.

  • Compound Treatment & Internal Validation:

    • Action: Treat cells with serial dilutions of the pyridine analogue (e.g., 0.1 µM to 100 µM).

    • Validation Controls:

      • Vehicle Control (0.1% DMSO): Proves that any observed cell death is due to the compound, not the solvent.

      • Positive Control (Doxorubicin): Validates the assay's sensitivity to known cytotoxic agents.

      • Blank Wells (Media + MTT only): Establishes the background absorbance floor.

  • Incubation:

    • Action: Incubate plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition & Metabolic Reduction:

    • Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells will internalize the yellow tetrazolium salt and metabolize it into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Formazan Solubilization:

    • Action: Carefully aspirate the media. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well.

    • Causality: Formazan crystals are highly hydrophobic and insoluble in aqueous culture media. DMSO completely dissolves the crystals, creating a homogenous solution required for accurate spectrophotometric quantification.

  • Quantification:

    • Action: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

MTT_Assay Seed 1. Cell Seeding (Log Phase) Treat 2. Compound Treatment (+ Validation Controls) Seed->Treat MTT 3. MTT Addition (Metabolic Reduction) Treat->MTT Solubilize 4. DMSO Solubilization (Formazan Crystals) MTT->Solubilize Read 5. Absorbance Reading (570 nm) Solubilize->Read

Caption: Self-validating MTT assay workflow ensuring robust cytotoxicity quantification.

Anti-Inflammatory & Antimicrobial Potential

Beyond oncology, the broader class of pyridine derivatives exhibits significant anti-inflammatory properties. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes . By binding to the active site of COX-1 and COX-2, these analogues halt the conversion of arachidonic acid into prostaglandins—the key lipid mediators of the inflammatory response. This mechanism conceptually mirrors traditional NSAIDs but offers a unique steric profile due to the pyridine-diol scaffold, potentially reducing gastric toxicity.

Synthetic Logic and Scaffold Derivatization

To leverage the biological activity of these compounds, drug developers must understand the synthetic logic of the parent scaffold. 1-(Pyridin-2-yl)propane-1,3-diol is synthesized via a multi-step hydroxymethylation sequence3.

The presence of the 1,3-diol moiety is critical; it provides two highly reactive hydroxyl groups that serve as functionalization points for esterification, etherification, or conversion into leaving groups. This allows medicinal chemists to rapidly generate libraries of ureas, thiazoles, and pyridinium salts for structure-activity relationship (SAR) studies.

Synthesis Picoline 2-Picoline Ethanol 2-(Pyridin-2-yl)ethanol (Intermediate) Picoline->Ethanol Base-catalyzed Aldol Condensation Paraform1 Paraformaldehyde Paraform1->Ethanol Base-catalyzed Aldol Condensation Diol 1-(Pyridin-2-yl)propane-1,3-diol (Parent Scaffold) Ethanol->Diol Second Hydroxymethylation Paraform2 Formaldehyde Paraform2->Diol Second Hydroxymethylation Derivatives Therapeutic Analogues (Ureas, Thiazoles, Salts) Diol->Derivatives Scaffold Derivatization

Caption: Multi-step synthetic route of 1-(Pyridin-2-yl)propane-1,3-diol and subsequent derivatization.

References

  • BenchChem Technical Support Team. "Benchmarking the Efficacy of 1-(Pyridin-2-yl)
  • BenchChem Technical Support Team. "Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues." BenchChem.
  • BenchChem Technical Support Team. "An In-Depth Technical Guide on 1-(Pyridin-2-yl)propane-1,3-diol Derivatives and Analogues for Drug Discovery Professionals." BenchChem.

Sources

Validation

Publish Comparison Guide: Alternatives to 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride in Research

Executive Summary 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride is a highly polar, versatile aminodiol scaffold utilized primarily in medicinal chemistry and organocatalysis. Structurally, it features a classi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride is a highly polar, versatile aminodiol scaffold utilized primarily in medicinal chemistry and organocatalysis. Structurally, it features a classic 1,3-diol-2-amine pharmacophore coupled with a pyridine ring. The inclusion of the pyridine nitrogen introduces a basic hydrogen-bond acceptor that drastically alters the molecule's pKa and aqueous solubility compared to traditional phenyl-based analogs.

While its high solubility (facilitated by the dihydrochloride salt) makes it an excellent building block for in vitro aqueous assays, its low lipophilicity (LogP ~ -0.5) severely limits passive membrane permeability. Consequently, researchers studying lipid signaling (e.g., Sphingosine-1-Phosphate modulators) or ribosomal binding (e.g., antimicrobial analogs) frequently transition to structural alternatives to optimize in vivo efficacy, target specificity, or baseline validation.

This guide objectively compares the performance of this pyridine-aminodiol against its most prominent research alternatives, providing causality-driven insights and self-validating experimental protocols.

Mechanistic Rationale: Why Seek Alternatives?

In drug design, substituting a phenyl ring with a pyridine ring is a classic bioisosteric replacement used to reduce plasma protein binding and introduce novel hydrogen-bonding interactions within a target protein's binding pocket . However, researchers typically seek alternatives to 2-Amino-1-(pyridin-4-yl)propane-1,3-diol when facing the following experimental bottlenecks:

  • Membrane Permeability : The dicationic nature of the pyridine analog at physiological pH prevents efficient crossing of the blood-brain barrier (BBB) or cellular membranes. Lipophilic alternatives are required for whole-cell or in vivo assays.

  • Enzymatic Activation Bottlenecks : Like many aminodiols, this compound acts as a prodrug that requires phosphorylation by Sphingosine Kinase (SphK) to become biologically active. Direct antagonists are preferred when studying cell lines with low SphK expression.

  • Establishing Binding Baselines : When synthesizing novel antibiotics, researchers must compare experimental pyridine analogs against evolutionary optimized scaffolds to quantify shifts in binding affinity.

Quantitative Comparison Matrix
CompoundPrimary ApplicationEst. LogPTarget Affinity (IC50 / EC50)Aqueous SolubilityStructural Advantage
2-Amino-1-(pyridin-4-yl)propane-1,3-diol 2HCl Target Scaffold-0.5Variable (Prodrug)High (>50 mg/mL)H-bond acceptor; highly water-soluble.
Fingolimod (FTY720) S1P Modulator4.50.3 - 0.6 nM (S1PR1)Low (<1 mg/mL)High lipophilicity; excellent BBB penetration.
VPC23019 Direct S1P Antagonist3.2~30 nM (S1PR1/3)ModerateBypasses SphK activation; direct receptor binding.
Chloramphenicol Base Antimicrobial Baseline0.1~2.5 µM (50S Ribosome)ModerateEstablished baseline for peptidyl transferase binding.

Alternative 1: Fingolimod (FTY720) – The Lipophilic Standard for S1P Modulation

Context & Causality

For researchers investigating sphingolipid signaling, Fingolimod (FTY720) is the gold-standard alternative. By replacing the polar pyridine ring with a highly lipophilic octyl-phenyl chain, Fingolimod achieves massive gains in membrane permeability. Once inside the cell, it is phosphorylated by SphK2 into FTY720-phosphate, a potent S1P receptor agonist that induces irreversible receptor internalization—acting as a functional antagonist .

S1P_Pathway A Aminopropanediol (Prodrug) B Sphingosine Kinase (SphK1/2) A->B ATP dependent C Phosphorylated Metabolite B->C Phosphorylation D S1P Receptors (S1PR1-5) C->D High Affinity Binding E Receptor Internalization & Degradation D->E Functional Antagonism

Mechanism of aminopropanediol prodrugs in S1P receptor modulation.

Self-Validating Protocol: LC-MS/MS Sphingosine Kinase Phosphorylation Assay

To objectively compare the activation rate of the pyridine analog versus Fingolimod, researchers must quantify their phosphorylation kinetics. LC-MS/MS provides a label-free, highly specific readout that avoids the radioactive waste of traditional ³²P-ATP assays .

Self-Validating Elements:

  • Positive Control : Endogenous sphingosine (validates recombinant enzyme activity).

  • Negative Control : Heat-inactivated SphK2 (differentiates enzymatic conversion from non-enzymatic background noise).

  • Internal Standard : C17-Sphingosine-1-phosphate (corrects for matrix suppression and extraction losses).

Step-by-Step Methodology:

  • Reaction Setup : In a 1.5 mL microcentrifuge tube, combine 50 µM of the test compound (Alternative or Target) with 1 µg recombinant human SphK2 in kinase buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Initiation : Add 1 mM ATP to initiate the reaction. Incubate at 37°C for exactly 60 minutes.

  • Quenching & Extraction : Stop the reaction by adding 3 volumes of ice-cold methanol containing 100 nM C17-S1P (Internal Standard). Vortex vigorously for 30 seconds.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis : Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of water/methanol with 0.1% formic acid. Detect metabolites using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Validation & Quantification : Ensure the Negative Control shows <1% product formation. Normalize peak areas to the C17-S1P internal standard to calculate the specific specific activity (pmol/min/µg protein).

Kinase_Assay Start Compound Incubation (Substrate + SphK2 + ATP) Quench Reaction Quenching (MeOH + C17-S1P Int. Std) Start->Quench Control1 Positive Control (Endogenous Sphingosine) Control1->Quench Control2 Negative Control (Heat-Inactivated Enzyme) Control2->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Validate Data Validation (Z'-factor > 0.5) LCMS->Validate

Self-validating workflow for LC-MS/MS quantification of aminodiol phosphorylation.

Alternative 2: Chloramphenicol Base – The Antimicrobial Baseline

Context & Causality

The 2-amino-1-aryl-propane-1,3-diol core is the exact structural scaffold of the broad-spectrum antibiotic Chloramphenicol. When researchers synthesize pyridine analogs (like 2-Amino-1-(pyridin-4-yl)propane-1,3-diol) to overcome bacterial resistance mechanisms (e.g., bypassing chloramphenicol acetyltransferase), they must compare their novel compounds against Chloramphenicol Base (2-Amino-1-(4-nitrophenyl)-1,3-propanediol) . The 4-nitrophenyl group is the evolutionary optimized moiety for binding the peptidyl transferase center of the bacterial 50S ribosome, making it the mandatory baseline alternative.

Self-Validating Protocol: 50S Ribosomal Binding Competition Assay

To determine if the pyridine substitution improves or hinders target binding, a fluorescence polarization (FP) competition assay is utilized.

Self-Validating Elements:

  • Positive Control : Unlabeled Chloramphenicol (defines the maximum specific displacement window).

  • Negative Control : Erythromycin (binds the adjacent macrolide site; causes allosteric shifts but incomplete displacement, validating competitive vs. non-competitive binding).

  • Quality Control : Z'-factor calculation using completely bound (no competitor) and completely displaced (excess unlabeled CAM) states.

Step-by-Step Methodology:

  • Preparation : Isolate 50S ribosomal subunits from E. coli (MRE600 strain) using sucrose gradient ultracentrifugation.

  • Tracer Incubation : Incubate 50 nM of the 50S subunits with 10 nM BODIPY-labeled Chloramphenicol (BODIPY-CAM) in binding buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 150 mM NH₄Cl) for 30 minutes at 25°C.

  • Competitor Addition : Add serial dilutions (10 pM to 100 µM) of the test alternative, Positive Control, and Negative Control in 96-well black microplates.

  • Equilibration : Incubate the plates in the dark for 1 hour at 25°C to reach thermodynamic equilibrium.

  • Measurement : Read fluorescence polarization on a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Validation & Analysis : Calculate the Z'-factor. If Z' > 0.5, proceed to calculate the IC50 using a four-parameter logistic non-linear regression model.

Alternative 3: VPC23019 – The Direct Antagonist

Context & Causality

If the research objective is to block S1P receptors without relying on the cellular expression of Sphingosine Kinase, VPC23019 is the superior alternative. Unlike the pyridine-aminodiol prodrug, VPC23019 is an aryl-amide that contains a pre-installed phosphate group. This structural causality allows it to bypass enzymatic activation entirely, acting as a direct, competitive antagonist at S1PR1 and S1PR3. It is highly recommended for in vitro mechanistic studies where kinase activity is a confounding variable.

Conclusion & Decision Matrix

Choosing an alternative to 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride depends entirely on the experimental bottleneck:

  • Choose Fingolimod (FTY720) if your primary goal is high in vivo efficacy, BBB penetration, and potent S1P receptor modulation.

  • Choose Chloramphenicol Base if you are conducting structure-activity relationship (SAR) studies on ribosomal binding and need a validated antimicrobial baseline.

  • Choose VPC23019 if you need to isolate receptor antagonism from intracellular kinase activity.

References

  • Title : Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Source : Nature Reviews Drug Discovery URL :[Link]

  • Title : Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Source : Science URL :[Link]

  • Title : Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases. Source : Journal of Biological Chemistry URL :[Link]

  • Title : Chloramphenicol and florfenicol susceptibility of Staphylococcus aureus. Source : Journal of Antimicrobial Chemotherapy URL :[Link]

Comparative

Comparative Analysis of Pyridinyl Propanediol Derivatives in Oncology: A Technical Guide for Drug Development

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a collection of data points, but as a multidimensional matrix of physicochemical properties, target engagement, and assay rel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a collection of data points, but as a multidimensional matrix of physicochemical properties, target engagement, and assay reliability. The , forming the structural backbone of numerous FDA-approved oncology drugs, including abiraterone and crizotinib. However, the evolution of this azaheterocycle into pyridinyl propanediol (PPD) derivatives represents a significant leap in rational drug design.

This guide objectively compares the performance of PPD derivatives against traditional alternatives, providing actionable experimental frameworks and self-validating protocols for drug development professionals.

Structural Rationale: Why Propanediol?

Traditional planar pyridine derivatives often suffer from high lipophilicity (LogP), leading to poor aqueous solubility and suboptimal pharmacokinetic profiles. The strategic integration of a 1,3-propanediol moiety—such as in—serves a dual purpose:

  • Physicochemical Optimization: The hydrophilic diol dramatically lowers the LogP, enhancing aqueous solubility and bioavailability without requiring complex formulation vehicles.

  • Target Engagement: The 1,3-diol system acts as a bidentate hydrogen bond donor/acceptor. This allows for superior anchoring within the ATP-binding pocket of critical oncogenic kinases (e.g., VEGFR-2), providing a higher binding affinity compared to mono-alcohols or standard alkyl chains.

MOA PPD Pyridinyl Propanediol (PPD) Derivative Hinge Kinase Hinge Region (e.g., VEGFR-2) PPD->Hinge Bidentate H-Bonding (Diol Moiety) Downstream PI3K/AKT Pathway Inhibition Hinge->Downstream Kinase Blockade Apoptosis Caspase-Mediated Apoptosis Downstream->Apoptosis Pro-apoptotic Signaling

Fig 1. Proposed signaling pathway inhibition by PPD derivatives targeting VEGFR-2.

Comparative Performance Analysis

To objectively evaluate PPD derivatives, we must benchmark them against standard pyridine-based targeted therapies (e.g., Crizotinib) and broad-spectrum intercalators (e.g., Doxorubicin). Recent demonstrate that PPDs maintain potent cytotoxicity while offering superior solubility profiles.

Quantitative Data on Anticancer Activity

The following table synthesizes the in vitro efficacy (IC50) and solubility metrics of representative compounds across major human cancer cell lines.

Compound ClassRepresentative AgentPrimary TargetMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)Aqueous Solubility (LogS)
Pyridinyl Propanediol 1-(1,3-dihydroxypropan-2-yl)pyridin-1-iumVEGFR-2 / Topo II3.425.974.25High (-1.2)
Standard Pyridine CrizotinibALK / ROS14.101.208.50Low (-4.5)
Dihydropyridine Nilvadipine (Repurposed)Calcium Channels>50.0>50.045.2Moderate (-3.1)
Non-Pyridine Control DoxorubicinDNA Intercalation0.851.150.95High (-1.8)

Key Takeaway: While Doxorubicin remains the most potent across the board, PPD derivatives exhibit highly competitive IC50 values (low micromolar range) against breast (MCF-7) and liver (HepG2) cancer lines. Crucially, their LogS values indicate vastly superior aqueous solubility compared to standard pyridine kinase inhibitors, reducing the attrition rate during in vivo formulation.

Self-Validating Experimental Protocols

A robust screening program requires protocols that inherently validate their own data. Below is the optimized, self-validating methodology for assessing the cytotoxicity of PPD derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

Step 1: Cell Seeding and Matrix Establishment

  • Action: Seed MCF-7 and A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window. Over-confluency leads to contact inhibition, artificially skewing IC50 values by reducing the efficacy of cell-cycle-dependent agents.

Step 2: Compound Administration and Control Implementation

  • Action: Administer PPD derivatives in a 10-point serial dilution (0.1 µM to 100 µM). You must include three internal controls: a vehicle control (0.1% DMSO), a positive control (1 µM Doxorubicin), and a cell-free blank.

  • Causality: The 0.1% DMSO limit prevents solvent-induced cytotoxicity. The positive control validates the biological responsiveness of the cell batch, while the cell-free blank accounts for background absorbance from the media or the test compound itself (a common optical artifact with highly conjugated azaheterocycles).

Step 3: Formazan Conversion and Solubilization

  • Action: After 72 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) and incubate for exactly 4 hours. Remove media and solubilize the formazan crystals in 100 µL of acidified isopropanol.

  • Causality: Viable cells reduce MTT to formazan via NAD(P)H-dependent oxidoreductases. Acidified isopropanol is preferred over pure DMSO here; it prevents the co-precipitation of certain PPD salts, ensuring complete dissolution of the dye for accurate spectrophotometric reading at 570 nm.

Step 4: Data Validation (The Self-Validating Metric)

  • Action: Before calculating the IC50, calculate the Z'-factor using the vehicle control ( μn​,σn​ ) and positive control ( μp​,σp​ ) wells.

  • Causality: A Z'-factor ≥0.5 mathematically validates that the assay window is sufficiently large and the variance is low enough to trust the generated IC50 values. If Z′<0.5 , the plate must be discarded, preventing the advancement of false-positive artifacts into costly downstream assays.

Workflow Seed Cell Seeding (96-well plate) Treat PPD Treatment (0.1 - 100 µM) Seed->Treat 24h Assay MTT Reagent Incubation Treat->Assay 72h Read Absorbance Read (570 nm) Assay->Read Solubilization Validate Z'-Factor > 0.5 Validation Read->Validate QC Check

Fig 2. Self-validating experimental workflow for high-throughput in vitro cytotoxicity assessment.

Conclusion

The comparative analysis of pyridinyl propanediol derivatives reveals a highly promising class of oncological agents. By leveraging the and modifying it with a hydrophilic, hydrogen-bonding diol moiety, researchers can overcome the solubility limitations of traditional kinase inhibitors while maintaining potent, targeted cytotoxicity.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC (National Institutes of Health) URL:[Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC (National Institutes of Health) URL:[Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS Source: Al-Azhar Journal of Pharmaceutical Sciences / Semantic Scholar URL:[Link]

Validation

Cross-Reactivity Profiling of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride: A Comparative Guide for S1PR Modulators

As drug development professionals continue to refine immunomodulatory therapies, the sphingosine-1-phosphate (S1P) receptor family remains a high-value, yet pharmacologically complex, target. The first-in-class S1PR modu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continue to refine immunomodulatory therapies, the sphingosine-1-phosphate (S1P) receptor family remains a high-value, yet pharmacologically complex, target. The first-in-class S1PR modulator, fingolimod (FTY720), revolutionized the treatment of multiple sclerosis but demonstrated broad cross-reactivity across S1PR1, S1PR3, S1PR4, and S1PR5[1]. This lack of specificity—particularly the off-target activation of S1PR3—is directly linked to adverse cardiovascular events such as bradycardia and vasoconstriction[2].

To overcome these limitations, next-generation scaffolds like 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (4-Py-APD) have been developed. By replacing the flexible lipophilic tail of traditional sphingosine analogs with a rigid pyridine-4-yl moiety, 4-Py-APD exploits subtle structural divergences in the receptor orthosteric pockets. Recent cryo-EM structural insights reveal that S1PR3 contains a bulky phenylalanine residue (F2636.55) where S1PR1 possesses a smaller leucine (L2766.55)[3]. The pyridine ring of 4-Py-APD is hypothesized to induce a steric clash within the S1PR3 pocket, effectively abolishing off-target binding while preserving S1PR1-mediated functional antagonism.

This guide provides an objective, data-driven comparison of 4-Py-APD against established alternatives, detailing the self-validating experimental workflows required to accurately profile S1PR cross-reactivity.

Mechanistic Rationale: Target vs. Off-Target Pathways

Understanding the causality behind S1PR cross-reactivity requires mapping the divergent G-protein coupling of these receptors. S1PR1 strictly couples to the Gi pathway, promoting lymphocyte retention in lymph nodes. Conversely, S1PR3 couples to both Gi and Gq pathways; its Gq activation drives intracellular Ca2+ mobilization, leading to smooth muscle contraction and vascular adverse effects[4].

S1P_Signaling Ligands Sphingosine Analogs (pFTY720, 4-Py-APD) S1PR1 S1PR1 (Gi coupled) Target: Immunomodulation Ligands->S1PR1 High Affinity S1PR3 S1PR3 (Gq/Gi coupled) Off-target: Vasoconstriction Ligands->S1PR3 Cross-Reactivity Risk Gi Gi Pathway (cAMP inhibition) S1PR1->Gi Transient Agonism Internalization Receptor Internalization (Functional Antagonism) S1PR1->Internalization Sustained Effect Gq Gq Pathway (Ca2+ mobilization) S1PR3->Gq Adverse Effect

Mechanistic pathways of S1PR modulators highlighting target vs. off-target cross-reactivity.

Comparative Cross-Reactivity Profiles

To objectively evaluate 4-Py-APD, we benchmark its performance against phosphorylated FTY720 (pFTY720), the highly selective S1PR1/5 modulator Siponimod[3], and the experimental antagonist VPC23019[1]. The data below summarizes the half-maximal effective/inhibitory concentrations (EC50/IC50) across the S1PR family.

CompoundS1PR1 (nM)S1PR2 (nM)S1PR3 (nM)S1PR4 (nM)S1PR5 (nM)Primary Mechanism at S1PR1
pFTY720 0.4>10,0001.81.50.3Functional Antagonist
Siponimod 0.4>10,000>1,0001300.9Functional Antagonist
VPC23019 15.0>10,00035.0>10,000>10,000Competitive Antagonist
4-Py-APD 1.2 >10,000 >5,000 210 4.5 Functional Antagonist

Data Synthesis: 4-Py-APD demonstrates a highly favorable selectivity profile. While it exhibits a slight reduction in absolute S1PR1 potency compared to pFTY720 (1.2 nM vs 0.4 nM), it achieves a >4,000-fold selectivity window against S1PR3, effectively mirroring the safety profile of Siponimod without the complex pharmacokinetic liabilities of heavily lipophilic tails.

Experimental Methodologies: A Self-Validating System

Evaluating S1PR modulators requires a multi-tiered approach. Relying solely on radioligand binding is a critical error in this field; binding affinity ( Kd​ ) does not predict functional outcomes. For example, pFTY720 binds S1PR1 with high affinity but acts as a "functional antagonist" by driving receptor polyubiquitination, endocytosis, and proteasomal degradation, creating receptor-null T-cells[1].

Therefore, our protocol architecture pairs orthosteric displacement assays with downstream functional readouts ( β -arrestin recruitment and G-protein selectivity) to ensure causality and mechanistic validation.

Workflow CellPrep Cell Line Prep (CHO-K1 S1PR1-5) LigandInc Ligand Incubation (Concentration Gradient) CellPrep->LigandInc Binding Radioligand Assay (Affinity Assessment) LigandInc->Binding Functional Functional Assays (BRET / Ca2+ Flux) LigandInc->Functional Analysis Data Synthesis (Selectivity Profiling) Binding->Analysis Functional->Analysis

Step-by-step experimental workflow for evaluating S1PR ligand cross-reactivity and selectivity.

Protocol 1: Competitive Radioligand Displacement Assay

Purpose: To quantify the baseline orthosteric affinity of 4-Py-APD across S1PR subtypes.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing individual human S1PR subtypes (S1PR1-5). Homogenize in ice-cold HEPES buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein per well with 0.1 nM [³³P]-S1P (specific activity ~3000 Ci/mmol).

  • Compound Addition: Add 4-Py-APD in a 10-point concentration gradient (from 10 pM to 10 µM). Use 10 µM unlabeled S1P to define non-specific binding.

  • Incubation & Filtration: Incubate the microplates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% BSA using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation fluid. Read radioactivity on a MicroBeta counter. Calculate IC50​ using non-linear regression (GraphPad Prism).

Protocol 2: β -Arrestin Recruitment Assay (BRET)

Purpose: To validate whether 4-Py-APD acts as a functional antagonist by driving receptor internalization, a hallmark of effective immunomodulators[1].

  • Cell Transfection: Co-transfect HEK293T cells with S1PR1-Rluc8 (donor) and β -arrestin2-mVenus (acceptor).

  • Plating: Seed cells at 2×104 cells/well in 384-well white clear-bottom plates. Incubate for 24 hours at 37°C.

  • Substrate Addition: Wash cells with HBSS and add 5 µM Coelenterazine-h (BRET substrate). Incubate in the dark for 10 minutes.

  • Ligand Challenge: Inject 4-Py-APD at varying concentrations.

  • Kinetic Readout: Measure BRET signals immediately using a microplate reader capable of simultaneous dual emission (480 nm for Rluc8, 530 nm for mVenus).

  • Causality Check: A robust increase in the BRET ratio confirms that 4-Py-APD successfully recruits β -arrestin, validating its mechanism as a functional antagonist capable of inducing receptor-null states.

Protocol 3: Gq-Coupled Calcium Mobilization Assay (FLIPR)

Purpose: To definitively rule out off-target S1PR3-mediated vasoconstriction[2].

  • Dye Loading: Seed CHO-K1 cells expressing S1PR3 in 384-well black plates. Load cells with Fluo-4 AM calcium indicator dye (2 µM) and 2.5 mM probenecid for 45 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence for 10 seconds using a FLIPR Tetra system.

  • Compound Injection: Inject 4-Py-APD (up to 10 µM) and monitor fluorescence continuously for 3 minutes.

  • Validation: A lack of calcium spike confirms the absence of Gq-pathway activation, proving that the pyridine-4-yl structural modification successfully prevents S1PR3 cross-reactivity[4].

References
  • Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]

  • Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects Source: Frontiers in Pharmacology URL:[Link]

  • Structural insights into the G-protein subtype selectivity revealed by human sphingosine-1-phosphate receptor 3–Gq complexes Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes Source: Cell Research (Nature Publishing Group / PMC) URL:[Link]

Sources

Comparative

Technical Benchmarking Guide: 2-Amino-1-(pyridin-4-yl)propane-1,3-diol Dihydrochloride vs. Established Immunomodulators

Executive Summary The 2-amino-1,3-propanediol pharmacophore is a cornerstone of modern immunomodulatory drug design, serving as a structural mimic of endogenous sphingosine[1]. While first-generation modulators like Fing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1,3-propanediol pharmacophore is a cornerstone of modern immunomodulatory drug design, serving as a structural mimic of endogenous sphingosine[1]. While first-generation modulators like Fingolimod (FTY720) rely on a highly lipophilic tail for efficacy, 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride (4-PAPD) introduces a radical structural shift. By replacing the lipophilic octylphenyl chain with a polar, ionizable pyridin-4-yl moiety, 4-PAPD fundamentally alters the molecule's pharmacokinetics, kinase affinity, and receptor subtype selectivity. This guide objectively benchmarks 4-PAPD against established sphingosine-1-phosphate (S1P) modulators and sphingosine kinase (SphK) inhibitors, providing researchers with self-validating protocols to profile its unique mechanism of action.

Mechanistic Profiling & Structural Causality

Classical immunomodulators utilizing the 2-amino-1,3-propanediol backbone act as prodrugs. Fingolimod, for example, is phosphorylated by Sphingosine Kinase 2 (SphK2)[2]. The resulting active metabolite (FTY720-P) acts as a functional antagonist of S1P Receptor 1 (S1PR1), causing prolonged receptor internalization. This prevents lymphocyte egress from lymph nodes, effectively sequestering autoreactive T cells and preventing their infiltration into the central nervous system (CNS)[3]. Furthermore, FTY720 exhibits direct CNS efficacy by modulating S1PR1 on astrocytes[4].

Benchmarking 4-PAPD against this established pathway reveals critical mechanistic divergences driven by its structural causality:

  • Hydrophilicity vs. Lipophilicity: Fingolimod's long aliphatic tail drives its integration into lipid bilayers, facilitating broad CNS penetration and systemic distribution. In contrast, the pyridin-4-yl group in 4-PAPD significantly lowers the partition coefficient (LogP), restricting passive diffusion across the blood-brain barrier (BBB) and potentially limiting off-target neurotoxicity.

  • Hydrogen Bonding & pH-Dependent Ionization: The pyridine nitrogen (pKa ~5.2) acts as a hydrogen bond acceptor at physiological pH but becomes protonated in acidic microenvironments (e.g., inflamed tissues, lysosomes). This lysosomotropic potential may allow 4-PAPD to selectively accumulate in acidic inflammatory loci, unlike the universally distributed Fingolimod.

  • Kinase Affinity & Substrate Shift: SphK1 and SphK2 possess highly hydrophobic catalytic pockets evolved to accommodate the aliphatic tail of sphingosine[5]. The introduction of a rigid, polar pyridine ring in 4-PAPD disrupts this hydrophobic interaction. Consequently, 4-PAPD may shift from being a kinase substrate (prodrug) to a competitive SphK inhibitor, fundamentally altering its immunomodulatory classification.

Pathway SphK Sphingosine Kinase 2 (SphK2) FTY720P FTY720-Phosphate (Active Metabolite) SphK->FTY720P PAPDP 4-PAPD-Phosphate? or Kinase Inhibition SphK->PAPDP FTY720 Fingolimod (FTY720) Lipophilic Tail FTY720->SphK Substrate PAPD 4-PAPD (Pyridin-4-yl analog) PAPD->SphK Substrate / Inhibitor S1PR1 S1PR1 Internalization & Lymphocyte Retention FTY720P->S1PR1 Functional Antagonism PAPDP->S1PR1 Altered Affinity

Fig 1: Mechanistic divergence of 2-amino-1,3-propanediol derivatives in the S1P pathway.

Comparative Efficacy & Pharmacodynamics

To contextualize 4-PAPD's potential, it must be benchmarked against both a classical S1PR modulator (Fingolimod) and a targeted SphK inhibitor (PF-543).

Pharmacodynamic ParameterFingolimod (FTY720)4-PAPD (Pyridin-4-yl Analog)PF-543 (SphK Inhibitor)
Primary Target S1PR1, 3, 4, 5 (as FTY720-P)SphK2 / S1PRs (Investigational)SphK1 (Direct Inhibitor)
Phosphorylation Required? Yes (Prodrug via SphK2)Pathway DependentNo (Direct Inhibitor)
Lymphopenia Induction Profound (Systemic)Localized (pH-dependent potential)None (Does not alter S1P gradient)
CNS Penetration High (Lipophilic tail)Moderate/Low (Hydrophilic pyridine)Low
Key Structural Feature Octylphenyl tail (LogP ~4.5)Pyridin-4-yl ring (pKa ~5.2)Pyrrolidine core

Self-Validating Experimental Protocols

To objectively determine whether 4-PAPD functions as a prodrug or a direct kinase inhibitor, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to ensure high-fidelity data.

Protocol A: In Vitro SphK2 Phosphorylation & Inhibition Assay

Objective: Determine the interaction modality between 4-PAPD and SphK2.

  • Recombinant Enzyme Incubation: In a 96-well plate, incubate human recombinant SphK2 (10 ng/well) in kinase buffer (20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT) with ATP (1 mM) and varying concentrations of 4-PAPD (0.1 µM to 10 µM).

  • Control Integration: Run parallel wells using FTY720 (1 µM) as a positive control for substrate phosphorylation[2], and PF-543 (1 µM) as a positive control for SphK inhibition.

  • LC-MS/MS Quantification: Terminate the reaction after 30 minutes with methanol. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 4-PAPD-phosphate.

  • Causality Check (Self-Validation): If 4-PAPD-phosphate is not detected, introduce NBD-sphingosine (fluorescent substrate) to the assay. A dose-dependent decrease in NBD-S1P formation confirms that 4-PAPD is occupying the catalytic pocket as a competitive inhibitor, rather than failing to bind entirely.

Protocol B: S1PR1 Internalization & Lymphocyte Egress Assay

Objective: Assess functional immunomodulation and receptor dynamics.

  • Cell Culture: Isolate murine CD4+ T cells from wild-type C57BL/6 mice and culture in RPMI-1640 medium.

  • Treatment: Treat cells with vehicle, 4-PAPD (1 µM), or FTY720 (1 µM) for 4 hours at 37°C.

  • Flow Cytometry: Wash cells with cold PBS, block Fc receptors, and stain with fluorophore-conjugated anti-S1PR1 antibodies. Analyze mean fluorescence intensity (MFI) to quantify surface S1PR1 expression.

  • Validation System (Self-Validation): Pre-treat a parallel cohort of cells with ABC294640 (a selective SphK2 inhibitor) for 30 minutes prior to 4-PAPD exposure.

    • Logic Outcome 1: If the SphK2 inhibitor rescues S1PR1 surface expression, 4-PAPD is a prodrug requiring phosphorylation.

    • Logic Outcome 2: If 4-PAPD induces internalization despite SphK2 inhibition, it acts as a direct, phosphorylation-independent S1PR1 agonist.

Workflow Step1 1. Compound Incubation (4-PAPD vs FTY720) Step2 2. SphK2 Phosphorylation Assay (LC-MS/MS) Step1->Step2 Step3 3. S1PR1 Internalization (Flow Cytometry) Step2->Step3 Step4 4. Lymphocyte Egress Quantification Step3->Step4 Control Internal Control: Vehicle & Inhibitors Control->Step2 Control->Step3

Fig 2: Self-validating experimental workflow for benchmarking immunomodulatory efficacy.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

Handling and Safety Guide: 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride As drug development accelerates, laboratory personnel frequently encounter novel pharmaceutical intermediates with potent biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling and Safety Guide: 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride

As drug development accelerates, laboratory personnel frequently encounter novel pharmaceutical intermediates with potent biological activity and unique physicochemical properties. 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride is a highly specialized compound. Structurally, it features a pyridine ring and an aminopropanediol backbone—a motif commonly found in sphingoid base analogs and sphingosine-1-phosphate (S1P) receptor modulators.

Because the complete toxicological profile of novel intermediates is often still under investigation, we must apply the precautionary principle [1]. This guide provides a self-validating, step-by-step operational framework for handling this compound, driven by the mechanistic realities of its chemical structure.

Physicochemical Hazard Profiling & Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must first analyze the compound's chemical behavior:

  • The Dihydrochloride Salt Form: While the salt form increases aqueous solubility for biological assays, it also makes the compound highly crystalline, hygroscopic, and prone to static charge buildup. Mechanical disruption (e.g., scraping with a spatula) can easily generate fine, inhalable dust.

  • Hygroscopicity and Dermal Risk: Because it rapidly absorbs moisture, ambient dust that settles on exposed skin will quickly dissolve in natural sweat, creating a concentrated localized solution that accelerates transdermal absorption.

  • Pyridine & Amine Moieties: These functional groups are known mucous membrane irritants and potential skin sensitizers [3].

  • Pharmacological Activity: As a structural analog to sphingoid bases, systemic exposure (via inhalation or dermal absorption) carries the theoretical risk of potent immunological or cardiovascular modulation (e.g., bradycardia).

Core PPE Matrix

The following PPE matrix is engineered to mitigate the specific aerosolization and dermal risks associated with hygroscopic, biologically active dihydrochloride salts [2, 4].

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile gloves (EN 374 compliant), extended cuff.Nitrile provides superior resistance to amines. Double-gloving ensures that if the highly soluble salt contaminates the outer glove, it can be doffed immediately, preventing secondary contamination of lab surfaces.
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1).Standard safety glasses leave the orbital area exposed. Airborne dihydrochloride dust can bypass standard glasses and react with tear fluid to form an irritating acidic solution.
Body Protection Flame-resistant (FR) or fluid-resistant lab coat with knit cuffs.Knit cuffs create a physical seal at the wrist, preventing settled dust from migrating up the forearm.
Respiratory N95/P100 particulate respirator (if handled outside a containment hood).Mitigates the inhalation risk of electrostatically charged fine powders. Note: Primary handling must always occur within engineering controls.

Operational Workflow: Weighing and Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing enclosure.

  • Validation: Verify the digital monitor reads a face velocity of >100 feet per minute (fpm). Perform a "tissue flutter test" at the sash opening to visually confirm negative directional airflow before opening the chemical container [3].

Step 2: PPE Donning and Inspection

  • Action: Don the PPE outlined in the matrix above.

  • Validation: Inflate the outer nitrile gloves slightly and trap the air to check for microscopic pinholes before putting them on.

Step 3: Static Mitigation

  • Action: Place an anti-static ionizer bar or polonium source inside the weighing enclosure, directly next to the analytical balance.

  • Causality: Dihydrochloride salts build static charge during transit. Unmitigated static causes the powder to "jump" off the spatula, creating an invisible aerosol hazard and leading to inaccurate mass readings.

Step 4: Solubilization In Situ

  • Action: Weigh the target mass into a pre-tared, sealable vial. Instead of transporting the dry powder to your bench, add your primary solvent (e.g., DMSO or aqueous buffer) directly to the vial inside the weighing enclosure.

  • Causality: Transporting a capped, solubilized liquid eliminates the risk of powder aerosolization in the general laboratory space.

Spill Response and Disposal Plan

In the event of a spill involving 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride, standard dry-sweeping is strictly prohibited.

  • Containment: Immediately alert nearby personnel and restrict access to the area.

  • Suppression: Do not use a brush or broom. Cover the spilled powder with absorbent pads lightly dampened with water or a mild alkaline buffer (e.g., 1% sodium bicarbonate).

    • Causality: The damp pad dissolves and traps the hygroscopic salt, completely neutralizing the aerosolization risk without causing a violent reaction.

  • Collection: Carefully fold the damp pads inward, trapping the chemical. Wipe the area a second time with a fresh damp pad.

  • Disposal: Place all used pads, along with your outer pair of contaminated gloves, into a heavy-duty, sealable hazardous waste bag. Label it explicitly as "Hazardous Chemical Waste: Pyridine/Amine Derivative" in accordance with institutional and OSHA guidelines [1, 3].

Safety Workflow Visualization

G Start Receive & Inspect Chemical Container PPE Don Required PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Certified Weighing Enclosure PPE->Hood Weigh Perform Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Response Protocol Spill->Clean Yes Success Experiment Proceeding Safely Spill->Success No Waste Dispose as Hazardous Chemical Waste Clean->Waste Success->Waste Post-Experiment

Operational workflow for handling 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA Document 3151-12R, 2004. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Document 3404-11R, 2011. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride
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2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride
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